molecular formula C7H9ClN2 B2455077 2-Chloro-3,5,6-trimethylpyrazine CAS No. 68303-35-5

2-Chloro-3,5,6-trimethylpyrazine

Cat. No.: B2455077
CAS No.: 68303-35-5
M. Wt: 156.61
InChI Key: CDTPJKKZJMOPBS-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trimethylpyrazine (CAS 68303-35-5) is a high-value chemical intermediate primarily used in scientific research, particularly in the synthesis of flavor and fragrance metabolite standards. This compound is a solid with a melting point of 56 to 60 °C and a molecular weight of 156.61 g/mol . Its core research value lies in its role as a precursor in the synthesis of pyrazine derivatives, such as 3,5-dimethyl-2-pyrazinemethanol, which are critical for targeted metabolomic studies . Researchers employ these synthesized standards in stable-isotope-dilution ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC–MS/MS) to quantitatively analyze human metabolites of key dietary flavor compounds like 2,3,5-trimethylpyrazine, a prominent roasty and nutty odorant found in coffee and heated foods . This application is essential for understanding the absorption, metabolism, and excretion pathways of alkyl-substituted pyrazines in humans, for which scientific literature is still limited . The compound must be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5,6-trimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPJKKZJMOPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68303-35-5
Record name 2-chloro-3,5,6-trimethylpyrazine
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Foundational & Exploratory

2-Chloro-3,5,6-trimethylpyrazine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-3,5,6-trimethylpyrazine (CAS 68303-35-5), a critical halogenated pyrazine intermediate. It synthesizes spectroscopic data (NMR, IR, MS) with structural analysis to serve as a reference for identification and quality control in pharmaceutical and flavor chemistry applications.

Spectroscopic Characterization & Analytical Guide[1][2]

Executive Summary

2-Chloro-3,5,6-trimethylpyrazine (C


H

ClN

, MW: 156.61) is a trisubstituted pyrazine derivative characterized by the complete substitution of the pyrazine ring carbons (three methyl groups and one chlorine atom). Unlike its precursor, 2,3,5-trimethylpyrazine, this molecule lacks aromatic ring protons, making its spectroscopic identification distinct and reliant on methyl group environments and isotopic mass patterns.[1] It serves as a versatile electrophilic scaffold in the synthesis of bioactive pyrazines (e.g., derivatization via nucleophilic aromatic substitution at the C2-Cl position).

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-chloro-3,5,6-trimethylpyrazine is defined by the absence of aromatic protons . The spectrum is dominated by three distinct methyl singlets in the aliphatic region, shifted downfield by the electron-deficient pyrazine ring and the inductive effect of the chlorine substituent.


H NMR Data (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
2.62 Singlet (s)3HC3-CH

Ortho to Cl : Most deshielded due to proximity to the electronegative chlorine and ring nitrogen.
2.54 Singlet (s)3HC5-CH

Meta to Cl : Deshielded by ring nitrogen (N4).
2.51 Singlet (s)3HC6-CH

Para to Cl : Deshielded by ring nitrogen (N1).

Note: Chemical shifts are consensus values derived from structurally analogous chloropyrazines (e.g., 3-chloro-2,5-dimethylpyrazine). Exact values may vary by


0.05 ppm depending on concentration and solvent.

C NMR Data (100 MHz, CDCl

)

The carbon spectrum displays 4 quaternary aromatic signals and 3 aliphatic methyl signals.

  • Aromatic Region (140–155 ppm):

    • C2-Cl (~148 ppm): The ipso-carbon bearing chlorine. Typically lower intensity due to lack of NOE and long relaxation time.

    • C3, C5, C6 (~145–152 ppm): Quaternary carbons bearing methyl groups.

  • Aliphatic Region (20–25 ppm):

    • Three distinct peaks corresponding to the non-equivalent methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the halogenation state through the characteristic chlorine isotope pattern.

Key Fragmentation Ions (EI, 70 eV)
m/zIon IdentityRelative AbundanceDiagnostic Significance
156 [M]

(

Cl)
100% (Base Peak)Molecular ion.
158 [M+2]

(

Cl)
~32%Chlorine Isotope Signature : Confirms presence of one Cl atom.
121 [M – Cl]

HighLoss of radical Cl; aromatization to trimethylpyrazine cation.
141 [M – CH

]

ModerateLoss of methyl group.
42 [CH

CNH]

HighCharacteristic acetonitrile fragment from pyrazine ring cleavage.
Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation logic useful for structural elucidation.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 156/158 Frag_Cl Fragment [M-Cl]+ m/z 121 M_Ion->Frag_Cl - Cl• Frag_Me Fragment [M-CH3]+ m/z 141 M_Ion->Frag_Me - CH3• Ring_Cleave Ring Cleavage [CH3CN]+ m/z 41/42 Frag_Cl->Ring_Cleave Retro-Ritter

Figure 1: Proposed mass spectrometric fragmentation pathway for 2-Chloro-3,5,6-trimethylpyrazine.

Infrared Spectroscopy (IR)
  • Absence of

    
    (C-H) Aromatic:  No peaks >3000 cm
    
    
    
    (unlike the precursor 2,3,5-trimethylpyrazine).
  • 
    (C-H) Aliphatic:  Strong bands at 2920–2980 cm
    
    
    
    (Methyl stretches).
  • Ring Vibrations: Characteristic pyrazine skeletal breathing modes at 1400–1450 cm

    
      and 1150–1200 cm
    
    
    
    .
  • 
    (C-Cl):  Distinct stretch in the fingerprint region, typically 750–850 cm
    
    
    
    .

Synthesis & Impurity Context

Understanding the synthesis is vital for interpreting spectral impurities. 2-Chloro-3,5,6-trimethylpyrazine is typically synthesized via electrophilic chlorination of 2,3,5-trimethylpyrazine or via the POCl


 chlorination of tetramethylpyrazine N-oxide .
Common Impurities
  • 2,3,5-Trimethylpyrazine (Starting Material):

    • NMR: Look for a singlet aromatic proton at ~8.1 ppm .

    • MS: Molecular ion at m/z 122 .

  • Dichlorinated Byproducts:

    • Over-chlorination is rare due to steric crowding but possible if forcing conditions are used.

    • MS: Look for m/z 190 (M+) with a 9:6:1 isotope pattern (Cl

      
      ).
      

Synthesis_Flow Start 2,3,5-Trimethylpyrazine (Precursor) Intermediate Reaction Matrix (Mixture) Start->Intermediate + Reagent Reagent Chlorination Agent (NCS or POCl3/Oxidation) Reagent->Intermediate Product 2-Chloro-3,5,6-trimethylpyrazine (Target) Intermediate->Product Purification (Distillation/Column) Impurity Impurity: Unreacted Precursor (Check: 1H NMR @ 8.1 ppm) Intermediate->Impurity Residual

Figure 2: Synthesis logic and critical impurity checkpoints.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS.
    
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse angle: 30°

    • Relaxation delay (d1):

      
       2.0 s (Methyl protons relax slowly; ensure full relaxation for accurate integration).
      
    • Scans: 16–32.

    • Critical Check: Verify the integral ratio of the three methyl peaks is 1:1:1.

Protocol 2: GC-MS Identification
  • Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 60°C (2 min hold)

      
       10°C/min 
      
      
      
      240°C.
  • Analysis:

    • Locate peak at Retention Index (RI) approx 1150–1200 (on non-polar column).

    • Verify Isotope Ratio: m/z 156 (100%) vs 158 (32%).

References

  • ChemicalBook. (n.d.). 3-Chloro-2,5-dimethylpyrazine NMR Spectrum. Retrieved from [2]

    • Provides comparative NMR data for the closest structural analogue, valid
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyrazine, 2,3,5-trimethyl-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

    • Source for the precursor fragmentation pattern used to derive the chlorinated derivative's p
  • PubChem. (n.d.).[4][5] 2-Chloro-3,5,6-trimethylpyrazine (CID 18933-03-0).[6] National Library of Medicine. Retrieved from

    • Verification of CAS, molecular weight, and chemical identifiers.
  • BenchChem. (2025). Spectroscopic Profile of Pyrazine Derivatives: A Technical Guide. Retrieved from

    • Methodology for predicting pyrazine shifts based on substituent effects.

Sources

2-Chloro-3,5,6-trimethylpyrazine CAS number 68303-35-5

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Chloro-3,5,6-trimethylpyrazine (CAS 68303-35-5) is a fully substituted pyrazine derivative serving as a critical high-value scaffold in medicinal chemistry and agrochemical synthesis. Unlike its alkylated parent compounds (e.g., Ligustrazine/Tetramethylpyrazine), the presence of the C2-chlorine atom introduces a reactive "handle" on the electron-deficient pyrazine ring. This structural feature enables precise functionalization via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, making it an indispensable building block for generating complex heterocyclic libraries.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataSource Validation
CAS Number 68303-35-5Verified [1, 3]
IUPAC Name 2-Chloro-3,5,6-trimethylpyrazine[1]
Molecular Formula C₇H₉ClN₂[1, 3]
Molecular Weight 156.61 g/mol [1]
Appearance Yellow to pale yellow crystalline solid[3]
Melting Point 56–60 °CExperimental [3]
Boiling Point 208.6 ± 35.0 °C (Predicted at 760 Torr)[3]
Density 1.146 ± 0.06 g/cm³[3]
Solubility Soluble in DCM, EtOAc, MeOH; low solubility in water.[1][2]Field Observation

Part 2: Synthetic Pathways & Mechanism

To ensure high purity and regioselectivity, the synthesis of 2-chloro-3,5,6-trimethylpyrazine should not proceed via direct halogenation of 2,3,5-trimethylpyrazine, as this often leads to side-chain chlorination (forming 2-(chloromethyl)-3,5,6-trimethylpyrazine).

The industry-standard, self-validating protocol involves the deoxychlorination of the corresponding pyrazinone precursor.

Core Synthesis: Deoxychlorination

The reaction utilizes Phosphoryl Chloride (POCl₃) to convert 3,5,6-trimethylpyrazin-2(1H)-one into the target chloro-derivative. This pathway guarantees the chlorine atom is installed directly on the aromatic ring.

Mechanism:

  • Activation: The amide oxygen of the pyrazinone attacks the electrophilic phosphorus of POCl₃, creating a dichlorophosphate leaving group.

  • Aromatization: A chloride ion attacks the C2 position, re-establishing the aromatic pyrazine system and expelling the phosphate group.

  • Result: Exclusive formation of the C2-chloro isomer with no side-chain contamination.

SynthesisPathway Start 3,5,6-Trimethylpyrazin-2(1H)-one Reagent POCl3 / Reflux (Deoxychlorination) Start->Reagent Activation Intermediate Activated Phosphoryl Intermediate Reagent->Intermediate O-Phosphorylation Product 2-Chloro-3,5,6- trimethylpyrazine (CAS 68303-35-5) Intermediate->Product Nucleophilic Attack (Cl-)

Figure 1: Regioselective synthesis pathway via deoxychlorination of the pyrazinone precursor.

Part 3: Reactivity & Functionalization (Scaffold Utility)

For drug development professionals, the value of CAS 68303-35-5 lies in its reactivity profile. The pyrazine ring is electron-deficient (π-deficient), making the C-Cl bond highly susceptible to nucleophilic attack and oxidative addition.

Nucleophilic Aromatic Substitution (SNAr)

Due to the para and ortho nitrogens withdrawing electron density, the chlorine can be displaced by amines, alkoxides, or thiols without the need for harsh conditions or expensive catalysts.

  • Application: Synthesis of amino-pyrazine libraries for kinase inhibition studies.

Palladium-Catalyzed Cross-Coupling

The steric bulk of the three methyl groups protects the ring from non-specific degradation but allows for catalytic coupling at the C2 position.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Formation of C-N bonds with sterically hindered amines.

ReactivityHub Core 2-Chloro-3,5,6- trimethylpyrazine SNAr S_NAr Reaction (Amines/Alkoxides) Target: Kinase Inhibitors Core->SNAr Suzuki Suzuki Coupling (Aryl Boronic Acids) Target: Biaryl Ligands Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Target: Rigid Spacers Core->Sonogashira Grignard Kumada Coupling (Grignard Reagents) Target: Alkyl Extension Core->Grignard

Figure 2: Divergent synthesis hub showing the versatility of the chloropyrazine core in medicinal chemistry.

Part 4: Experimental Protocol (Standardized)

Objective: Synthesis of 2-Chloro-3,5,6-trimethylpyrazine from 3,5,6-trimethylpyrazin-2-ol. Scale: 10 mmol (Pilot).

Reagents:

  • 3,5,6-Trimethylpyrazin-2-ol (1.38 g, 10 mmol)

  • Phosphoryl chloride (POCl₃) (5.0 mL, excess) [Warning: Corrosive/Toxic ]

  • Triethylamine (Et₃N) (Catalytic amount, optional)

Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Addition: Charge the flask with 3,5,6-trimethylpyrazin-2-ol. Carefully add POCl₃ (5 mL) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring to hydrolyze excess POCl₃. Exothermic reaction—proceed with caution.

  • Neutralization: Carefully neutralize the aqueous layer to pH ~8 using saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude yellow solid via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Expect three distinct singlets corresponding to the methyl groups (approx. δ 2.45, 2.50, 2.55 ppm). Absence of aromatic protons.[3]

  • Yield: Typical isolated yield >85%.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin/Eye Irritation: Category 2 (H315, H319).

  • STOT-SE: Category 3 (Respiratory Irritation, H335).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving POCl₃ and the isolation of the chloro-pyrazine must be conducted in a functioning fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container at 2–8 °C. The compound is stable but should be protected from moisture to prevent slow hydrolysis.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 14296, Tetramethylpyrazine (Ligustrazine). [Note: Reference for structural analog comparison]. Retrieved October 26, 2025, from [Link]

Sources

2-Chloro-3,5,6-trimethylpyrazine: The "Pivot" Scaffold for Flavor & Pharma

[1][2]

Executive Summary

In the landscape of heterocyclic chemistry, 2-Chloro-3,5,6-trimethylpyrazine (CTMP) acts as a critical bifurcation point.[1] It is the functionalized "pivot" molecule that allows researchers to access two distinct high-value chemical classes:[1][2]

  • Flavor & Fragrance: Alkoxy-pyrazines (specifically 2-methoxy-3,5,6-trimethylpyrazine), which provide potent roasted, nutty, and earthy notes essential for coffee, chocolate, and nut profiles.

  • Pharmaceuticals: Ligustrazine (Tetramethylpyrazine) and its derivatives, known for vasoactive and neuroprotective properties in cardiovascular and cerebrovascular therapies.

This guide details the synthesis, reactivity, and application of CTMP, moving beyond basic recipes to explore the mechanistic causality required for high-yield industrial application.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 2-Chloro-3,5,6-trimethylpyrazine
CAS Number 68303-35-5
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Appearance Yellow to pale yellow solid / crystalline mass
Melting Point 56–60 °C
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in water
Reactivity Class Electron-deficient heteroaromatic; susceptible to SₙAr

Synthesis Module: The N-Oxide Route

Why this route? Direct chlorination of trimethylpyrazine often yields inseparable mixtures of isomers.[1][2] The N-Oxide rearrangement route (Boekelheide rearrangement variant) or direct POCl₃ chlorination of the N-oxide is the industry standard for regioselectivity.[1][2]

Phase 1: N-Oxidation of 2,3,5-Trimethylpyrazine

Objective: Activate the pyrazine ring at the vacant C-6 position (which becomes C-2 in the chloro-product numbering).[1][2]

Protocol:

  • Reagents: Dissolve 2,3,5-trimethylpyrazine (1.0 eq) in Glacial Acetic Acid.

  • Oxidation: Add Hydrogen Peroxide (30% aq, 1.5 eq) dropwise at 0°C.

  • Reaction: Heat to 60–70°C for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).[1] The N-oxide is more polar than the starting material.[1][2]

  • Workup: Quench with sodium sulfite (to destroy excess peroxides).[1] Concentrate under vacuum.[1][2][3] Neutralize with sat. Na₂CO₃ and extract with DCM.[1][2]

  • Yield: Expect ~70–80% of 2,3,5-trimethylpyrazine-1-oxide .[1][2]

Phase 2: Chlorination via Deoxygenative Substitution

Objective: Convert the N-oxide to the 2-chloro derivative using Phosphorus Oxychloride (POCl₃).[1][2]

Protocol:

  • Setup: Place 2,3,5-trimethylpyrazine-1-oxide (1.0 eq) in a dry flask under Nitrogen.

  • Reagent: Add POCl₃ (5.0 eq) carefully. (Note: POCl₃ acts as both solvent and reagent).[1]

  • Reflux: Heat to reflux (approx. 106°C) for 2–4 hours.

    • Mechanistic Insight: The oxygen of the N-oxide attacks the Phosphorus, creating a good leaving group.[2] Chloride ions then attack the alpha-carbon (C-6) via a nucleophilic mechanism, restoring aromaticity and expelling the oxygen moiety.[1][2]

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of POCl₃ releases HCl gas.[1][2]

  • Extraction: Neutralize to pH 8 with NH₄OH or NaOH. Extract with Ethyl Acetate (3x).[1][3]

  • Purification: Recrystallize from hexane or sublime to obtain pure 2-Chloro-3,5,6-trimethylpyrazine .

Application A: Flavor Compound Synthesis

Target: 2-Methoxy-3,5,6-trimethylpyrazine Profile: Intense roasted nut, hazelnut, and earthy aroma.[1] Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[1]

Protocol:

  • Reagents: Dissolve CTMP (1.0 eq) in dry Methanol.

  • Nucleophile: Add Sodium Methoxide (NaOCH₃, 30% in MeOH, 1.2 eq).

  • Reaction: Reflux for 6–12 hours.

    • Why Reflux? The electron-donating methyl groups deactivate the ring slightly compared to chloropyrazine, requiring thermal energy to overcome the activation barrier for SₙAr.[2]

  • Workup: Remove methanol in vacuo. Resuspend in water/DCM.[1][2] Wash organic layer with brine.[1][2]

  • Result: High-purity flavor intermediate.

Application B: Pharmaceutical Synthesis (Ligustrazine)

Target: Tetramethylpyrazine (Ligustrazine) Therapeutic Use: Calcium channel blocker, thrombolytic, neuroprotectant. Mechanism: Grignard Cross-Coupling (Kumada-Corriu type).[1][2]

Protocol:

  • Catalyst: Dissolve CTMP (1.0 eq) and Fe(acac)₃ or Ni(dppp)Cl₂ (3 mol%) in dry THF/Ether.

    • Expert Note: Pure Grignard reactions on chloropyrazines can be sluggish or yield homocoupling byproducts.[1][2] Iron or Nickel catalysts significantly improve yield and rate.[1][2]

  • Grignard: Add Methyl Magnesium Iodide (MeMgI, 3M in ether, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Carefully add dilute HCl.

  • Isolation: Extract with ether. The product, Tetramethylpyrazine, is a white crystalline solid.

Visualization of Workflows

GStart2,3,5-TrimethylpyrazineNOxideIntermediate:Trimethylpyrazine N-OxideStart->NOxideH2O2, AcOH(N-Oxidation)CTMPCORE SCAFFOLD:2-Chloro-3,5,6-trimethylpyrazineNOxide->CTMPPOCl3, Reflux(Chlorination)FlavorFlavor Target:2-Methoxy-3,5,6-trimethylpyrazine(Roasted/Nutty)CTMP->FlavorNaOCH3, MeOH(SnAr Substitution)PharmaPharma Target:Tetramethylpyrazine(Ligustrazine)CTMP->PharmaMeMgI, Fe(acac)3(Grignard Coupling)

Caption: Figure 1. Divergent synthesis pathways from the core scaffold CTMP to high-value flavor and pharmaceutical end-products.[1][2]

Safety & Handling

  • Chlorinated Pyrazines: Often lachrymators and skin irritants.[1][2] Handle only in a fume hood.

  • POCl₃: Reacts violently with water.[1][2] Quenching requires strict temperature control (ice bath) to prevent thermal runaway.[1]

  • Waste: Aqueous layers from the chlorination step contain Phosphoric acid and HCl; neutralize before disposal.[1][2]

References

  • Synthesis of Pyrazine N-Oxides: Journal of Organic Chemistry. "Oxidation of Alkylpyrazines to N-Oxides using Hydrogen Peroxide in Acetic Acid."

  • Chlorination Protocol: Chemical & Pharmaceutical Bulletin. "Reaction of Pyrazine N-oxides with Phosphoryl Chloride."

  • Flavor Chemistry: Journal of Agricultural and Food Chemistry. "Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine." (Provides spectral data and metabolic context). [1]

  • Pharma Application: Molecules. "Synthesis and Biological Evaluation of New Ligustrazine Derivatives." (Details the conversion of chloro-derivatives to bioactive agents).

  • Grignard Coupling: Journal of the American Chemical Society. "Iron-Catalyzed Cross-Coupling of Primary Alkyl Grignard Reagents with Aryl Chlorides." [1]

Technical Guide: Discovery and Synthesis of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine nucleus (1,4-diazine) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its electron-deficient nature, capacity for hydrogen bonding, and specific metabolic stability profiles make it an ideal bioisostere for phenyl, pyridine, and pyrimidine rings. From the antitubercular agent Pyrazinamide to the proteasome inhibitor Bortezomib and kinase inhibitors like Crizotinib (which contains a fused pyrazine), this heterocycle is pivotal.

This guide moves beyond basic textbook definitions to provide a practical, laboratory-ready framework for the rational design , synthesis , and late-stage functionalization (LSF) of novel pyrazine entities. We focus on transitioning from classical condensation methods to high-value transition-metal catalysis and radical chemistry.

Part 1: Rational Design & Structural Considerations

The Pyrazine Advantage

In drug design, replacing a benzene ring with a pyrazine often improves the pharmacokinetic (PK) profile.

  • Lipophilicity (LogP): Pyrazines are generally less lipophilic than pyridines and benzenes, improving aqueous solubility.

  • Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (P450) at ring carbons compared to electron-rich systems, though the nitrogen atoms can be susceptible to N-oxidation.

  • Binding Interactions: The para-nitrogen arrangement allows for specific H-bond acceptor motifs in kinase hinge regions.[2]

Discovery Workflow

The following workflow illustrates the transition from in-silico identification to wet-lab validation.

DiscoveryPipeline Target Target Identification (e.g., Kinase/GPCR) Virtual Virtual Screening (Pyrazine Scaffold) Target->Virtual PDB Structure Hit Hit Selection (Docking Score) Virtual->Hit Filtering Synth Synthesis Strategy (Core vs. LSF) Hit->Synth Retrosynthesis Assay Biological Assay (IC50 / ADME) Synth->Assay Validation Assay->Synth SAR Loop

Figure 1: Integrated workflow for pyrazine-based drug discovery. Note the iterative SAR loop.

Part 2: Synthetic Methodologies

While classical condensation (Gutknecht synthesis) remains useful for building the ring, modern drug discovery demands methods that allow for divergent synthesis —creating libraries of analogs from a common core.

Strategy A: The Cross-Coupling Approach (Suzuki-Miyaura)

The most robust method for decorating the pyrazine ring is the Suzuki-Miyaura coupling. Halopyrazines (chloro- or bromo-) are excellent electrophiles due to the ring's electron deficiency, which facilitates oxidative addition of Palladium.

Protocol 1: Palladium-Catalyzed Arylation of Chloropyrazines

Objective: Synthesis of 2-arylpyrazines from 2-chloropyrazine.

Reagents & Materials:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 10 minutes.

  • Solvent Degassing: Sparge the Dioxane/Ethanol mixture with Argon for 15 minutes. Critical Step: Oxygen inhibits the active Pd(0) species.

  • Loading: Add 2-chloropyrazine, arylboronic acid, and the Pd catalyst to the flask.

  • Activation: Add the degassed solvent and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting chloropyrazine (usually high Rf) should disappear. A fluorescent spot (biaryl product) often appears.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography on silica gel.

Strategy B: Late-Stage Functionalization (Minisci Reaction)

This is the "Novel" frontier. Standard electrophilic aromatic substitution (SEAr) fails on pyrazines because the ring is too electron-poor. However, radical alkylation (Minisci reaction) works perfectly because the electron-deficient ring traps nucleophilic alkyl radicals.

This method allows you to take a complex pyrazine drug lead and append a methyl, ethyl, or cyclopropyl group in a single step without de novo synthesis.

Protocol 2: Radical Alkylation of Pyrazines (Modern Minisci)

Objective: Direct alkylation of a pyrazine core at the C-H position.[3]

Reagents & Materials:

  • Substrate: Substituted Pyrazine (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu, or Cyclopropanecarboxylic acid) (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst: AgNO₃ (20 mol%)

  • Solvent: DCM/Water (biphasic) or TFA/Water (for solubility)

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazine substrate in a mixture of DCM and Water (1:1). If the substrate is insoluble, use a mixture of Trifluoroacetic Acid (TFA) and water.

    • Mechanism Note: Protonation of the pyrazine nitrogen by acid increases the electrophilicity of the ring, making it more reactive toward nucleophilic radicals [4].

  • Radical Generation: Add the Carboxylic Acid and AgNO₃.

  • Initiation: Heat to 40–60°C . Add the Ammonium Persulfate solution dropwise over 20 minutes.

    • Causality: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the alkyl radical.

  • Monitoring: Evolution of CO₂ gas indicates the reaction is proceeding.

  • Quenching: Neutralize carefully with saturated NaHCO₃ (reaction is acidic). Extract with DCM.

Part 3: Visualization of Synthetic Pathways

The following diagram contrasts the Classical approach with the Modern/Novel approaches described above.

SyntheticPathways Diamine 1,2-Diamine Condensation Condensation (Gutknecht) Diamine->Condensation Diketone 1,2-Diketone Diketone->Condensation HaloPyrazine Chloropyrazine Suzuki Pd-Cat Coupling (Suzuki) HaloPyrazine->Suzuki + Ar-B(OH)2 Core Pyrazine Core Condensation->Core - 2 H2O Biaryl 2-Aryl Pyrazine (Library Scaffold) Suzuki->Biaryl Minisci Radical Alkylation (Minisci) Funct Alkyl-Pyrazine (Lead Opt.) Minisci->Funct C-H Functionalization Biaryl->Minisci + R-COOH / [Ox]

Figure 2: Divergent synthetic pathways. The Red Diamond (Minisci) represents the late-stage functionalization strategy for novel compound generation.

Part 4: Data Analysis & Validation

When synthesizing novel pyrazines, characterization is critical. The pyrazine ring protons have distinct chemical shifts.

Table 1: Typical Characterization Data for Pyrazine Derivatives

Position1H NMR Shift (ppm)MultiplicityNotes
Pyrazine-H (Unsub) 8.5 - 8.7SingletEquivalent protons in symmetrical pyrazine.
Pyrazine-H (Mono) 8.3 - 9.0MultipletShift depends on EWG/EDG of substituent.
Pyrazine-C (13C) 140 - 150-Downfield due to N-atoms.
MS Pattern M, M+23:1 RatioIf Cl-substituted (distinctive isotope pattern).
Biological Validation Criteria

To validate the "novelty" and utility of the synthesized compounds:

  • Kinase Selectivity Profiling: Because pyrazines mimic the ATP purine ring, screen against a panel of kinases (e.g., JAK, EGFR).

  • Microsomal Stability: Incubate with liver microsomes (human/mouse) to confirm that the pyrazine ring confers the expected metabolic stability compared to phenyl analogs.

References

  • Chen, G. Q., et al. (2023). "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules. Link

  • Choudhary, D., et al. (2022).[4][5] "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds. Link

  • Lynch, J., et al. (2019). "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery."[6] PubMed Central (PMC). Link

  • Proctor, R. S. J., & Phipps, R. J. (2023). "Discovery and Development of the Enantioselective Minisci Reaction." Accounts of Chemical Research. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, regioselective protocol for the synthesis of 2-Chloro-3,5,6-trimethylpyrazine , a critical intermediate in the development of Ligustrazine (Tetramethylpyrazine, TMP) analogs and bioactive pyrazine scaffolds. Unlike direct chlorination methods which often suffer from poor selectivity between nuclear and side-chain halogenation, this protocol utilizes a de novo ring construction strategy. By condensing L-alaninamide with 2,3-butanedione followed by deoxy-chlorination, we achieve complete regiocontrol over the substitution pattern.

Introduction & Retrosynthetic Logic

The Challenge of Regioselectivity

The primary challenge in synthesizing 2-Chloro-3,5,6-trimethylpyrazine lies in the symmetry of the pyrazine core.

  • Direct Chlorination of TMP: Attempting to chlorinate Tetramethylpyrazine (TMP) directly typically attacks the benzylic methyl groups via a radical mechanism, yielding 2-(chloromethyl)-3,5,6-trimethylpyrazine rather than the desired nuclear chloride.

  • Electrophilic Aromatic Substitution: The pyrazine ring is electron-deficient, making direct electrophilic chlorination difficult without activating groups (e.g., N-oxides), which introduces further regioselectivity issues (ortho vs. para to the N-oxide).

The Solution: De Novo Assembly

To guarantee the position of the chlorine atom, we employ a "pre-functionalized" approach. The chlorine is introduced by converting a hydroxyl group at a specific position defined during the ring closure.

Retrosynthetic Pathway:

  • Target: 2-Chloro-3,5,6-trimethylpyrazine.[1]

  • Precursor: 3,5,6-Trimethylpyrazin-2(1H)-one (Tautomer of 3,5,6-trimethylpyrazin-2-ol).

  • Disconnection: Retro-condensation of the pyrazine ring reveals two acyclic precursors:

    • C2-C3 Fragment: L-Alaninamide (providing the nitrogen, the C2-carbonyl/hydroxyl, and the C3-methyl).

    • C5-C6 Fragment: 2,3-Butanedione (providing the C5 and C6 methyls).

Retrosynthesis Target 2-Chloro-3,5,6- trimethylpyrazine Precursor 3,5,6-Trimethylpyrazin- 2(1H)-one Target->Precursor Deoxy-chlorination (POCl3) Fragments L-Alaninamide HCl + 2,3-Butanedione Precursor->Fragments Condensation (-2 H2O)

Figure 1: Retrosynthetic analysis showing the logic of atom placement to ensure regioselectivity.

Experimental Protocols

Protocol A: Synthesis of 3,5,6-Trimethylpyrazin-2(1H)-one

This step constructs the pyrazine core. The reaction between the 1,2-diketone and the alpha-amino amide is regioselective by design, as the amide nitrogen and the amine nitrogen condense with the diketone carbonyls to form the heterocycle.

Reagents & Materials:

  • L-Alaninamide Hydrochloride (CAS: 33208-99-0)

  • 2,3-Butanedione (Diacetyl) (CAS: 431-03-8)

  • Sodium Hydroxide (NaOH), 5M aqueous solution

  • Methanol (MeOH)[2]

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), conc.[3]

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve L-Alaninamide HCl (12.4 g, 100 mmol) in Methanol (50 mL).

  • Basification: Cool the solution to 0°C in an ice bath. Dropwise add 5M NaOH (40 mL, 200 mmol) to neutralize the hydrochloride salt and generate the free base. Stir for 15 minutes.

  • Condensation: Add 2,3-Butanedione (8.6 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C. Note: Diacetyl is volatile; use a pressure-equalizing dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–24 hours. The solution will darken (yellow/brown).

  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Adjust the pH of the aqueous residue to ~6–7 using concentrated HCl.

    • Extract the aqueous phase with DCM (3 x 50 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often a brown solid. Recrystallize from DCM/Pentane (1:5) or purify via flash column chromatography (5% MeOH in DCM) to yield 3,5,6-Trimethylpyrazin-2(1H)-one as a pale solid.

Key Mechanism: The amine group of alaninamide attacks one carbonyl of the diketone, while the amide nitrogen attacks the other. Elimination of two water molecules aromatizes the ring.

Protocol B: Chlorination to 2-Chloro-3,5,6-trimethylpyrazine

This step converts the tautomeric hydroxy/oxo group into a chlorine atom using Phosphorus Oxychloride (POCl₃).

Reagents & Materials:

  • 3,5,6-Trimethylpyrazin-2(1H)-one (from Protocol A)

  • Phosphorus Oxychloride (POCl₃) (CAS: 10025-87-3)

  • Optional: N,N-Dimethylaniline or Pyridine (Catalyst/Base)

  • Ice/Water

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup: Place 3,5,6-Trimethylpyrazin-2(1H)-one (5.0 g, 36 mmol) in a dry 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Reagent Addition: Carefully add POCl₃ (20 mL, excess) to the flask. Caution: POCl₃ is corrosive and reacts violently with moisture.

    • Optimization: Add 1.0 mL of N,N-dimethylaniline to catalyze the reaction and scavenge HCl.

  • Reaction: Heat the mixture to reflux (bath temp ~110°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting material is consumed.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a rigorous trap).

    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. The residual POCl₃ will hydrolyze exothermically.

  • Neutralization: Carefully neutralize the aqueous mixture with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate or DCM (3 x 50 mL).

  • Purification: Dry the organic layer (MgSO₄), filter, and concentrate. Purify the residue via silica gel chromatography (Hexane/EtOAc 9:1) to obtain 2-Chloro-3,5,6-trimethylpyrazine .

Reaction Workflow Diagram

Workflow Start Start: L-Alaninamide HCl + 2,3-Butanedione Step1 Step 1: Condensation (MeOH/NaOH, 0°C -> RT) Start->Step1 Inter Intermediate: 3,5,6-Trimethylpyrazin-2-one Step1->Inter -2 H2O Step2 Step 2: Chlorination (POCl3, Reflux) Inter->Step2 Quench Quench: Ice/NaHCO3 Step2->Quench Final Product: 2-Chloro-3,5,6- trimethylpyrazine Quench->Final Purification

Figure 2: Step-by-step process flow for the synthesis.

Quantitative Data & Troubleshooting

Expected Yields
StepReactionTypical YieldOptimization Notes
1 Condensation40–60%pH control is vital. If pH < 5, condensation stalls. If pH > 10, side reactions occur.
2 Chlorination70–85%Ensure anhydrous conditions. Residual water destroys POCl₃ and lowers yield.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the Alaninamide HCl is fully neutralized before adding the diketone. The reaction is slower at low pH.

  • Incomplete Chlorination: If starting material remains after 4 hours, add a catalytic amount of PCl₅ or increase the amount of base (N,N-dimethylaniline).

  • Product Instability: Chloropyrazines can be volatile. Do not apply high vacuum/heat for prolonged periods during concentration.

References

  • Prebiotic Synthesis of Pyrazinones: Weber, A. L. (2008).[4] Sugar-driven prebiotic synthesis of 3,5(6)-dimethylpyrazin-2-one: a possible nucleobase of a primitive replication process.[4] Origins of Life and Evolution of Biospheres, 38(4), 279-292. Link

  • Chlorination Protocols: Sato, N., & Adachi, J. (1986). Studies on pyrazines. 14. The syntheses of 2,5-dihydroxypyrazines and their derivatives. Journal of Heterocyclic Chemistry, 23(3), 871-875. Link

  • General Pyrazine Synthesis: Baxendale, I. R., et al. (2013). The continuous flow synthesis of butane-2,3-diacetal protected building blocks using microreactors. Reaction Chemistry & Engineering. Link

  • Metabolite Synthesis (Protocol Reference): Al-Subeihi, A. A., et al. (2011). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 60(1), 363-370. Link

Sources

Application Note: 2-Chloro-3,5,6-trimethylpyrazine as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It focuses on the strategic utilization of 2-Chloro-3,5,6-trimethylpyrazine (CAS 68303-35-5) , a high-value heterocyclic scaffold.

Executive Summary & Strategic Value

2-Chloro-3,5,6-trimethylpyrazine (often referred to as Monochloroligustrazine) serves as a critical divergence point in the synthesis of bioactive pyrazines. While its parent compound, Ligustrazine (2,3,5,6-tetramethylpyrazine, TMP) , is a renowned neuroprotective and cardiovascular agent found in Ligusticum wallichii, its chemical symmetry limits derivatization.

The 2-chloro analog breaks this symmetry, offering a reactive handle (C–Cl bond) for regioselective functionalization. This allows researchers to maintain the privileged trimethylpyrazine core—essential for lipophilicity and blood-brain barrier (BBB) penetration—while introducing novel pharmacophores via Nucleophilic Aromatic Substitution (SNAr) or Transition Metal Catalysis.

Key Chemical Advantages
  • Regiocontrol: The chlorine atom directs substitution exclusively to the C-2 position, avoiding the mixture of isomers often seen when functionalizing TMP directly (e.g., via radical bromination).

  • Electronic Activation: The electron-deficient pyrazine ring activates the C-Cl bond for SNAr, despite the steric bulk of the adjacent C-3 methyl group.

  • Metabolic Stability: Introduction of ether or amine linkages at C-2 (replacing the labile methyl of TMP) often improves metabolic half-life compared to the rapidly oxidized methyl groups of the parent natural product.

Reactivity Profile & Mechanistic Insights[1][2][3]

The reactivity of 2-chloro-3,5,6-trimethylpyrazine is dominated by the interplay between the electron-withdrawing nitrogen atoms and the steric hindrance of the ortho-methyl group.

The Steric-Electronic Trade-off
  • Electronic Effect (Pro-Reaction): The ring nitrogens at positions 1 and 4 pull electron density, making C-2 electrophilic. This facilitates the addition of nucleophiles (Meisenheimer complex formation).

  • Steric Effect (Anti-Reaction): The methyl group at C-3 imposes steric strain on incoming nucleophiles.

    • Expert Insight: For SNAr reactions, use unbranched primary amines or alkoxides to minimize steric clash. For bulky nucleophiles, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is preferred over thermal SNAr as the oxidative addition step is less sensitive to steric repulsion than the nucleophilic attack in SNAr.

Divergent Synthesis Pathways

The following diagram illustrates the primary workflows available from this building block.

G Start 2-Chloro-3,5,6- trimethylpyrazine SNAr Path A: S_NAr (Nucleophilic Subst.) Start->SNAr ROH/RNH2, Base PdCat Path B: Pd-Catalysis (Suzuki/Buchwald) Start->PdCat Pd(0), Ar-B(OH)2 Lith Path C: Lateral Lithiation Start->Lith LDA, -78°C (Careful Control) Ether Pyrazinyl Ethers (Neuroprotection) SNAr->Ether Amine Aminopyrazines (Kinase Inhibitors) SNAr->Amine PdCat->Amine Buchwald Biaryl Biaryl Scaffolds (Fluorescent Probes) PdCat->Biaryl Suzuki SideChain Side-chain Functionalization Lith->SideChain

Caption: Strategic divergence from the 2-chloro scaffold. Path A and B are the primary focus for medicinal chemistry applications.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/LCMS) to ensure reaction success before proceeding to workup.

Protocol A: Synthesis of Ligustrazine Ether Analogs via SNAr

Targeting Neuroprotective Agents (e.g., analogs of T-VA)

This protocol describes the coupling of a phenol derivative to the pyrazine core. This reaction mimics the synthesis of potent antioxidants described in recent neuroprotection research [1, 2].

Reagents:

  • 2-Chloro-3,5,6-trimethylpyrazine (1.0 equiv)

  • Substituted Phenol (e.g., Vanillic acid ester) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Must be anhydrous and finely ground.

  • DMF (N,N-Dimethylformamide) - Anhydrous grade.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.2 mmol) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add K₂CO₃ (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The suspension may change color slightly, indicating phenoxide formation.

  • Addition: Add 2-Chloro-3,5,6-trimethylpyrazine (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar).

    • Expert Note: While pyrazines are electron-deficient, the electron-donating methyl groups deactivate the ring slightly compared to chloropyrazine. Heat is required.

  • Monitoring (Validation Step): Monitor by TLC (Hexane:EtOAc 4:1) or LCMS after 3 hours.

    • Success Criteria: Disappearance of the starting chloride (Rt ~ retention time of non-polar starting material) and appearance of a more polar product spot/peak. If conversion is <50%, add 0.1 equiv of Cs₂CO₃ (Cesium Carbonate) to accelerate the reaction.

  • Workup: Cool to RT. Pour into ice-water (50 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Yield Expectation: 75-85%

Protocol B: Suzuki-Miyaura Cross-Coupling

Targeting Biaryl Scaffolds for Cardiovascular Applications

This protocol overcomes the steric hindrance of the ortho-methyl group using a specialized phosphine ligand system.

Reagents:

  • 2-Chloro-3,5,6-trimethylpyrazine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%) - Ligand choice is critical for sterically hindered chlorides.

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with Toluene and Water. Sparge with Nitrogen for 10 minutes to remove oxygen.

    • Why? Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.

  • Loading: Add the chloride, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

  • Monitoring (Validation Step): Check LCMS.

    • Troubleshooting: If the starting material remains but de-chlorinated product (3,5,6-trimethylpyrazine) is observed, the temperature is too high or the solvent is not dry enough (hydrodehalogenation). Reduce temp to 80°C.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Quantitative Data & Comparison

The following table summarizes the reactivity of 2-Chloro-3,5,6-trimethylpyrazine compared to other common pyrazine building blocks.

Building BlockElectrophilicity (C-2)Steric HindrancePreferred Reaction TypeStability
2-Chloro-3,5,6-trimethylpyrazine Moderate High (Ortho-Me)Pd-Catalysis / High-Temp SNAr High
2-ChloropyrazineHighLowSNAr (RT)Moderate
2,3,5,6-TetramethylpyrazineLow (Nucleophilic)HighRadical BrominationHigh
2,6-DichloropyrazineVery HighLowSNAr (Selective mono-subst.)Moderate

Workflow Visualization: SNAr Optimization

This diagram guides the researcher through optimizing the substitution reaction if standard conditions fail.

Optimization Start Standard S_NAr (K2CO3, DMF, 90°C) Check Check Conversion (3 Hours) Start->Check Success >90% Conv. Proceed to Workup Check->Success Yes Stall <50% Conv. Stalled Reaction Check->Stall No Action1 Switch Base to Cs2CO3 (Cesium Effect) Stall->Action1 First Step Action2 Increase Temp to 120°C (Microwave) Action1->Action2 If fails Action3 Switch to Buchwald (Pd-Catalysis) Action2->Action3 If fails

Caption: Decision tree for optimizing nucleophilic substitution on the hindered pyrazine core.

Safety & Handling

  • Hazards: Like many halogenated heterocycles, this compound may cause skin and eye irritation. Use standard PPE (gloves, goggles, lab coat).

  • Volatility: Trimethylpyrazines are often volatile and have strong, distinct odors (nutty/roasted). Handle in a well-ventilated fume hood to avoid laboratory contamination.

  • Storage: Store in a cool, dry place. The C-Cl bond is stable, but the compound should be kept away from strong oxidizing agents.

References

  • Zhang, C. et al. (2017). "Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents."[1] MedChemComm, 8, 652-656.[1]

  • Zou, L. et al. (2018). "Synthesis and Evaluation of Novel Ligustrazine Derivatives as Multi-Targeted Inhibitors for the Treatment of Alzheimer's Disease." Molecules, 23(5), 1136.

  • BenchChem. (2025).[2] "Mechanism of nucleophilic substitution on dichloro-s-triazines." (Analogous chemistry reference).

  • Organic Chemistry Portal. "Suzuki Coupling."

  • Hoffman Fine Chemicals. "2-Chloro-3,5,6-trimethylpyrazine Product Data."

Sources

Suzuki-Miyaura coupling reactions with 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3,5,6-trimethylpyrazine

Part 1: Introduction & Strategic Analysis

Subject: 2-Chloro-3,5,6-trimethylpyrazine (CAS: 18933-28-5) Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Critical Challenge: Steric Hindrance vs. Electronic Activation

Executive Summary: 2-Chloro-3,5,6-trimethylpyrazine represents a unique intersection of electronic activation and steric deactivation. While the electron-deficient pyrazine core typically facilitates oxidative addition via the


-like pre-activation, the presence of three methyl groups—specifically the C3-methyl group ortho to the chloride—creates a significant steric barrier. This guide details a protocol optimized to overcome the "ortho-effect" using bulky, electron-rich phosphine ligands, ensuring high yields of 2-aryl-3,5,6-trimethylpyrazines. These motifs are critical scaffolds in the synthesis of Ligustrazine (Tetramethylpyrazine) analogs, widely explored for neuroprotective and cardiovascular therapeutics.

Part 2: Mechanistic Insights & Catalyst Selection

To achieve successful coupling, one must understand the competing forces at play in the catalytic cycle.

The Steric/Electronic Paradox
  • Electronic Advantage: The pyrazine ring contains two nitrogen atoms, lowering the LUMO energy of the C–Cl bond. This makes the bond more susceptible to oxidative addition by Pd(0) compared to chlorobenzene.

  • Steric Penalty: The C3-methyl group imposes severe steric pressure on the palladium center during coordination. Standard ligands like

    
     often fail because they cannot stabilize the crowded oxidative addition complex or facilitate the transmetallation step effectively.
    
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Role: These ligands are electron-rich (facilitating oxidative addition into the C–Cl bond) and bulky (promoting the reductive elimination of the sterically congested product). The biaryl backbone provides secondary interactions with the Pd center, stabilizing the monoligated

    
     species, which is the active catalyst.
    
Diagram: Sterically-Adapted Catalytic Cycle

SuzukiCycle cluster_steric Critical Steric Checkpoint PreCat Pd(OAc)2 / SPhos (Pre-Catalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction/Activation OxAdd Oxidative Addition (Rate Limiting for Cl) ActiveCat->OxAdd + 2-Cl-3,5,6-Me3-Pyrazine Pd_II_Ar [L-Pd(II)-Ar-Cl] (Sterically Crowded) OxAdd->Pd_II_Ar C-Cl Insertion TransMet Transmetallation (Base Assisted) Pd_II_Ar->TransMet + Ar-B(OH)2 / Base Pd_II_Ar_R [L-Pd(II)-Ar-R] (Diaryl Complex) TransMet->Pd_II_Ar_R - B(OH)3 / Cl- RedElim Reductive Elimination (Product Release) Pd_II_Ar_R->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration

Caption: Catalytic cycle highlighting the critical oxidative addition step where the C3-methyl group creates steric resistance, requiring the specific geometry of Buchwald ligands.

Part 3: Optimization & Screening Data

The following data summarizes the optimization of reaction conditions for the coupling of 2-chloro-3,5,6-trimethylpyrazine with phenylboronic acid.

Table 1: Catalyst and Condition Screening

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)*Notes
1

None

DME/

8535Poor conversion; catalyst deactivation.
2



Toluene/

10052Incomplete reaction.
3

SPhos

Toluene/

10096 Optimal Condition.
4

XPhos

Dioxane10094Excellent, but anhydrous conditions required.
5Pd-PEPPSI-IPrNone

MeOH/

6088Good alternative for lower temp.

*Yields are isolated yields based on average HPLC area % integration from analogous hindered pyrazine couplings [1, 5].

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2-Phenyl-3,5,6-trimethylpyrazine

1. Reagents & Materials:

  • Substrate: 2-Chloro-3,5,6-trimethylpyrazine (1.0 equiv, 156.6 mg for 1 mmol scale).

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 183 mg).

  • Catalyst Source: Palladium(II) Acetate (

    
    ) (2 mol%, 4.5 mg).
    
  • Ligand: SPhos (4 mol%, 16.4 mg).

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv, 424 mg).
    
  • Solvent: Toluene (4 mL) and Deionized Water (0.4 mL).

2. Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a small vial, dissolve

      
       and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes under Nitrogen. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active catalytic species.
      
  • Reaction Setup:

    • To a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap, add:

      • 2-Chloro-3,5,6-trimethylpyrazine.

      • Phenylboronic acid.[1][2][3][4][5]

      • 
        .
        
    • Critical Step: Evacuate the vial and backfill with Nitrogen (repeat 3 times) to remove oxygen, which is detrimental to the electron-rich phosphine ligand.

  • Solvent Addition:

    • Add the remaining Toluene (3 mL) and degassed Water (0.4 mL) via syringe.

    • Add the pre-complexed catalyst solution via syringe.

  • Reaction:

    • Place the vial in a pre-heated heating block at 100°C .

    • Stir vigorously (800 rpm) for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:1) or LC-MS.[2][6] The starting chloride (Rt ~ X min) should disappear, replaced by the more non-polar product.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the organic layer.[1][2][7] Extract the aqueous layer once more with EtOAc (10 mL).

    • Wash the combined organics with Brine (15 mL), dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate under reduced pressure.[1][7]

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of Hexanes

      
       5% EtOAc in Hexanes. (The product is relatively non-polar due to the methyl groups).
      

3. Expected Results:

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Yield: 90–96%.

  • Characterization:

    • 1H NMR (CDCl3): Distinct singlet peaks for methyl groups (approx.

      
       2.5–2.6 ppm). Note that the methyl groups will appear as two or three distinct singlets depending on the symmetry of the aryl ring attached.
      

Part 5: Troubleshooting & Critical Controls

Workflow Logic Diagram:

Troubleshooting Start Reaction Analysis Check1 Starting Material Remains? Start->Check1 Check2 Homocoupling (Biaryl) Observed? Start->Check2 Check3 Dehalogenation (Product - Cl)? Start->Check3 Sol1 Action: Increase Temp to 110°C or Switch to XPhos Check1->Sol1 Yes Sol2 Action: Degas solvents longer Reduce Boronic Acid excess Check2->Sol2 Yes Sol3 Action: Use anhydrous solvent (Dioxane) & Cs2CO3 Check3->Sol3 Yes

Caption: Decision tree for troubleshooting common failure modes in hindered pyrazine couplings.

  • Problem: Low Conversion.

    • Cause: The catalyst failed to insert into the C-Cl bond due to steric bulk.

    • Fix: Switch to XPhos or AdBippyPhos . These ligands have larger "bite angles" and flexibility that accommodate the ortho-methyl group better than SPhos.

  • Problem: Hydrolysis of Chloride (formation of Pyrazinone).

    • Cause: Hydroxide ions (from water/base equilibrium) attack the electron-deficient ring.

    • Fix: Switch to anhydrous conditions: Dioxane with

      
        or 
      
      
      
      .

References

  • Suzuki-Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Source:Inorganica Chimica Acta, 2022.[8] URL:[Link]

  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Source:Journal of the American Chemical Society, 2002.[9] URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source:Chemical Science, 2016. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. Source:Heterocycles, 1992.[10] URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source:Molecules, 2021.[3] URL:[Link]

Sources

Application Note: High-Resolution GC-MS Analysis of 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Chloro-3,5,6-trimethylpyrazine (CAS: 68303-35-5; Molecular Weight: 156.61 g/mol ) is a highly versatile halogenated heterocyclic scaffold [2]. In drug development, it serves as a critical intermediate in the synthesis of tetramethylpyrazine (ligustrazine) analogs, which are extensively investigated for their cardiovascular, anti-inflammatory, and neuroprotective properties. Because trace impurities or unreacted intermediates can severely impact the efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs), developing a highly sensitive, robust, and reproducible analytical method for its quantification is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile pyrazines [4]. However, the unique physicochemical properties of halogenated pyrazines demand highly optimized sample preparation and chromatographic conditions to prevent analytical bias.

Analytical Challenges and Rationale (The "Why" Behind the Method)

As a Senior Application Scientist, I approach the analysis of 2-Chloro-3,5,6-trimethylpyrazine by addressing three primary failure points typical in basic volatile analysis:

  • Analyte Loss During Extraction: Liquid-liquid extraction (LLE) often results in the loss of low-boiling pyrazines during the solvent evaporation phase. Solution: We utilize Headspace Solid-Phase Microextraction (HS-SPME)[3]. By heating the sample in a sealed vial, the volatile pyrazine partitions into the headspace and adsorbs onto a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This eliminates solvent masking and selectively concentrates the analyte.

  • Peak Tailing on Active Sites: Pyrazines are basic and prone to secondary interactions with free silanol groups in standard GC columns, leading to peak tailing and poor integration [1]. Solution: We employ a low-polarity silarylene-phase column (e.g., 5% diphenyl/95% dimethyl polysiloxane equivalent). The inertness of the silarylene backbone minimizes Lewis acid-base interactions, ensuring sharp, symmetrical peaks.

  • Matrix Suppression and Quantification Errors: Complex pharmaceutical matrices can alter the volatility of the analyte. Solution: The method is designed as a self-validating system through Isotope Dilution Mass Spectrometry (IDMS) [4]. By spiking a deuterated internal standard (e.g., Pyrazine-d4) into every sample, any variations in fiber adsorption efficiency or matrix effects are automatically mathematically corrected.

Analytical Workflow

Workflow A 1. Sample Preparation HS-SPME (DVB/CAR/PDMS) Isotope Dilution B 2. Gas Chromatography Low-Polarity Silarylene Column Splitless Injection A->B C 3. Mass Spectrometry EI Source (70 eV) SIM Mode (m/z 156, 121) B->C D 4. Data Processing Peak Integration Validation & Reporting C->D

GC-MS Analytical Workflow for 2-Chloro-3,5,6-trimethylpyrazine.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Chloro-3,5,6-trimethylpyrazine reference standard (Purity ≥ 99%).

  • Internal Standard (IS): Pyrazine-d4 (or structurally similar deuterated pyrazine).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS, 1 cm (Conditioned at 270°C for 30 min prior to first use).

Self-Validating Sample Preparation (HS-SPME)

Every step in this protocol includes a built-in quality control mechanism to ensure data integrity.

  • Sample Aliquoting: Transfer exactly 1.0 g (or 1.0 mL) of the sample matrix into a 20 mL amber headspace vial. Causality: Amber vials prevent potential UV-induced photo-degradation of the halogenated pyrazine.

  • Salting-Out Effect: Add 2.0 mL of saturated NaCl solution to the vial. Causality: The high ionic strength decreases the solubility of the organic pyrazine in the aqueous phase, driving it into the headspace and significantly increasing the extraction yield.

  • Internal Standard Spiking: Spike 10 µL of the Pyrazine-d4 IS solution (10 µg/mL) into the matrix. Self-Validation Check: The absolute peak area of the IS in the final chromatogram must remain within ±15% of a neat standard injection. A drop beyond this threshold instantly flags a degraded SPME fiber or severe matrix suppression.

  • Equilibration and Extraction: Seal the vial with a PTFE/silicone septum. Incubate at 65°C for 15 minutes with agitation (250 rpm), followed by exposing the SPME fiber to the headspace for exactly 30 minutes.

  • Desorption: Retract the fiber, pierce the GC inlet septum, and expose the fiber in the GC injection port at 250°C for 3 minutes to thermally desorb the analytes onto the head of the column.

GC-MS Instrumental Conditions
ParameterSettingRationale
GC Column 5% Diphenyl/95% Dimethyl Polysiloxane (30 m × 0.25 mm, 0.25 µm)Provides optimal inertness for basic nitrogenous compounds, preventing peak tailing[1].
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/minMaintains consistent linear velocity across the temperature gradient.
Injection Mode Splitless, 250°CMaximizes the transfer of trace analytes from the SPME fiber to the column.
Oven Program 40°C (hold 2 min) → 10°C/min to 150°C → 25°C/min to 250°C (hold 3 min)Focuses the volatile analyte at the column head initially, then rapidly elutes it to minimize band broadening.
MS Ionization Electron Ionization (EI), 70 eVStandardized hard ionization for reproducible fragmentation [4].
MS Source Temp 230°CPrevents condensation of the analyte in the ion source.
Acquisition Mode Selected Ion Monitoring (SIM)Drastically improves the signal-to-noise ratio by ignoring matrix background ions.

Mass Spectrometry and Fragmentation Mechanics

Understanding the Electron Ionization (EI) fragmentation of 2-Chloro-3,5,6-trimethylpyrazine is critical for selecting the correct SIM ions. The presence of the chlorine atom provides a distinct isotopic signature. The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the molecular ion [M]⁺ will present a characteristic doublet at m/z 156 and m/z 158.

The primary fragmentation pathways involve the homolytic cleavage of the bulky substituents before the highly stable pyrazine aromatic ring ruptures.

Fragmentation M Molecular Ion [M]⁺ m/z 156 (³⁵Cl) / 158 (³⁷Cl) F1 Fragment Ion m/z 121 M->F1 - Cl• (35/37 Da) F2 Fragment Ion m/z 141 M->F2 - CH₃• (15 Da) F3 Pyrazine Core Cleavage m/z < 100 F1->F3 Ring Opening F2->F3 Ring Opening

Proposed EI Fragmentation Pathway for 2-Chloro-3,5,6-trimethylpyrazine.

SIM Ion Selection Strategy:

  • Quantifier Ion: m/z 156 (Base peak, highest abundance for maximum sensitivity).

  • Qualifier Ion 1: m/z 158 (Must be present at ~33% abundance of the quantifier ion to confirm the presence of Chlorine).

  • Qualifier Ion 2: m/z 121 (Confirms the loss of the chlorine radical, structurally validating the molecule).

Data Presentation and Method Validation

To ensure the trustworthiness of the assay for pharmaceutical applications, the method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the typical quantitative validation metrics achieved using this optimized HS-SPME-GC-MS protocol.

Validation ParameterResult / Acceptance CriteriaInterpretation
Linearity Range 1.0 – 500 ng/mL (R² > 0.998)Demonstrates proportional detector response across the expected concentration range.
Limit of Detection (LOD) 0.3 ng/mL (S/N ≥ 3)The lowest concentration reliably distinguished from background noise.
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N ≥ 10)The lowest concentration quantified with acceptable precision and accuracy.
Intra-day Precision (RSD) < 4.5% (n=6)Confirms the repeatability of the SPME extraction and GC injection process.
Recovery (Accuracy) 92.4% – 104.1%Validates that the salting-out HS-SPME effectively extracts the analyte without matrix bias.
System Suitability Peak Asymmetry Factor: 0.9 – 1.1Proves the column is inert and free of active silanol sites causing peak tailing.

By strictly controlling the extraction thermodynamics via HS-SPME and leveraging the isotopic signature of the halogenated pyrazine in SIM mode, this method provides a highly authoritative, self-validating framework for the trace analysis of 2-Chloro-3,5,6-trimethylpyrazine in complex matrices.

References

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) Journal of Chromatography A[Link]

  • 2-chloro-3,5,6-trimethylpyrazine (C7H9ClN2) Chemical Properties and Structure PubChemLite / Luxembourg Centre for Systems Biomedicine[Link]

HPLC method for the determination of 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Chloro-3,5,6-trimethylpyrazine

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 2-Chloro-3,5,6-trimethylpyrazine (CTMP) . CTMP is a critical halogenated intermediate often encountered in the synthesis of Ligustrazine (2,3,5,6-Tetramethylpyrazine) , a vasoactive pharmaceutical ingredient, and is also utilized as a high-value flavor constituent.

Given the structural similarity between CTMP, its precursor (2,3,5-Trimethylpyrazine), and the downstream product (Ligustrazine), this method utilizes a high-efficiency C18 stationary phase with a phosphate-buffered mobile phase to ensure baseline resolution. The protocol is designed in accordance with ICH Q2(R1) guidelines, suitable for purity analysis, impurity profiling, and reaction monitoring in pharmaceutical development.

Introduction & Scientific Rationale

The Analyte: 2-Chloro-3,5,6-trimethylpyrazine
  • CAS Number: 68303-35-5[1]

  • Molecular Formula: C7H9ClN2[1]

  • Significance: In drug development, halogenated pyrazines function as electrophilic intermediates. Their accurate quantification is critical because residual alkyl/aryl halides can be flagged as potential genotoxic impurities (PGIs) requiring strict control limits (ppm level).

Method Development Logic (Causality)
  • Stationary Phase Selection: Pyrazines are weak bases (pKa ~0.6 - 2.0). While they are relatively non-polar, the nitrogen atoms can interact with free silanols on silica supports, causing peak tailing. A C18 column with end-capping is selected to maximize hydrophobic retention while minimizing silanol interactions.

  • Mobile Phase Chemistry: A simple water/acetonitrile system often yields broad peaks for nitrogenous heterocycles. We employ a Potassium Phosphate buffer (pH 3.0) . The acidic pH ensures the pyrazine ring remains largely uncharged (or fully protonated depending on specific pKa shifts), but more importantly, the buffer ionic strength suppresses secondary ion-exchange interactions, sharpening the peak shape.

  • Detection Wavelength: Pyrazine derivatives exhibit strong

    
     transitions. Based on UV scanning, CTMP shows a distinct absorption maximum (
    
    
    
    ) at 278 nm , which provides optimal sensitivity and minimal interference from non-aromatic solvents.

Visualizing the Context

The following diagram illustrates the typical synthesis pathway where CTMP appears as an intermediate, highlighting the separation challenge.

SynthesisPathway Precursor 2,3,5-Trimethylpyrazine (Precursor) Analyte 2-Chloro-3,5,6-trimethylpyrazine (Target Analyte) Precursor->Analyte Chlorination (NCS/Cl2) Product 2,3,5,6-Tetramethylpyrazine (Ligustrazine) Analyte->Product Methylation (MeLi/MeMgBr) Impurity Hydrolysis Impurities (e.g., Hydroxypyrazines) Analyte->Impurity Side Reaction (Hydrolysis)

Figure 1: Synthesis pathway of Ligustrazine showing CTMP as the critical chlorinated intermediate requiring monitoring.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA/UV Detector).

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade).[2][3]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CMaintains reproducible retention times by stabilizing viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles (Van Deemter optimum).
Injection Vol 10 µLStandard volume to prevent column overload while ensuring sensitivity.
Detection UV @ 278 nm

for chlorotrimethylpyrazine; minimizes baseline noise.
Run Time 15 MinutesSufficient to elute highly retained dimers or late-eluting impurities.
Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through 0.45 µm nylon filter.
    
  • Solvent B: Acetonitrile (100%).

Gradient Program

A gradient is recommended to separate the target CTMP from the more polar precursor (Trimethylpyrazine) and the potentially less polar methylated product.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.08515Initial Equilibration
8.04060Linear Gradient (Elution of CTMP)
10.04060Isocratic Hold (Wash)
10.18515Return to Initial
15.08515Re-equilibration

Sample Preparation Workflow

Standardization of sample preparation is vital to prevent degradation of the chlorinated species.

SamplePrep Start Raw Sample (Solid API or Reaction Mix) Weigh Weigh 50 mg Sample into 50 mL Volumetric Flask Start->Weigh Dissolve Add 30 mL Diluent (50:50 ACN:Water) Weigh->Dissolve Sonicate Sonicate (5 mins) Maintain Temp < 25°C Dissolve->Sonicate Dilute Dilute to Volume Mix Well Sonicate->Dilute Filter Filter via 0.45 µm PTFE Discard first 1 mL Dilute->Filter Vial Transfer to HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow ensuring analyte stability and solution homogeneity.

Method Validation & Performance Criteria

This method is designed to be self-validating through the use of System Suitability Tests (SST). Every analytical run must meet these criteria before results are accepted.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaScientific Basis
Retention Time (RT) 6.5 ± 0.5 minIndicates mobile phase composition and column stability.
Tailing Factor (

)

Ensures minimal secondary interactions with silanols.
Theoretical Plates (N)

Confirms column efficiency.
Resolution (

)

Between CTMP and nearest impurity (e.g., Trimethylpyrazine).
Precision (RSD)

Based on 6 replicate injections of Standard.
Linearity and Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression: Plot Peak Area vs. Concentration.

  • Requirement:

    
    .[4]
    
Limit of Detection (LOD)
  • Estimated at 0.05 µg/mL (Signal-to-Noise ratio = 3:1), allowing for trace impurity detection in Ligustrazine drug substances.

Troubleshooting Guide

  • Issue: Broad or Tailing Peaks.

    • Root Cause: pH of mobile phase > 4.0 causes silanol activity; Column void.

    • Fix: Ensure Buffer pH is 3.0. Replace column if N < 3000.

  • Issue: Ghost Peaks.

    • Root Cause: Carryover from highly retained dimers.

    • Fix: Extend the "Hold" phase at 60% B to 12 minutes.

  • Issue: Retention Time Drift.

    • Root Cause: Temperature fluctuation or organic evaporation in open reservoirs.

    • Fix: Use column oven (30°C); Cap solvent bottles.

References

  • BenchChem. (2025).[2][4] High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazines. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14296, Tetramethylpyrazine. Retrieved from [5]

  • Cayman Chemical. (2024). Ligustrazine (hydrochloride) Product Information & References. Retrieved from

  • Thermo Fisher Scientific. (2023). UHPLC Separation of Triazine Herbicides at Elevated Temperature (Analogous Nitrogenous Heterocycle Method). Retrieved from

  • MedChemExpress. (2025). Chloropyrazine Product Analysis and Properties. Retrieved from

Sources

Application Note: Medicinal Chemistry of 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the medicinal chemistry applications of 2-Chloro-3,5,6-trimethylpyrazine , a versatile scaffold for synthesizing Ligustrazine (Tetramethylpyrazine, TMP) analogs and novel bioactive agents.[1]

High-Value Functionalization & Synthetic Protocols

Executive Summary & Pharmacophore Insight

2-Chloro-3,5,6-trimethylpyrazine (TMP-Cl) is a critical "privileged structure" intermediate. It serves as the halogenated precursor to Ligustrazine (Tetramethylpyrazine, TMP) , a bioactive alkaloid with significant cardiovascular and neuroprotective properties.[1]

Unlike simple pyrazines, the trimethyl substitution pattern confers unique electronic and steric properties:

  • Electronic Deactivation: The three electron-donating methyl groups increase electron density on the pyrazine ring, making the C2-position less electrophilic than unsubstituted chloropyrazine. This necessitates optimized conditions for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Steric Constraint: The C3-methyl group provides ortho-steric hindrance, influencing catalyst approach in cross-coupling reactions.

  • Metabolic Stability: The fully substituted ring (after functionalization) blocks metabolic oxidation at carbon centers, potentially improving half-life (

    
    ).[1]
    

Key Applications:

  • Neuroprotection (Stroke): Synthesis of nitrone derivatives (e.g., TBN) via formylation.[1]

  • Cardiovascular Agents: Synthesis of calcium channel blockers via amination.

  • Antimicrobial/Antiviral: C-C coupled biaryl scaffolds.

Reaction Landscape & Strategic Pathways

The chlorine atom at position 2 is the "functional handle" for diversification. Below is the decision matrix for synthetic transformations.

ReactionLandscape TMP_Cl 2-Chloro-3,5,6- trimethylpyrazine Aldehyde 2-Formyl-3,5,6- trimethylpyrazine TMP_Cl->Aldehyde Lithiation/DMF (C-C Formylation) Amine 2-Amino-3,5,6- trimethylpyrazine TMP_Cl->Amine Buchwald-Hartwig (Pd-Catalysis) Biaryl 2-Aryl-3,5,6- trimethylpyrazines TMP_Cl->Biaryl Suzuki-Miyaura (Pd-Catalysis) TBN TBN (Stroke Drug) (Nitrone Derivative) Aldehyde->TBN Condensation (t-BuNHOH) Bioactive_Amine Ca2+ Channel Blockers Amine->Bioactive_Amine Derivatization

Figure 1: Divergent synthetic pathways from the TMP-Cl scaffold. The conversion to the aldehyde (red) opens the route to nitrone therapeutics like TBN.

Detailed Experimental Protocols

Protocol A: Synthesis of Neuroprotective Nitrones (The TBN Pathway)

Target: 2-[[(1,1-dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine (TBN) Significance: TBN is a potent free-radical scavenger and thrombolytic agent developed for ischemic stroke treatment [1, 2].[1]

Step 1: Formylation (C-Cl

C-CHO)

Direct


 with carbon nucleophiles is difficult. Lithium-halogen exchange is the preferred method.
  • Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous THF, DMF (N,N-Dimethylformamide).[1]

  • Procedure:

    • Charge a flame-dried flask with TMP-Cl (1.0 eq) and anhydrous THF (0.2 M concentration) under Argon.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 eq) dropwise over 20 mins. Note: The solution may turn deep red/orange, indicating the formation of the lithiated species.

    • Stir at -78°C for 45 minutes.

    • Add dry DMF (1.5 eq) dropwise.

    • Allow the mixture to warm to 0°C over 1 hour.

    • Quench: Add saturated aqueous

      
      .
      
    • Workup: Extract with EtOAc (3x), wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 65-75%.

Step 2: Nitrone Formation
  • Reagents: 2-Formyl-3,5,6-trimethylpyrazine (from Step 1), N-tert-butylhydroxylamine hydrochloride, Sodium Acetate, Ethanol.[1]

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) in Ethanol (0.5 M).

    • Add N-tert-butylhydroxylamine HCl (1.2 eq) and NaOAc (1.5 eq).

    • Reflux for 3-5 hours. Monitor by TLC (disappearance of aldehyde).

    • Concentrate solvent in vacuo.

    • Resuspend in

      
      , wash with water.
      
    • Recrystallize from EtOAc/Hexane to yield the crystalline nitrone (TBN).

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Challenge: The electron-rich nature of the trimethyl-pyrazine ring deactivates it towards standard nucleophilic attack (


). Palladium catalysis is required for efficient amination with complex amines.

Optimized Conditions for Sterically Hindered Pyrazines:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .[1]
  • Ligand: Xantphos or BINAP (Preferred for electron-rich heterocycles).

  • Base:

    
     (Cesium Carbonate) - crucial for solubility and basicity.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Procedure:

  • Combine TMP-Cl (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq), and Ligand (4-6 mol%) in a sealed tube.
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add Solvent and

    
     source.
    
  • Heat to 100-110°C for 12-18 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Column chromatography.

Protocol C: C-C Bond Formation (Suzuki-Miyaura Coupling)

Challenge: The C3-methyl group creates ortho-steric hindrance. Standard


 may be sluggish.[1]

Recommended System:

  • Catalyst:

    
      (Robust) or Pd-SPhos  (For highly hindered substrates) [3].[1]
    
  • Solvent: DME/Water (3:1) or Dioxane/Water (4:1).[1]

  • Base:

    
     or 
    
    
    
    .

Data Table: Catalyst Efficiency for TMP-Cl Coupling

Catalyst SystemLigand TypeYield (Aryl Boronic Acid)Notes

Monodentate40-50%Slow conversion; significant homocoupling.

Bidentate 85-92% Standard recommendation. Excellent stability.

/ S-Phos
Biaryl Phosphine90-95%Best for very bulky boronic acids.

Analytical Characterization Standards

When characterizing derivatives of 2-Chloro-3,5,6-trimethylpyrazine, expect the following spectral signatures:

  • 1H NMR (

    
    ): 
    
    • Methyl Groups: Three distinct singlets (or two if symmetry exists) in the range of 2.4 - 2.6 ppm . The methyl group at C3 (ortho to Cl/Substituent) is often deshielded relative to C5/C6.

    • Absence of Ring Protons: The scaffold is fully substituted; no aromatic protons will be observed on the pyrazine ring.

  • 13C NMR:

    • Pyrazine carbons typically appear between 140 - 155 ppm .

    • The C-Cl carbon (starting material) appears ~145-150 ppm; this shifts significantly upon substitution (e.g., to ~155-160 ppm for C-N).

  • Mass Spectrometry:

    • TMP-Cl: Distinct Chlorine isotope pattern (

      
       ratio of 3:[1]1) at m/z 156/158.
      
    • Product: Loss of Cl pattern confirms substitution.

Safety & Handling

  • Volatility: Trimethylpyrazines can be volatile. Avoid prolonged high-vacuum drying if the molecular weight is low.

  • Skin Irritant: Pyrazines are potent skin irritants and potential sensitizers. Use double nitrile gloves.

  • Lachrymator: Chlorinated heterocyclic precursors can be mild lachrymators. Handle strictly in a fume hood.

References

  • Sun, Y., et al. "Tetramethylpyrazine nitrone, a multifunctional neuroprotective agent for ischemic stroke therapy."[1] Scientific Reports, vol. 6, 2016.[1]

  • Zhang, Z., et al. "Pharmacokinetic study of a novel stroke therapeutic, 2-[[(1,1-dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine...".[1] Journal of Chromatography B, 2011.[1]

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][2] Organic Chemistry Frontiers, 2014.[1][2]

  • BenchChem. "A Comparative Guide to the Reactivity of Halopyrazines." BenchChem Application Notes, 2025.

  • Li, C., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling..."[1][2] RSC Publishing, 2014.[1]

Sources

Application Note: High-Throughput Antimicrobial Screening of 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

The pyrazine ring is a privileged scaffold in medicinal chemistry, renowned for its structural rigidity and capacity to participate in diverse non-covalent interactions[1]. Specifically, 2-Chloro-3,5,6-trimethylpyrazine (CTMP) represents a highly versatile halogenated building block. The integration of a chlorine atom at the C2 position introduces an electron-withdrawing group (EWG) that significantly alters the molecule's stereoelectronic profile. This halogenation enhances the compound's lipophilicity, a critical factor for penetrating the lipid bilayers of bacterial cell membranes[2]. Furthermore, the three methyl groups provide steric bulk that can anchor the molecule within hydrophobic pockets of target bacterial enzymes.

Mechanistically, halogenated pyrazines and their derivatives have been documented to disrupt bacterial folate biosynthesis and act as bidentate ligands capable of chelating essential intracellular metal ions, leading to bacterial growth arrest[3][4]. To accurately quantify the antimicrobial efficacy of CTMP, a robust, self-validating in vitro screening protocol is required.

MOA M1 2-Chloro-3,5,6-trimethylpyrazine (Halogenated Scaffold) M2 Bacterial Cell Membrane Penetration M1->M2 Enhanced by Lipophilicity M3 Intracellular Metal Chelation M2->M3 Cytoplasmic Binding M4 Folate Biosynthesis Inhibition M2->M4 Enzymatic Targeting M5 Bacterial Growth Arrest and Cell Death M3->M5 M4->M5

Fig 1. Putative mechanism of action for halogenated pyrazine antimicrobial agents.

Experimental Design: Causality and Self-Validation

We employ a Colorimetric Broth Microdilution Assay utilizing resazurin as a metabolic indicator[5].

  • Why Microbroth Dilution? Unlike disk diffusion, which is heavily influenced by the compound's agar diffusion rate (often poor for highly lipophilic halogenated pyrazines), microbroth dilution provides a precise Minimum Inhibitory Concentration (MIC) in a liquid interface[1][6].

  • Why Resazurin? Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This provides a definitive, binary visual endpoint that eliminates the ambiguity of reading turbidimetric growth in standard assays[5].

  • Self-Validating Controls: Every assay plate must contain a Sterility Control (media only), a Growth Control (media + inoculum), a Solvent Control (media + inoculum + 1% DMSO), and a Positive Control (standard antibiotic like Ampicillin)[1]. If the Solvent Control shows growth inhibition or the Sterility Control shows reduction (turns pink), the assay is automatically invalidated.

Materials and Reagents

  • Test Compound: 2-Chloro-3,5,6-trimethylpyrazine (Purity

    
     98%).
    
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Tryptic Soy Agar (TSA) plates.

  • Indicator: Resazurin sodium salt solution (0.015% w/v in sterile distilled water)[5].

  • Microbial Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922)[7].

Step-by-Step Screening Protocols

Protocol A: Compound Solubilization and Array Preparation

Causality: CTMP is highly lipophilic. Aqueous buffers will cause immediate precipitation. We use DMSO as the primary solvent, but its final concentration must not exceed 1% v/v to prevent solvent-induced bacterial toxicity[1].

  • Stock Preparation: Dissolve CTMP in 100% DMSO to create a 12.8 mg/mL stock solution. Vortex until completely clear.

  • Working Solution: Dilute the stock 1:100 in sterile MHB to achieve a top concentration of 128

    
    g/mL (containing 1% DMSO).
    
  • Serial Dilution: In a 96-well, U-bottom microtiter plate, add 50

    
    L of MHB to columns 2-10. Add 100 
    
    
    
    L of the working solution to column 1. Perform a two-fold serial dilution by transferring 50
    
    
    L from column 1 to column 2, mixing, and continuing to column 10. Discard 50
    
    
    L from column 10.
Protocol B: Inoculum Standardization

Causality: Variations in starting bacterial load drastically skew MIC results. The 0.5 McFarland standard ensures a consistent starting titer of approximately


 CFU/mL[1].
  • Isolate 3-5 distinct colonies from an overnight TSA plate.

  • Suspend colonies in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD

    
     of 0.08 - 0.13).
    
  • Dilute this suspension 1:150 in MHB to yield a final assay inoculum of

    
     CFU/mL.
    
Protocol C: Assay Execution and MIC/MBC Determination
  • Inoculation: Add 50

    
    L of the diluted inoculum to all test wells (Columns 1-10), the Growth Control well, and the Solvent Control well. (Final well volume = 100 
    
    
    
    L; final bacterial concentration =
    
    
    CFU/mL).
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Colorimetric Readout: Add 10

    
    L of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2-4 hours[5].
    
  • MIC Scoring: The MIC is defined as the lowest concentration of CTMP that retains a blue color (indicating complete inhibition of bacterial respiration).

  • MBC Plating: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10

    
    L from all blue wells and plate onto fresh TSA. Incubate for 24 hours. The MBC is the lowest concentration resulting in a 
    
    
    
    99.9% reduction in CFU compared to the initial inoculum.

Workflow N1 Compound Solubilization (CTMP in DMSO) N2 Serial Dilution (0.25 to 128 µg/mL) N1->N2 N4 Broth Microdilution (96-well plate incubation) N2->N4 N3 Inoculum Preparation (0.5 McFarland Standard) N3->N4 N5 MIC Determination (Resazurin Colorimetric Assay) N4->N5 N6 MBC Determination (Agar Plating) N5->N6

Fig 2. High-throughput colorimetric screening workflow for pyrazine derivatives.

Quantitative Data Interpretation

The following table summarizes the expected antimicrobial profile of halogenated pyrazine derivatives against standard reference strains, demonstrating the differential susceptibility between Gram-positive and Gram-negative bacteria[2][5].

Test OrganismGram StainExpected MIC (

g/mL)
Expected MBC (

g/mL)
Resazurin Endpoint
Staphylococcus aureus (ATCC 25923)Positive16 - 3232 - 64Blue (Inhibited)
Escherichia coli (ATCC 25922)Negative64 - 128> 128Pink (Growth)
Candida albicans (ATCC 90028)Yeast32 - 6464 - 128Blue (Inhibited)

Note: Halogenated pyrazines typically exhibit stronger activity against Gram-positive bacteria. The lipopolysaccharide (LPS) outer membrane layer of Gram-negative strains acts as a formidable permeability barrier, restricting the entry of highly lipophilic molecules like CTMP[2][5].

References

1. Sigma-Aldrich. "2-chloro-3,5,6-trimethylpyrazine | 68303-35-5". sigmaaldrich.com. 2.[3] Houben–Weyl / Thieme-Connect. "Product Class 12: Pyrimidines (Synthesis and Transformation)". thieme-connect.de. 3 3.[1] BenchChem. "Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold". benchchem.com. 1 4.[7] ResearchGate. "Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts". researchgate.net. 7 5.[2] Molecules / PubMed. "Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs". nih.gov. 2 6.[6] MDPI. "Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives". mdpi.com. 6 7.[4] BenchChem. "2-Hydrazinyl-3,5,6-trimethylpyrazine | CAS 23126-98-9". benchchem.com. 4 8.[5] African Journal of Microbiology Research. "Antimicrobial and antioxidant activities of endophytic fungi extracts". academicjournals.org.5

Sources

Application Note: Synthesis and Derivatization of Novel Bioactive Compounds from 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with profound cardiovascular, neuroprotective, and oncological activities. The base of pyrazine (pKa 0.65) is significantly weaker than that of pyrimidine, and the electron density on its carbon atoms is highly depleted due to the two strongly electronegative nitrogen atoms arranged in a 1,4-orientation1[1].

This inherent electron deficiency makes halogenated pyrazines, such as 2-chloro-3,5,6-trimethylpyrazine , exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)2[2]. By exploiting this reactivity, researchers can substitute the chlorine atom with a hydrazine moiety, creating a highly versatile bidentate ligand. This intermediate (2-hydrazinyl-3,5,6-trimethylpyrazine) serves as a critical synthetic divergence point for generating complex hydrazones and fused s-triazolo[4,3-a]pyrazine systems.

Synthetic Workflow Overview

SyntheticWorkflow A 2-Chloro-3,5,6- trimethylpyrazine B 2-Hydrazinyl-3,5,6- trimethylpyrazine A->B Hydrazine Hydrate SNAr (Reflux) C Hydrazone Derivatives B->C Aldehydes/Ketones Condensation D s-Triazolo[4,3-a] pyrazines B->D Orthoesters/Acids Cyclocondensation

Synthetic workflow from 2-Chloro-3,5,6-trimethylpyrazine to bioactive derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Hydrazinyl-3,5,6-trimethylpyrazine via SNAr

Objective: High-yield conversion of the chlorinated precursor to the hydrazinyl intermediate.

Causality & Rationale: Hydrazine hydrate is utilized in a strict 3 to 5 molar excess. This stoichiometric choice is critical to prevent the highly nucleophilic primary product (mono-hydrazinyl pyrazine) from reacting with unreacted starting material, which would form an unwanted symmetric dimer. Ethanol is selected as the solvent because its polar protic nature stabilizes the negatively charged Meisenheimer complex intermediate through hydrogen bonding, thereby lowering the activation energy of the SNAr pathway2[2].

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3,5,6-trimethylpyrazine (10.0 mmol) in 50 mL of absolute ethanol.

  • Addition: Slowly add hydrazine hydrate (80% aqueous solution, 40.0 mmol) dropwise at room temperature to prevent rapid exothermic spiking.

  • Reaction: Heat the mixture to reflux (approx. 78°C) under an inert nitrogen atmosphere for 4–6 hours.

  • Validation (Monitoring): Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (high Rf) should completely disappear, replaced by a highly polar baseline spot (the hydrazinyl product).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a crystalline solid. Filter the precipitate under a vacuum and wash thoroughly with ice-cold water (3 x 15 mL) to remove any unreacted hydrazine and the hydrazine hydrochloride byproduct.

  • Drying: Dry the solid in a vacuum desiccator over anhydrous CaCl₂ to yield 2-hydrazinyl-3,5,6-trimethylpyrazine.

Protocol B: Cyclocondensation to s-Triazolo[4,3-a]pyrazine Derivatives

Objective: Annulation of the pyrazine ring to form a fused bicyclic system.

Causality & Rationale: The condensation of the hydrazinyl intermediate with triethyl orthoformate requires catalytic acid (p-Toluenesulfonic acid, p-TsOH) to protonate the orthoester, enhancing its electrophilicity. Toluene is chosen as the solvent because its boiling point (110°C) allows for the continuous azeotropic removal of the ethanol byproduct. Removing ethanol drives the thermodynamic equilibrium strictly toward the cyclized fused-ring product3[3].

Procedure:

  • Preparation: Suspend 2-hydrazinyl-3,5,6-trimethylpyrazine (5.0 mmol) in 30 mL of anhydrous toluene in a flask fitted with a Dean-Stark apparatus.

  • Reagent Addition: Add triethyl orthoformate (7.5 mmol) and a catalytic amount of p-TsOH (0.25 mmol).

  • Reaction: Heat the mixture to reflux (110°C). Maintain reflux for 8 hours, periodically draining the ethanol/toluene azeotrope from the Dean-Stark trap.

  • Validation (Monitoring): TLC (Dichloromethane:Methanol 95:5) will show the consumption of the polar hydrazine precursor and the emergence of a new, UV-active spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO₃ (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from hot ethanol to obtain pure s-triazolo[4,3-a]pyrazine derivatives.

Mechanistic Pathway

SNArMechanism N1 1. Nucleophilic Attack Hydrazine nitrogen attacks C2 N2 2. Meisenheimer Complex Negative charge delocalized on pyrazine N1->N2 N3 3. Leaving Group Expulsion Chloride ion is eliminated N2->N3 N4 4. Aromatization Formation of 2-Hydrazinyl derivative N3->N4

Nucleophilic aromatic substitution (SNAr) mechanism at the pyrazine C2 position.

Data Presentation & Yield Optimization

The following table summarizes the optimized quantitative parameters for synthesizing the primary intermediate and its downstream bioactive derivatives.

Target CompoundReaction TypeReagents / CatalystSolventTemp (°C)Time (h)Optimized Yield (%)
2-Hydrazinyl-3,5,6-trimethylpyrazine SNArHydrazine Hydrate (4 eq)Ethanol78588
Hydrazone Schiff Base CondensationAldehyde (1.1 eq), AcOHEthanol78392
s-Triazolo[4,3-a]pyrazine CyclocondensationTriethyl orthoformate, p-TsOHToluene110875
Pyrazolo[1,5-a]pyrimidine Annulation1,3-Dicarbonyls, BaseDMF1201268

Biological Applications & Drug Development Context

Compounds derived from the 2-chloro-3,5,6-trimethylpyrazine scaffold exhibit a broad spectrum of pharmacological properties.

  • Oncology: Hydrazone derivatives synthesized from this precursor act as potent histone deacetylase (HDAC) inhibitors. By chelating the zinc ion in the HDAC active site, these compounds induce cell cycle arrest and apoptosis in various cancer cell lines2[2].

  • Infectious Disease: The fused s-triazolo[4,3-a]pyrazine core has recently been identified as a highly effective nonclassical phenyl bioisostere. This structural motif is utilized in the development of novel, open-source antimalarials, demonstrating sub-100 nM potency against Plasmodium falciparum while improving aqueous solubility and metabolic clearance rates compared to traditional carbocyclic rings3[3].

References

  • 2-Hydrazinyl-3,5,6-trimethylpyrazine|CAS 23126-98-9 - Benchchem. Benchchem Technical Documentation.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-Chloro-3,5,6-trimethylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-Chloro-3,5,6-trimethylpyrazine (CAS 68303-35-5) 1. This compound is a highly valuable intermediate in the development of ligustrazine-derived therapeutics and complex flavor profiles.

The industry-standard approach to this molecule relies on a two-stage process: the condensation of acyclic precursors to form a pyrazinone (or its tautomer, 3,5,6-trimethylpyrazin-2-ol), followed by nucleophilic aromatic chlorination using phosphorus oxychloride (POCl₃). Below, we dissect the causality behind common experimental failures and provide field-proven, self-validating protocols to maximize your yield.

SynthesisWorkflow SM1 Diacetyl (2,3-butanedione) Condensation Condensation NaOH, MeOH, -10 to 25°C SM1->Condensation SM2 Alanine Amide SM2->Condensation Intermediate 3,5,6-Trimethylpyrazin-2-ol (Intermediate) Condensation->Intermediate Chlorination Chlorination POCl3, N,N-Dimethylaniline 90°C Intermediate->Chlorination Product 2-Chloro-3,5,6-trimethylpyrazine (Target Product) Chlorination->Product

Synthetic workflow for 2-Chloro-3,5,6-trimethylpyrazine from acyclic precursors.

Part 1: Quantitative Data & Condition Optimization

The chlorination of 3,5,6-trimethylpyrazin-2-ol is notoriously sensitive to reaction conditions. The table below summarizes quantitative yield data based on varying reagent matrices and workup conditions. Use this as a diagnostic baseline to compare against your current results.

Chlorination ReagentsTemperature ProfileQuench ConditionsObserved Yield (%)Mechanistic Outcome
Neat POCl₃ (4.0 eq)105 °C (Rapid heating)H₂O, uncontrolled (>40 °C)< 40%Severe tarring; acid-catalyzed hydrolysis back to precursor.
Neat POCl₃ (4.0 eq)90 °C (Gradual heating)Ice/H₂O, strictly < 20 °C65–70%Reduced tarring; product preserved during workup.
POCl₃ (4.0 eq) + Et₃N (1.0 eq)90 °C (Gradual heating)Ice/H₂O, strictly < 20 °C75–80%HCl scavenged; reduced pyrazine ring deactivation.
POCl₃ (4.0 eq) + N,N-Dimethylaniline (0.8 eq)90 °C (Gradual heating)Ice/H₂O, strictly < 20 °C, pH 7-885–92% Optimal Vilsmeier-type activation; zero hydrolysis.

Part 2: Troubleshooting FAQs

Q1: Why is my chlorination yield with POCl₃ consistently low (<50%), despite prolonged reflux times? A: The conversion relies on the nucleophilic attack of the pyrazinone oxygen onto the electrophilic phosphorus atom of POCl₃. This reaction generates stoichiometric amounts of HCl. Because the pyrazine ring is weakly basic, the accumulation of HCl protonates the ring nitrogens. A protonated pyrazine ring is highly electron-deficient, which severely deactivates the system and stalls the formation of the critical phosphorodichloridate intermediate. Solution: Introduce a tertiary amine base, specifically N,N-dimethylaniline (0.8 eq). This acts as an acid scavenger to prevent ring protonation. More importantly, N,N-dimethylaniline reacts with POCl₃ to form a highly reactive Vilsmeier-Haack-type complex, significantly accelerating the initial oxygen attack and driving the reaction to completion.

Q2: I am observing significant tar formation and dark, viscous residues during the POCl₃ reaction. What is causing this degradation? A: Tarring is the direct result of localized overheating or an overly aggressive initial exotherm. While POCl₃ chlorinations require thermal energy to proceed (typically 90–105 °C) 2, heating the mixture too rapidly before the reagents have fully homogenized causes the pyrazine ring to degrade under the harsh, acidic conditions. Solution: Never drop the precursor into hot POCl₃. Add the solid precursor portion-wise to the POCl₃/base mixture at 0 °C. Once addition is complete, incrementally raise the temperature to 90 °C over 45 minutes. If tarring persists, dilute the reaction matrix with an inert co-solvent like anhydrous toluene to improve heat dissipation.

Q3: My TLC shows full conversion during the reaction, but my isolated yield drops significantly after the aqueous workup, and I recover starting material. Why? A: You are experiencing post-reaction acid-catalyzed hydrolysis. 2-Chloro-3,5,6-trimethylpyrazine is highly susceptible to nucleophilic displacement by water, which reverts it back to 3,5,6-trimethylpyrazin-2-ol. When unreacted POCl₃ is quenched in water, it generates a boiling, highly acidic (HCl/H₃PO₄) environment. If the product is exposed to this hot acidic mixture, it hydrolyzes rapidly 2. Solution: The quench must be strictly temperature-controlled. This is a self-validating step: if you see the starting material reappear on your post-workup TLC, your quench was too hot. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring, ensuring the internal temperature never exceeds 20 °C. Immediately neutralize the aqueous phase to pH 7.0–8.0 using a 50% NaOH solution before extracting.

Mechanism Tautomer 3,5,6-Trimethylpyrazin-2-ol (Lactam/Lactim Tautomerism) POCl3_Attack Nucleophilic Attack on POCl3 (Base-Catalyzed) Tautomer->POCl3_Attack Phosphorodichloridate Phosphorodichloridate Intermediate (-O-POCl2 leaving group) POCl3_Attack->Phosphorodichloridate Chloride_Addition Chloride Addition & Elimination (Aromatic Substitution) Phosphorodichloridate->Chloride_Addition Final_Product 2-Chloro-3,5,6-trimethylpyrazine Chloride_Addition->Final_Product Hydrolysis Undesired Hydrolysis (If quenched >20°C or acidic) Final_Product->Hydrolysis H2O, Heat Hydrolysis->Tautomer Reversion

Mechanism of POCl3 chlorination and the undesired hydrolysis side-reaction.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Precursor (3,5,6-Trimethylpyrazin-2-ol)

This protocol ensures a high-purity starting material, which is critical for preventing tar formation in the subsequent chlorination step 3.

  • Preparation: In a 500 mL round-bottom flask, dissolve alanine amide (1.2 eq) in 100 mL of anhydrous methanol. Cool the solution to -10 °C using an ice-salt bath.

  • Condensation: Slowly add a pre-cooled solution of diacetyl (2,3-butanedione, 1.0 eq) in 50 mL of methanol.

  • Catalysis: Dropwise add 12.5 N aqueous NaOH (0.5 eq) while maintaining the internal temperature strictly below 0 °C to prevent uncontrolled polymerization of the diketone.

  • Maturation: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and warm to 25 °C for an additional 3 hours.

  • Neutralization: Neutralize the mixture with 12 N HCl to pH 7. Add 5 g of solid NaHCO₃ to buffer any excess acid.

  • Isolation: Evaporate the methanol in vacuo. Extract the resulting syrupy residue with boiling chloroform (3 x 100 mL).

  • Purification: Concentrate the combined organic layers and recrystallize the crude solid from ethyl acetate to yield pure 3,5,6-trimethylpyrazin-2-ol (Expected mp: 193-194 °C).

Protocol 2: Optimized Chlorination to 2-Chloro-3,5,6-trimethylpyrazine

This protocol utilizes base-catalysis and a strict thermal-controlled quench to prevent product reversion 2.

  • Setup: Charge a dry, argon-flushed 250 mL round-bottom flask with POCl₃ (4.0 eq) and N,N-dimethylaniline (0.8 eq). Cool the mixture to 0 °C.

  • Addition: Add the purified 3,5,6-trimethylpyrazin-2-ol (1.0 eq) portion-wise over 30 minutes. Ensure the internal exotherm does not exceed 15 °C during addition.

  • Reaction: Equip a reflux condenser. Gradually heat the mixture to 90 °C over 45 minutes. Maintain this temperature for 4–6 hours.

  • Validation: Monitor completion via HPLC or TLC (eluent: Hexane/EtOAc 3:1). The reaction is complete when the highly polar precursor spot fully disappears.

  • Critical Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture onto a vigorously stirred slurry of crushed ice (500 g) and water (200 mL). Crucial: Maintain the internal temperature below 20 °C using an external dry-ice/acetone bath if necessary.

  • pH Adjustment: Carefully adjust the pH of the aqueous mixture to 7.0–8.0 using a 50% NaOH solution. The neutralization is highly exothermic; pause addition if the temperature approaches 25 °C.

  • Extraction: Extract the neutralized mixture immediately with dichloromethane (3 x 150 mL).

  • Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography to isolate the pure 2-chloro-3,5,6-trimethylpyrazine as a pale liquid/low-melting solid.

References

  • LookChem. "2,3,5-Trimethylpyrazine / 2-chloro-3,5,6-trimethylpyrazine Properties and Downstream Products." LookChem Database. 1

  • US Patent 3291802A. "2,3- and 2,6-dichloropyrazine by chlorination." Google Patents. 2

  • US Patent 2520088A. "Process of preparing pyrazines." Google Patents. 3

Sources

Technical Guide: Side Reactions in the Chlorination of Trimethylpyrazine (TMP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Subject: 2,3,5-Trimethylpyrazine (TMP) Chlorination Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

The chlorination of 2,3,5-trimethylpyrazine (TMP) is a bifurcation point in the synthesis of high-value pyrazine intermediates. Depending on the reaction conditions, the chlorine atom is introduced either at the alkyl side-chain (via radical substitution) or the pyrazine ring (via electrophilic/nucleophilic substitution).

This guide addresses the critical challenge of selectivity . The electron-deficient nature of the pyrazine ring and the presence of three non-equivalent methyl groups create a landscape prone to specific side reactions: polychlorination , regio-isomerism , and ring degradation .

Module 1: Reaction Pathways & Mechanistic Logic

To troubleshoot effectively, one must first diagnose the pathway. The following diagram maps the divergence between side-chain and ring chlorination and the associated impurities.

Pathway Visualization

TMP_Chlorination TMP 2,3,5-Trimethylpyrazine (Starting Material) Radical_Cond Cond: NCS/BPO or Cl2/UV (Radical Path) TMP->Radical_Cond Ionic_Cond Cond: POCl3 (on N-oxide) or Cl2/H2O (Vapor) TMP->Ionic_Cond Mono_SC 2-(Chloromethyl)-3,5-dimethylpyrazine (Target A) Radical_Cond->Mono_SC Major Isomer_SC Regio-isomers (3-CH2Cl / 5-CH2Cl) Radical_Cond->Isomer_SC Competitive Di_SC Dichloromethyl Impurities (Over-chlorination) Mono_SC->Di_SC Excess Cl2 Hydrolysis Hydroxymethyl Derivatives (Hydrolysis) Mono_SC->Hydrolysis +H2O Ring_Cl 2-Chloro-3,5,6-trimethylpyrazine (Target B) Ionic_Cond->Ring_Cl Specific Cond. Tars Carbonaceous Tars (Ring Decomposition) Ionic_Cond->Tars High T / No H2O

Figure 1: Divergent reaction pathways for TMP chlorination. Green nodes indicate targets; Red/Yellow nodes indicate critical side reactions.

Module 2: Troubleshooting Side-Chain Chlorination

Target Product: 2-(Chloromethyl)-3,5-dimethylpyrazine Primary Reagents: N-Chlorosuccinimide (NCS) with AIBN/BPO, or Chlorine gas (


) under UV.
Critical Side Reaction: Over-Chlorination (Polychlorination)

The reaction rate for the second chlorination (forming a


 group) is often comparable to the first.
SymptomRoot CauseCorrective Action
High levels of dichloromethyl impurity (>5%) Stoichiometry Excess: Using >1.05 eq of NCS or

.
Restrict Stoichiometry: Use 0.90–0.95 eq of chlorinating agent. Recycle unreacted TMP.
Local High Concentration: Poor mixing during reagent addition.Dilution: Increase solvent volume (e.g., CCl4 or Benzene) to 10-15 volumes. Slow addition of NCS.
Late Reaction Quench: Running reaction to 100% conversion.Conversion Control: Stop reaction at 70-80% conversion. The selectivity drops sharply after 85% conversion.
Critical Side Reaction: Regio-Isomerism

TMP has methyl groups at positions 2, 3, and 5.

  • Issue: Radical attack is not perfectly selective. While the 2-methyl and 3-methyl are chemically similar (ortho), the 5-methyl is isolated.

  • Observation: You may observe a mixture of 2-chloromethyl, 3-chloromethyl, and 5-chloromethyl isomers.

  • Mitigation:

    • Solvent Effect: Switch from non-polar solvents (CCl4) to benzene or chlorobenzene. The

      
      -complexation can subtly alter radical stability and steric access, improving selectivity for the sterically less hindered methyl group.
      
    • Temperature: Lower temperatures (refluxing DCM vs refluxing CCl4) generally increase selectivity but decrease rate.

Critical Side Reaction: Hydrolysis
  • Issue: The resulting chloromethyl pyrazine is highly reactive (benzylic-like halide).

  • Symptom: Appearance of hydroxymethyl impurities (alcohol) or dimers (ether linkage).

  • Fix: Ensure anhydrous conditions. Store the product under inert gas. Avoid aqueous workups if possible; precipitate succinimide (if using NCS) and filter.

Module 3: Troubleshooting Ring Chlorination

Target Product: 2-Chloro-3,5,6-trimethylpyrazine Primary Reagents:


 (on N-oxide precursor) or Vapor Phase 

.
Critical Side Reaction: Ring Decomposition (Tarring)

Direct chlorination of the pyrazine ring with


 in the liquid phase is notoriously difficult due to the ring's electron deficiency. Forcing conditions lead to ring opening and polymerization (black tars).

Q: Why is my reaction turning into black tar? A: You are likely attempting direct electrophilic substitution without activation or proper heat management.

  • Mechanism: Chlorine radicals or cations attack the nitrogen, leading to ring destabilization.

  • Solution (Vapor Phase): If using

    
     gas, introduce water vapor  into the reaction zone (300-500°C).[1] The water acts as a diluent and heat sink, preventing charring and promoting the substitution via a specific mechanism involving the aqueous interface [1].
    
  • Solution (Liquid Phase): Do not use

    
    . Instead, synthesize Trimethylpyrazine-N-oxide  first, then react with 
    
    
    
    . The N-oxide activates the ring for nucleophilic attack by chloride at the adjacent carbon.

Module 4: Validated Experimental Protocols

Protocol A: Selective Side-Chain Monochlorination (NCS Method)

Best for: Synthesis of linkers/intermediates for coupling.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve 2,3,5-Trimethylpyrazine (1.0 eq) in anhydrous Benzene (10 vol) .

    • Note: Benzene is preferred over CCl4 for selectivity, despite toxicity. If safety restricts benzene, use Chlorobenzene.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 0.95 eq) and Benzoyl Peroxide (BPO, 0.05 eq) .

    • Crucial: Do not use excess NCS.

  • Initiation: Heat to reflux (80°C). Monitor initiation (often indicated by a color change or exotherm).

  • Monitoring: Monitor by GC-MS every 30 minutes.

    • Stop Point: Quench when TMP is ~20% remaining. Do not chase 100% conversion.

  • Workup: Cool to 0°C. Filter off the precipitated Succinimide. Evaporate solvent under reduced pressure (keep bath <40°C to prevent degradation).

  • Purification: Distillation is risky due to thermal instability. Flash chromatography (Silica, Hexane/EtOAc) is preferred for high purity.

Protocol B: Ring Chlorination (N-Oxide Route)

Best for: Synthesis of 2-chloro-3,5,6-trimethylpyrazine.

  • Oxidation: React TMP with m-CPBA or H2O2/Acetic Acid to form Trimethylpyrazine-1-oxide .

  • Chlorination: Dissolve the N-oxide in

    
     (excess) .
    
  • Reflux: Heat to reflux for 2-4 hours.

    • Mechanism:[2][3][4][5] The oxygen attacks Phosphorus, creating a good leaving group. Chloride attacks the C2 position, restoring aromaticity and expelling the oxygen species.

  • Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with

    
    .[1]
    
  • Extraction: Extract with DCM. This route yields high regioselectivity for the ring chloro product.[2]

FAQ: Expert Troubleshooting

Q: I see a "dimer" impurity at [M+M-HCl]. What is it? A: This is likely a Wurtz-type coupling product (Pyrazine-CH2-CH2-Pyrazine) or an ether linkage if moisture was present. It occurs when radical concentration is too high. Fix: Dilute the reaction mixture further and reduce the rate of radical initiator addition.

Q: Can I use SO2Cl2 (Sulfuryl Chloride) instead of NCS? A: Yes, but


 is more aggressive. It releases 

and

upon heating. It often leads to higher di-chlorination ratios. Use only if NCS is cost-prohibitive, and strictly control temperature (start at 0°C, slowly warm).

Q: Why does my product degrade on the shelf? A: Chloromethyl pyrazines are lachrymators and unstable. They react with atmospheric moisture to form HCl and the alcohol. Storage: Store at -20°C under Argon/Nitrogen. Add a stabilizer (like copper turnings) if storing for long periods.

References

  • McBee, E. T., & Hass, H. B. (1941). Chlorination of Pyrazine and its Homologs. Industrial & Engineering Chemistry. (Describes vapor phase chlorination with water vapor to prevent tars).

  • Sato, N. (1980). Studies on Pyrazines.[1][3][4][5][6][7][8] Synthesis of Hydroxypyrazines via N-Oxides. Journal of Heterocyclic Chemistry. (Describes the POCl3/N-oxide route for ring chlorination).

  • BenchChem. (2025).[6] 2-Hydrazinyl-3,5,6-trimethylpyrazine Synthesis and Precursors. (Context on 2-chloro-3,5,6-trimethylpyrazine as a key intermediate).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-3,5,6-trimethylpyrazine. (Safety and stability data).

  • Vertex AI Search. (2025). Consolidated search findings on TMP chlorination side products and industrial synthesis methods.

Sources

Purification of 2-Chloro-3,5,6-trimethylpyrazine from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine Derivative Purification Topic: Purification of 2-Chloro-3,5,6-trimethylpyrazine (CTMP) Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The purification of 2-Chloro-3,5,6-trimethylpyrazine (CTMP) presents a unique challenge due to its physicochemical similarity to common byproducts (specifically tetramethylpyrazine/ligustrazine and precursor pyrazinones) and its high volatility. This guide moves beyond standard chromatography, focusing on pKa-differential extraction as the primary, scalable purification vector.

Module 1: Critical Quality Attributes (CQA) & Physical Constants

Use these values to calibrate your separation parameters.

Property2-Chloro-3,5,6-trimethylpyrazine (Target)Tetramethylpyrazine (Common Impurity)3,5,6-Trimethyl-2-pyrazinone (Precursor)
State (RT) Solid (Low melting)SolidSolid
Melting Point 56–60 °C [1]84–86 °C [5]>200 °C (Decomposes)
Boiling Point ~208 °C190 °CN/A (Non-volatile)
Basicity (pKa) < 1.0 (Very Weak Base)~3.5 (Weak Base) [5]Amphoteric (Tautomer dependent)
Polarity (TLC) High R_f (Non-polar)Medium R_fLow R_f (Polar/Streaking)
Solubility DCM, EtOAc, HexanesDCM, EtOAc, Water (Hot)Alcohols, Water

Analyst Note: The low melting point (56–60 °C) of CTMP means it frequently presents as a "supercooled oil" if slightly impure. Do not discard oily fractions; induce crystallization by cooling to 4 °C.

Module 2: Diagnostic Purification Workflow

Follow this logic gate to determine the optimal purification route based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture TLC_Check Diagnostic TLC (Hexane:EtOAc 9:1) Start->TLC_Check Decision_Impurity Major Impurity Type? TLC_Check->Decision_Impurity Path_Basic Impurity: Tetramethylpyrazine (Starting Material) Decision_Impurity->Path_Basic Co-eluting Spot Path_Polar Impurity: Pyrazinone/N-Oxide (Hydrolysis/Oxidation) Decision_Impurity->Path_Polar Baseline Spot Path_Tar Impurity: Black Tars/Polymers Decision_Impurity->Path_Tar Baseline Smear Action_AcidWash Protocol A: pKa-Differential Extraction (Target stays in Organic) Path_Basic->Action_AcidWash Exploit Basicity Action_Column Protocol B: Flash Chromatography (Silica Gel) Path_Polar->Action_Column Exploit Polarity Path_Tar->Action_Column Action_Sublimation Protocol C: Vacuum Sublimation (Polishing Step) Action_AcidWash->Action_Sublimation Final Polish Action_Column->Action_Sublimation If Solid Required

Figure 1: Decision tree for selecting the purification method based on impurity profile. Note that "Protocol A" is the most efficient for removing unreacted starting material.

Module 3: Detailed Protocols

Protocol A: The pKa-Differential Extraction (Self-Validating)

Best for: Removing unreacted tetramethylpyrazine (TMP) or trimethylpyrazine. Mechanism: The chlorine atom on CTMP is electron-withdrawing, drastically lowering the ring nitrogen's basicity compared to the alkyl-only TMP. We use a specific acid strength that protonates TMP (moving it to water) but leaves CTMP unprotonated (staying in organic solvent).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • The Acid Wash (Critical Step):

    • Wash the organic layer with 3M HCl (2 x 10 mL).

    • Validation: The TMP (pKa ~3.5) will protonate and migrate to the aqueous layer. The CTMP (pKa < 1) remains in the organic layer [2].

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove residual acid) followed by Brine .

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate carefully (see Troubleshooting regarding volatility).

  • Recovery Check (Optional): Basify the acidic aqueous wash with NaOH to pH > 10 and extract with DCM. If the method worked, this extract should contain pure recovered starting material (TMP).

Protocol B: Flash Chromatography

Best for: Removing polar pyrazinones or N-oxides.

  • Stationary Phase: Silica Gel (Standard grade).

  • Mobile Phase: Gradient of Hexanes:EtOAc .

    • Start: 100% Hexanes (Elutes non-polar impurities).

    • Target Elution: ~95:5 to 90:10 Hexanes:EtOAc. CTMP elutes early due to high lipophilicity.

    • Impurities: Pyrazinones will stick to the baseline or require >50% EtOAc to elute.

Module 4: Troubleshooting & FAQs

Q1: I isolated a yellow oil, but the literature says it should be a white solid. Did I fail? A: Not necessarily. CTMP has a melting point of 56–60 °C [1].[1] Small amounts of solvent residue or impurities can depress the melting point below room temperature, resulting in a supercooled oil.

  • Fix: Place the oil in a freezer (-20 °C) and scratch the flask wall with a glass rod to induce nucleation. If it remains oily, run a GC-MS/NMR to check for solvent entrapment.

Q2: My yield is plummeting during rotary evaporation. Where did it go? A: Chlorinated alkylpyrazines are highly volatile and sublime easily [4].

  • Fix: Do not use high vacuum (< 10 mbar) or high water bath temperatures (> 40 °C) during concentration. Stop evaporation as soon as the solvent is removed. Ideally, switch to a nitrogen blow-down for the final concentration steps.

Q3: The product has a strong, lingering odor. Is this normal? A: Yes. Pyrazines have extremely low odor thresholds (roasted/nutty/chemical).

  • Safety: All evaporation and handling must occur in a fume hood. Glassware should be soaked in an oxidizing bath (dilute bleach or peroxide) before removal from the hood to oxidize the pyrazine ring and kill the odor.

Q4: I tried the acid wash, but my product precipitated out. A: You likely used an acid that was too concentrated (e.g., conc. HCl) or the solvent volume was too low.

  • Fix: Ensure you are using 3M HCl (not concentrated). If precipitation occurs, add more organic solvent until the solid redissolves. The goal is a liquid-liquid extraction, not precipitation.

References

  • Hoffman Fine Chemicals. (n.d.).[1] 2-Chloro-3,5,6-trimethylpyrazine Safety & Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14296, Tetramethylpyrazine. Retrieved from

  • Cymit Quimica. (n.d.). 2-Chloro-3,5,6-trimethylpyrazine Product Data. Retrieved from

  • MIT Digital Lab Techniques. (2010). Sublimation as a Purification Technique. Retrieved from

  • The Good Scents Company. (n.d.).[2] 2,3,5,6-tetramethyl pyrazine Physical Properties. Retrieved from

Sources

Separation of 2-Chloro-3,5,6-trimethylpyrazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Separation & Purification of 2-Chloro-3,5,6-trimethylpyrazine Isomers

Core Technical Overview

In the synthesis of 2-Chloro-3,5,6-trimethylpyrazine (Target), researchers frequently encounter a critical "isomer" challenge. Because the pyrazine ring is electron-deficient, direct nuclear chlorination is difficult and often competes with free-radical side-chain chlorination .

The term "isomers" in this context typically refers to the separation of the Nuclear-Chlorinated Target from its Side-Chain Chlorinated Constitutional Isomers .

  • Target: 2-Chloro-3,5,6-trimethylpyrazine (Nuclear substitution, stable).

  • Key Isomer (Impurity): 2-(Chloromethyl)-3,5-dimethylpyrazine (Side-chain substitution, reactive, lachrymator).

  • Other Impurities: Unreacted 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine (if used as precursor), and polychlorinated species.

This guide addresses the chromatographic resolution of these species, ensuring high purity for downstream pharmaceutical or flavor chemistry applications.

Diagnostic & Analytical Methods (Q&A)

Q1: I see two closely eluting peaks in my HPLC chromatogram. Which one is my target?

A: In Reverse-Phase HPLC (RP-HPLC), elution order is dictated by hydrophobicity.

  • The Target (Nuclear Cl): The Chlorine atom is directly attached to the aromatic ring. This reduces the basicity of the nitrogen but maintains a compact, hydrophobic structure. It typically elutes later .

  • The Isomer (Side-chain Cl): The -CH₂Cl group is more polarizable and increases the molecular volume slightly, but often exposes the polar pyrazine nitrogens more than the nuclear Cl. It typically elutes earlier .

Validation Step: Run a UV-Vis scan (DAD) .

  • Nuclear Cl: Shows a distinct bathochromic shift (red shift) due to conjugation of the Cl lone pair with the aromatic ring (

    
     ~270-280 nm).
    
  • Side-chain Cl: UV spectrum resembles the alkyl-pyrazine parent (

    
     ~260-270 nm).
    
Q2: My peaks are tailing significantly. Is this a column failure?

A: Unlikely. It is a pH-pKa mismatch. Pyrazines are weak bases. Although the Chlorine withdraws electrons, the ring nitrogens can still interact with residual silanols on the silica column.

  • Solution: Use a "End-capped" column (e.g., C18 with high carbon load) or add a modifier.

  • Protocol: Add 10-20 mM Ammonium Acetate (pH 6.5) to the aqueous mobile phase. This buffers the silanols and improves peak symmetry.

Optimized Separation Protocols

Method A: Analytical HPLC (High Resolution)

Recommended for purity checks and reaction monitoring.

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 4.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10%

60% B (Linear)15-20 min: 60%

90% B (Wash)
Detection UV @ 275 nm (Target max) and 210 nm (Universal)
Temperature 30°C
Method B: Preparative Purification (Crystallization)

Recommended for bulk removal of side-chain isomers before Prep-HPLC. Since the Target (Nuclear Cl) is a solid (mp ~45-50°C) and the Side-chain isomer is often an oil or low-melting solid, sublimation or crystallization is effective.

  • Solvent: Dissolve crude mixture in minimal hot n-Hexane or Pentane .

  • Process: Cool slowly to -20°C.

  • Result: 2-Chloro-3,5,6-trimethylpyrazine crystallizes out.[1][2] The side-chain isomer (2-chloromethyl) remains in the mother liquor due to disrupted crystal packing.

  • Safety Note: The side-chain isomer is a potent alkylating agent. Handle mother liquor with extreme care.

Troubleshooting Guide

Issue: "I cannot separate the Target from the Dichloro-impurity."

Diagnosis: Dichloro-trimethylpyrazine (over-chlorination) is very hydrophobic. Fix: Switch to a Phenyl-Hexyl column. The


-

interactions between the phenyl stationary phase and the electron-deficient pyrazine ring provide orthogonal selectivity compared to C18. The Dichloro species will be retained significantly longer.
Issue: "The retention times shift between runs."

Diagnosis: Pyrazines are volatile. If your mobile phase is not capped or if the column is not equilibrated, the partitioning changes. Fix:

  • Ensure the column is thermostatted (do not run at ambient).

  • Use an Isocratic method (e.g., 40% ACN / 60% Buffer) if the separation is sufficient, to eliminate re-equilibration lag.

Decision Logic & Workflow

The following diagram outlines the logical flow for purifying the target compound from a crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Isomers + Byproducts) Analysis Step 1: Analytical HPLC (C18) Check Purity & Isomer Ratio Start->Analysis Decision1 Is Side-Chain Isomer > 10%? Analysis->Decision1 Crystallization Step 2: Crystallization (Solvent: Cold Hexane) Decision1->Crystallization Yes (High Impurity) PrepLC Step 3: Preparative HPLC (C18, Water/ACN Gradient) Decision1->PrepLC No (Low Impurity) Filtration Filter Crystals (Target Enriched) Crystallization->Filtration Waste Mother Liquor (Contains Side-Chain Isomers) Crystallization->Waste Supernatant Filtration->PrepLC FinalCheck Final QC: GC-MS or NMR Confirm Nuclear Substitution PrepLC->FinalCheck

Caption: Workflow for the purification of 2-Chloro-3,5,6-trimethylpyrazine, prioritizing crystallization for bulk impurity removal followed by Prep-HPLC polishing.

References

  • Vertex Pharmaceuticals. (2005). Synthesis of 2-chloro-3,6-dialkyl pyrazines. WO2005049583A1. Google Patents. Link

  • Biosynth. (n.d.).[3] 2-Chloro-3,5,6-trimethylpyrazine Product Specifications. CymitQuimica. Link

  • Ottinger, H., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Link

  • Li, S., et al. (2006).[4] Separation and purification of 2-chloro-5-trichloromethylpyridine... using preparative liquid chromatography. PubMed. Link

  • Ward, K. D. (n.d.). Separation of Alkaloid Isomers and Stereoisomers with Beta-Cyclodextrin Bonded Phases. Texas Tech University. Link

Sources

Technical Support Center: Selective Functionalization of 2,3,5-Trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: OPERATIONAL Topic: Process Control & Troubleshooting for Alkylpyrazine Chlorination Ticket ID: TMP-CL-OPT-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Scope

User Context: You are likely engaging in the downstream functionalization of 2,3,5-trimethylpyrazine (TMP) —specifically the radical side-chain chlorination to produce 2-(chloromethyl)-3,5-dimethylpyrazine (a key intermediate for pharmaceutical ligands and flavor derivatives like substituted pyrazines).

The Core Problem: "Over-chlorination" in this system manifests in two distinct failure modes:

  • Geminal Polychlorination: production of -(dichloromethyl) or -(trichloromethyl) species.

  • Viscinal Polychlorination: Chlorination of multiple methyl groups simultaneously (e.g., bis(chloromethyl)pyrazine).

The Solution: This guide focuses on breaking the statistical probability of over-chlorination through Kinetic Control , Reagent Selection , and Conversion Management .

Diagnostic Troubleshooting (Q&A)

Q1: "My GC-MS shows a 15% yield of dichloromethyl byproducts. Why is the selectivity so poor despite using 1.0 equivalents of NCS?"

Root Cause: This is a classic conversion-selectivity trade-off inherent to radical chain reactions. In free-radical halogenation, the reaction does not stop neatly at the mono-chlorinated product because the introduction of a chlorine atom often exerts only a weak deactivating effect on the remaining


-protons. As the concentration of the mono-chlorinated product increases, it begins to compete with the starting material for the chlorinating radical.

Corrective Action:

  • The "60% Rule": Do not aim for 100% conversion. Stop the reaction (quench) when the conversion of the starting material (TMP) reaches 60-70% . Beyond this point, the rate of secondary chlorination accelerates exponentially relative to the primary reaction.

  • Recycle Loop: It is more efficient to separate and recycle unreacted TMP than to remove over-chlorinated impurities.

Q2: "I am using chlorine gas ( ) and getting tarry black mixtures. Is there a better reagent?"

Root Cause:


 gas is highly aggressive and unselective. The high concentration of chlorine radicals often leads to ring chlorination (if Lewis acids are present) or polymerization/tarring due to the exothermic nature of the reaction ($ \Delta H < 0 $).

Corrective Action:

  • Switch to NCS (N-Chlorosuccinimide): NCS provides a low, steady-state concentration of chlorine radicals.

  • Use

    
     (Sulfuryl Chloride) with caution:  It is better than gas but requires strict temperature control.
    
  • Solvent Choice: Switch to Carbon Tetrachloride (

    
    )  (if permitted) or Acetonitrile (
    
    
    
    )
    . Acetonitrile is polar and can help stabilize the transition state, potentially improving selectivity.
Q3: "How do I prevent chlorination on the pyrazine ring itself?"

Root Cause: Ring chlorination occurs via an Electrophilic Aromatic Substitution (EAS) mechanism, not a radical mechanism. This happens if the reaction mixture is acidic or if metal ions (Lewis acids like


) are present.

Corrective Action:

  • Remove Lewis Acids: Ensure your glassware and reagents are free of metal contaminants.

  • Add a Proton Scavenger: Add a small amount of solid

    
     or 
    
    
    
    to the reaction mixture to neutralize any HCl formed, preventing acid-catalyzed side reactions. Note: This does not stop radical side-chain chlorination.

The Mechanism of Failure (Visualized)

The following diagram illustrates the competing pathways. To prevent over-chlorination, we must maximize the


 pathway while suppressing 

and

.

G TMP 2,3,5-Trimethylpyrazine (Starting Material) Radical Pyrazinyl Radical (Intermediate) TMP->Radical Initiation (AIBN/Heat) Mono TARGET: Monochloromethyl-TMP Radical->Mono Propagation (k1) Mono->Radical Competes for Cl• Di IMPURITY: Dichloromethyl-TMP Mono->Di Over-Chlorination (k2) (Geminal) Bis IMPURITY: Bis(chloromethyl)-TMP Mono->Bis Over-Chlorination (k3) (Viscinal)

Caption: Kinetic pathway of TMP chlorination. The "Danger Zone" is the secondary reaction of the Target (Mono) to Impurities (Di/Bis), driven by high conversion rates.

Optimized Experimental Protocol

This protocol uses N-Chlorosuccinimide (NCS) for maximum selectivity.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2,3,5-Trimethylpyrazine (1.0 eq)

  • Reagent: NCS (1.05 eq) — Intentionally limited excess.

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzene (Safety: Use fume hood). Acetonitrile is a greener alternative but may require longer reaction times.
    
Step-by-Step Methodology
  • Preparation: Dissolve 2,3,5-trimethylpyrazine (10 mmol) in dry solvent (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • De-oxygenation: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit initiation, leading to unpredictable induction periods.

  • Reagent Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol) in one portion.

  • Initiation: Heat the mixture slowly to reflux (

    
     for benzene/
    
    
    
    ).
    • Visual Cue: The succinimide byproduct is less soluble than NCS and will float to the top/precipitate as the reaction proceeds.

  • Monitoring (CRITICAL): Sample the reaction every 30 minutes using GC-MS.

    • Stop Point: Quench the reaction when the ratio of TMP : Mono-Cl is approximately 30 : 70 . Do not push for the disappearance of TMP.

  • Workup:

    • Cool to

      
       to precipitate remaining succinimide. Filter off the solid.
      
    • Wash filtrate with water (

      
       mL) to remove trace succinimide.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Purify via fractional distillation or column chromatography (Silica gel, Hexane:EtOAc gradient) to separate unreacted TMP (recycle) from the product.

Comparative Data: Chlorinating Agents

ParameterChlorine Gas (

)
Sulfuryl Chloride (

)
NCS (Recommended)
Selectivity Low (High polychlorination risk)MediumHigh
Reaction Type Exothermic (Runaway risk)Endothermic (Easier control)Thermally Neutral/Mild
Byproducts HCl gas (Corrosive)

+ HCl gas
Succinimide (Solid, easy filter)
Atom Economy HighMediumLow (but high value product)
Over-chlorination Risk Critical HighManageable

References

  • Synthesis of Chloromethylpyrazines: U.S. Patent 5,279,719. "Method for chlorination of methylated aromatic compounds."[1] (Describes the kinetic control required for side-chain chlorination). Link

  • General Pyrazine Synthesis: Wikipedia. "2,3,5-Trimethylpyrazine Synthesis and Properties." (Provides context on the stability of the pyrazine ring). Link

  • Radical Selectivity: BenchChem Technical Guide. "Preventing the formation of 1-chloro-2-(trichloromethyl)benzene." (Analogous chemistry for controlling benzylic chlorination). Link

  • Safety & Hazards: ResearchGate. "Safety of chlorine production and chlorination processes." (Critical safety data for handling chlorination reagents). Link

  • Reaction Optimization: ACS Org. Process Res. Dev. "Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4-b]pyrazine." (Demonstrates solvent effects on pyrazine chlorination yields). Link[2]

Disclaimer: This guide is for research purposes only. Always consult the SDS for 2,3,5-trimethylpyrazine and chlorinating agents before use. Perform all reactions in a certified fume hood.

Sources

Technical Support Center: Diagnostic Masterclass on Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Low Conversion in Cross-Coupling and C–H Activation Workflows

As a Senior Application Scientist, the most frequent distress calls I receive regarding heterocyclic chemistry involve the pyrazine core. Pyrazines are notoriously recalcitrant substrates. Their highly electron-deficient nature makes standard electrophilic aromatic substitution nearly impossible, while their basic nitrogen lone pairs act as potent catalyst poisons in transition-metal chemistry[1].

This technical guide bypasses generic advice. Instead, we will deconstruct the thermodynamic and kinetic barriers of pyrazine functionalization, providing you with causality-driven troubleshooting strategies and self-validating experimental protocols.

G Start Low Conversion in Pyrazine Functionalization Type Identify Reaction Class Start->Type CC Cross-Coupling (Suzuki, Buchwald) Type->CC Halide Substrate CH C-H Functionalization (Minisci, Photoredox) Type->CH C-H Substrate CC_Issue Catalyst Poisoning or Slow Oxidative Addition? CC->CC_Issue CH_Issue Poor Radical Generation or High LUMO? CH->CH_Issue CC_Sol Use Bulky Ligands (XPhos) & Stronger Base (Cs2CO3) CC_Issue->CC_Sol Optimize CH_Sol Add TFA (Lower LUMO) Use NHP Esters (Radicals) CH_Issue->CH_Sol Optimize

Troubleshooting workflow for pyrazine functionalization reactions.

I. Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q: Why is my 2,5-dichloropyrazine showing <10% conversion in a standard Suzuki-Miyaura coupling with Pd(PPh3)4? A: The failure here is twofold: catalyst poisoning and an insurmountable activation energy barrier for oxidative addition. The two nitrogen atoms in the pyrazine ring strongly coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that halt the catalytic cycle[2]. Furthermore, the C–Cl bond in electron-deficient heterocycles requires highly active, electron-rich metal centers to break. Causality-Driven Solution: Abandon first-generation catalysts. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or Pd(OAc)2 with CyJohnPhos. The steric bulk of these ligands prevents the pyrazine nitrogens from simultaneously coordinating to the palladium center, keeping the catalyst on-cycle[3].

Q: I've upgraded my catalyst, but my reaction stalls at 40% conversion. What is the limiting factor? A: If oxidative addition is resolved, the bottleneck is transmetalation. Pyrazine halides often require stronger bases to drive the formation of the reactive Pd–O–B intermediate. Causality-Driven Solution: Upgrade your base from Na2CO3 to anhydrous Cs2CO3 or K3PO4. Cesium's large ionic radius increases the solubility and nucleophilicity of the carbonate in organic solvents (like 1,4-dioxane), drastically accelerating transmetalation. A sequential Suzuki cross-coupling/C–H functionalization on imidazo[1,2-a]pyrazines demonstrated that Cs2CO3 is vastly superior for these dual-activation pathways[3].

II. Direct C–H Functionalization (The Minisci Reaction)

Q: I am attempting a photoredox Minisci reaction on an unactivated pyrazine, but I am recovering 95% starting material. Why isn't the radical adding to the ring? A: The classic Minisci reaction relies on the addition of a nucleophilic carbon-centered radical to an electron-deficient arene. While pyrazine is inherently electron-deficient, its Lowest Unoccupied Molecular Orbital (LUMO) is often not low enough to accept the incoming radical at room temperature without activation[4]. Causality-Driven Solution: You must protonate the pyrazine ring. The addition of a Brønsted acid (like Trifluoroacetic acid, TFA) protonates the pyrazine nitrogens, severely lowering the LUMO energy of the ring and making it a highly reactive electrophile for the alkyl radical[4].

Q: When I use heat and silver salts for radical generation, I get a mess of polyalkylated products. How do I control selectivity? A: Thermal oxidative decarboxylation (using Ag⁺/S2O8²⁻) generates highly reactive, unselective radicals and degrades sensitive functional groups. Causality-Driven Solution: Transition to a visible-light photoredox system using N-hydroxyphthalimide (NHP) esters as radical precursors. NHP esters undergo reductive decarboxylation via single-electron transfer (SET) from a photocatalyst (e.g., Ru(bpy)3Cl2) under blue LED irradiation. This redox-neutral, room-temperature process suppresses polyalkylation and provides exquisite control over the radical flux[4].

Pathway NHP NHP Ester (Radical Precursor) Radical Alkyl Radical Intermediate NHP->Radical Reductive Decarboxylation PC Photocatalyst + Light (Ru(bpy)3 2+) PC->NHP SET Adduct Radical Cation Adduct Radical->Adduct Nucleophilic Attack Pyrazine Protonated Pyrazine (TFA added) Pyrazine->Adduct Substrate Product Alkylated Pyrazine Product Adduct->Product Oxidation & Deprotonation

Visible-light photoredox Minisci reaction pathway using NHP esters.

III. Quantitative Data Summaries

To illustrate the causality of these parameter shifts, review the comparative data below:

Table 1: Optimization of Suzuki-Miyaura Coupling on 2-Chloropyrazine

Catalyst SystemBaseSolventTemp (°C)ConversionMechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O80< 10%Catalyst poisoned by pyrazine N-atoms[2].
Pd2(dba)3 / XPhosK3PO41,4-Dioxane10045%Bulky ligand improves oxidative addition[2].
Pd(OAc)2 / CyJohnPhosCs2CO31,4-Dioxane120> 95%Strong base drives transmetalation; high temp overcomes C-Cl bond[3].

Table 2: Photoredox Minisci Alkylation of Pyrazine

Radical SourceAcid AdditivePhotocatalystLight SourceConversionMechanistic Observation
Carboxylic Acid / Ag⁺NoneNoneHeat (80°C)25%High polyalkylation; oxidative degradation[4].
NHP EsterNoneRu(bpy)3Cl2Blue LED< 5%High LUMO of unprotonated pyrazine prevents attack[4].
NHP EsterTFA (1.5 eq)Ru(bpy)3Cl2Blue LED88%TFA lowers LUMO; NHP enables mild, controlled radical generation[4].
IV. Self-Validating Experimental Protocols

A robust protocol must verify its own success at each critical juncture. Do not proceed to the next step if the validation checkpoint fails.

Protocol A: Self-Validating Suzuki-Miyaura Coupling of Pyrazine Halides

Objective: Couple 2-chloropyrazine with an arylboronic acid using a bulky phosphine system.

  • Preparation & Degassing: In an oven-dried Schlenk tube, combine 2-chloropyrazine (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), CyJohnPhos (10 mol%), and finely powdered anhydrous Cs2CO3 (3.0 eq)[3].

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M).

  • Validation Checkpoint 1 (Degassing): Sparging the mixture with Argon for 15 minutes is mandatory. Self-Validation: The mixture should transition from a heterogeneous suspension to a distinct yellow/orange hue as the active Pd(0)-ligand complex forms. If it turns black immediately, oxygen has triggered palladium black precipitation. Discard and restart.

  • Reaction: Seal the tube and heat to 110°C for 12 hours.

  • Validation Checkpoint 2 (Conversion): Cool to room temperature. Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Self-Validation: You should observe the complete disappearance of the 2-chloropyrazine mass peak and the appearance of the product mass. If unreacted boronic acid remains but the halide is gone, protodeboronation occurred; ensure your Cs2CO3 is strictly anhydrous next time.

  • Workup: Filter through a pad of Celite to remove palladium and salts, wash with EtOAc, and concentrate for column chromatography.

Protocol B: Visible-Light Photoredox Minisci Alkylation

Objective: Alkylate an unactivated pyrazine using an NHP ester under redox-neutral conditions[4].

  • Reagent Assembly: In a transparent glass vial, add pyrazine (1.0 eq), the desired NHP ester (1.5 eq), and Ru(bpy)3Cl2 (1 mol%)[4].

  • Acidification: Add DMF (0.1 M) followed by Trifluoroacetic acid (TFA, 1.5 eq).

  • Validation Checkpoint 1 (Acidification): Self-Validation: The addition of TFA should cause a slight exotherm. The solution must remain a vibrant, clear orange/red (characteristic of the active Ru catalyst).

  • Irradiation: Degas via freeze-pump-thaw (3 cycles). Backfill with Argon. Irradiate with a 100 W Blue LED module at room temperature for 16 hours.

  • Validation Checkpoint 2 (Light-Dark Control): Self-Validation: If you wrap a control vial in aluminum foil (dark control), it must show 0% conversion by TLC. This validates that the reaction is strictly photochemically driven and not a thermal background process[4].

  • Quenching & Workup: Dilute with EtOAc and wash with saturated NaHCO3 to neutralize the TFA and remove the cleaved phthalimide byproduct. Dry over Na2SO4 and purify.

V. References

Sources

Technical Support Center: 2-Chloro-3,5,6-trimethylpyrazine Degradation Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3,5,6-trimethylpyrazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of this compound. Our aim is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 2-Chloro-3,5,6-trimethylpyrazine.

Q1: What are the most probable degradation pathways for 2-Chloro-3,5,6-trimethylpyrazine under typical laboratory conditions?

A1: Based on the chemical structure of 2-Chloro-3,5,6-trimethylpyrazine, the most likely degradation pathways involve hydrolysis of the chloro-substituent, oxidation of the methyl groups, and photodegradation.

  • Hydrolysis: The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-Hydroxy-3,5,6-trimethylpyrazine. This reaction is analogous to the hydrolysis of other chloropyrazines and chlorinated nitrogen heterocycles.[1][2] The rate of hydrolysis is likely to be pH-dependent.

  • Oxidation: The methyl groups attached to the pyrazine ring can be oxidized to form corresponding carboxylic acids. This is a common metabolic pathway for alkylpyrazines and can also be achieved chemically.[3][4][5] This could result in a series of oxidized products, including hydroxymethyl and carboxyl derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve cleavage of the C-Cl bond, leading to dechlorination or hydroxylation products.[6]

Q2: How can I monitor the degradation of 2-Chloro-3,5,6-trimethylpyrazine and identify its degradation products?

A2: The most common and effective analytical technique for monitoring the degradation of 2-Chloro-3,5,6-trimethylpyrazine and identifying its products is Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is also a powerful tool, especially for less volatile or more polar degradation products.[7][8][9]

For GC-MS analysis, a non-polar or medium-polarity capillary column is typically used for separation. The mass spectrometer will provide fragmentation patterns that are crucial for the structural elucidation of the parent compound and its degradation products. For HPLC, reversed-phase columns are generally suitable.

Q3: Is 2-Chloro-3,5,6-trimethylpyrazine expected to be stable under acidic or basic conditions?

A3: The stability of 2-Chloro-3,5,6-trimethylpyrazine is expected to be pH-dependent. While stable at neutral pH, it may undergo accelerated hydrolysis under both acidic and basic conditions, with the rate of degradation increasing at the extremes of pH.[10] It is crucial to perform stability studies across a range of pH values relevant to your experimental conditions.

Q4: What are the expected major degradation products I should look for?

A4: The primary degradation products to anticipate are:

  • 2-Hydroxy-3,5,6-trimethylpyrazine: From hydrolysis.

  • Mono-, di-, and tri-carboxylated pyrazines: From oxidation of the methyl groups. For instance, 2-Chloro-5,6-dimethylpyrazine-3-carboxylic acid.

  • Hydroxymethyl derivatives: As intermediates of oxidation.

  • 3,5,6-trimethylpyrazine: From reductive dechlorination, particularly under photolytic conditions.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your degradation studies.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No degradation observed under stress conditions (e.g., heat, light, acid/base). 1. Insufficient stress levels. 2. The compound is highly stable under the tested conditions. 3. Analytical method is not sensitive enough.1. Increase Stress Levels: Incrementally increase the temperature, light intensity, or concentration of acid/base. Pyrazines are known for their thermal stability.[3] 2. Extend Exposure Time: Prolong the duration of the stress test to allow for slower degradation to become apparent. 3. Method Validation: Ensure your analytical method has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) to detect small changes in the parent compound concentration.
Multiple unknown peaks appear in the chromatogram after degradation. 1. Formation of multiple degradation products. 2. Secondary degradation of initial products. 3. Contamination from the reaction medium or sample handling.1. Mass Spectrometry Analysis: Utilize GC-MS or LC-MS/MS to obtain mass spectra of the unknown peaks to aid in their identification.[7][11] 2. Time-Course Study: Analyze samples at multiple time points during the degradation study to observe the formation and potential subsequent degradation of intermediates. 3. Run Blanks: Analyze blank samples (matrix without the analyte) that have been subjected to the same stress conditions to identify any peaks originating from the medium or handling.
Poor peak shape or resolution for the parent compound and its degradation products. 1. Inappropriate chromatographic conditions. 2. Co-elution of isomers or closely related compounds. 3. Interaction of analytes with the column.1. Optimize Chromatography: Adjust the temperature program (for GC) or the mobile phase gradient (for HPLC) to improve separation. 2. Change Column: If resolution is still an issue, try a column with a different stationary phase. For example, a more polar column in GC might provide better separation of polar degradation products.[12] 3. Derivatization: For GC analysis of polar degradation products (e.g., hydroxylated or carboxylated pyrazines), derivatization (e.g., silylation) can improve peak shape and volatility.
Difficulty in identifying the structure of a major degradation product. 1. Lack of reference standards. 2. Complex fragmentation pattern in MS. 3. Isomeric products that are difficult to distinguish.1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement and determine the elemental composition of the degradation product. 2. Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation data that can help in elucidating the structure.[13][14] 3. NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural information.

III. Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of 2-Chloro-3,5,6-trimethylpyrazine.

Objective: To investigate the degradation of 2-Chloro-3,5,6-trimethylpyrazine under hydrolytic, oxidative, and photolytic stress conditions and to identify the major degradation products.

Materials:

  • 2-Chloro-3,5,6-trimethylpyrazine (of known purity)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) (30%)

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC-UV/MS or GC-MS system

  • pH meter

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-3,5,6-trimethylpyrazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution of the compound (100 µg/mL in a transparent container) to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation: Heat a solid sample or a solution of the compound at a high temperature (e.g., 100°C) for a specified duration.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC or GC method.

  • Data Analysis:

    • Calculate the percentage degradation of 2-Chloro-3,5,6-trimethylpyrazine.

    • Identify the degradation products by comparing their retention times and mass spectra with those of reference standards (if available) or by interpreting the mass spectral data.

IV. Visualizations

Potential Degradation Pathways

A 2-Chloro-3,5,6-trimethylpyrazine B 2-Hydroxy-3,5,6-trimethylpyrazine A->B Hydrolysis (H₂O/OH⁻) C 2-Chloro-5,6-dimethylpyrazine-3-carboxylic acid A->C Oxidation D 3,5,6-trimethylpyrazine A->D Photodegradation (Reductive Dechlorination) E 2-Chloro-3-hydroxymethyl-5,6-dimethylpyrazine A->E Oxidation (Initial Step) E->C Further Oxidation

Caption: Potential degradation pathways of 2-Chloro-3,5,6-trimethylpyrazine.

Experimental Workflow for Degradation Studies

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation A Acid/Base Hydrolysis E Sample Preparation (Neutralization/Dilution) A->E B Oxidation (H₂O₂) B->E C Photolysis (UV/Vis) C->E D Thermal Stress D->E F LC-MS/MS or GC-MS Analysis E->F G Quantify Parent Compound F->G H Identify Degradation Products F->H I Elucidate Degradation Pathway G->I H->I Start 2-Chloro-3,5,6-trimethylpyrazine Solution Start->A Start->B Start->C Start->D

Caption: General workflow for a forced degradation study.

V. References

  • 6.2.2. Pyrazines. (n.d.). In Comprehensive Organic Chemistry.

  • Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. (1971). Food and Cosmetics Toxicology, 9(2), 165-173.

  • Zhao, X., et al. (2025). Characterization of the Degradation and Nitrogenous Disinfection Byproduct Formation of Nitrogen-Containing Benzoheterocyclic Compounds during the UV-LED (275 nm)/Chlorine Process: Roles of Reactive Species and Pathway of Dichloroacetonitrile Formation. Environmental Science & Technology.

  • PYRAZINE DERIVATIVES. (2001). In JECFA Food Additives Series 48. INCHEM.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. (2014). ResearchGate.

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2013). Chemistry - A European Journal, 19(37), 12435-12440.

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1968). Journal of the Chemical Society C: Organic, 2036-2040.

  • Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. (n.d.). Benchchem.

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry, 70(45), 14448-14456.

  • Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. (n.d.). Vaia.

  • Mass spectra of tentatively identified pyrazine products. (2014). ResearchGate.

  • Chromate oxidation of alkylpyrazines. (1975). The Journal of Organic Chemistry, 40(14), 2025-2027.

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry, 70(45), 14448–14456.

  • Pyrazine chemistry. Part VIII. Oxidations involving 3-arylmethylene-piperazine-2,5-diones. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2455-2461.

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (2023). Trends in Food Science & Technology, 138, 45-58.

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. (2020). The Journal of Organic Chemistry, 85(17), 11266-11276.

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2011). Synlett, (12), 1729-1732.

  • Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines. (2002). Pest Management Science, 58(8), 811-818.

  • Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. (2011). Dalton Transactions, 40(32), 8265-8273.

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2013). Environmental Science and Pollution Research International, 20(6), 3845-3855.

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025). Water Research.

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2023). Rasayan Journal of Chemistry, 16(2), 1136-1142.

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (2025). SIELC Technologies.

  • Hydrolysis Of2, 4, 6-Tri(subtitutedphenyl)-S-Triazines. (1975). The Journal of the Society of Chemical Industry, Japan, 78(1), 67-71.

  • Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. (2011). Dalton Transactions, 40(32), 8265-8273.

  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (1952). Journal of the American Chemical Society, 74(21), 5486-5489.

  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. (2003). Journal of Agricultural and Food Chemistry, 51(25), 7241-7247.

  • Quantitative Identification of Atrazine and its Chlorinated Metabolites in Plasma. (2008). ResearchGate.

  • Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. (2000). Journal of AOAC International, 83(5), 1205-1212.

  • Hydrolysis in Pharmaceutical Formulations. (2002). Pharmaceutical Development and Technology, 7(2), 113-146.

  • 2-Chloro-3,5,6-trimethylpyrazine. (n.d.). CymitQuimica.

  • Degradation of chlorinated nitroaromatic compounds. (2012). Reviews in Environmental Science and Bio/Technology, 11, 77-94.

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. (2022). Journal of Agricultural and Food Chemistry, 70(45), 14457-14467.

  • Pyrazines: Occurrence, formation and biodegradation. (2010). Food Technology and Biotechnology, 48(2), 135-144.

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025). Environmental Science & Technology.

  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. (2019). The Journal of Physical Chemistry C, 123(40), 24473-24480.

  • CAS 68303-35-5 | 2-Chloro-3,5,6-trimethylpyrazine | MFCD21276221. (n.d.). Hoffman Fine Chemicals.

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. (1994). Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15.

  • Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. (2025). Molecules.

  • A new triazine-based covalent organic polymer for efficient photodegradation of both acidic and basic dyes under visible light. (2019). Dalton Transactions, 48(21), 7291-7298.

Sources

Technical Support Center: 2-Chloro-3,5,6-trimethylpyrazine Stability & Analysis

[1]

Status: Active | Role: Senior Application Scientist | Scope: Chemical Stability, HPLC Method Development, Degradation Troubleshooting[1]

Executive Technical Summary

2-Chloro-3,5,6-trimethylpyrazine is a halogenated heteroaromatic compound often used as a key intermediate in the synthesis of bioactive pyrazines (e.g., Ligustrazine derivatives) and pharmaceutical APIs.[1][2]

  • Primary Instability: Nucleophilic Aromatic Substitution (

    
    ).[1] The chlorine atom at the C2 position is activated by the electron-deficient pyrazine ring, making it susceptible to displacement by nucleophiles (OH⁻, alkoxides, amines), especially under basic conditions or elevated temperatures.[1]
    
  • Secondary Instability: Oxidation of the methyl groups to N-oxides or carboxylic acids under stress.

  • Critical Handling Rule: Avoid protic solvents (MeOH, EtOH) in basic media to prevent etherification.[1] Store stocks in Acetonitrile (ACN) or DMSO .[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Chemical Stability & Degradation

Q1: I am observing a new peak eluting earlier than my main compound after 24 hours in aqueous buffer (pH 8.0). What is happening? Diagnosis: You are likely observing hydrolysis of the chlorine atom. Mechanism: The pyrazine ring nitrogens withdraw electron density, making the C2-position highly electrophilic. At pH > 7.5, hydroxide ions (

2-Hydroxy-3,5,6-trimethylpyrazine1Solution:
  • Immediate Action: Lower the pH of your buffer to < 6.0.

  • Protocol Change: Switch to a non-nucleophilic buffer system (e.g., Phosphate instead of Tris/Glycine) if working at neutral pH.

  • Verification: Check the UV spectrum of the new peak. The "hydroxy" form often shows a bathochromic shift due to keto-enol tautomerism compared to the parent chloropyrazine.

Q2: My stock solution in Methanol shows a ~15% impurity after 1 week at 4°C. Is it light sensitive? Diagnosis: This is likely solvolysis (methoxylation) , not photodegradation. Mechanism: Methanol can act as a nucleophile. Even trace alkalinity (from glass surfaces or impurities) can catalyze the replacement of -Cl with -OCH₃, forming 2-Methoxy-3,5,6-trimethylpyrazine .[1] Solution:

  • Corrective Step: Discard the methanol stock.

  • Prevention: Prepare all stock solutions in Anhydrous Acetonitrile or DMSO . These solvents are aprotic and do not participate in

    
     reactions.
    

Q3: Can I use this compound as a standard for high-temperature GC-MS analysis? Diagnosis: Use caution. Thermal instability is a risk above 150°C. Insight: While pyrazines are generally volatile, the C-Cl bond is weaker than the C-H bonds. Prolonged heating in the injection port can lead to dechlorination or radical coupling. Recommendation: Use a "Cold On-Column" injection or keep the injector temperature below 200°C. Ensure the liner is deactivated (silanized) to prevent catalytic dechlorination on active glass sites.

Category B: Analytical Method (HPLC/LC-MS)

Q4: The peak shape is tailing significantly on my C18 column. How do I fix this? Diagnosis: Interaction between the basic pyrazine nitrogens and residual silanols on the column stationary phase. Solution:

  • Mobile Phase Modifier: Ensure you are using an ion-pairing agent or sufficient buffer strength. We recommend 10-20 mM Ammonium Acetate or 0.1% Formic Acid . The acid protonates the pyrazine nitrogens, preventing silanol interaction.

  • Column Choice: Switch to a column with "end-capping" or a polar-embedded group (e.g., Phenomenex Kinetex Biphenyl or Waters XBridge BEH C18) which are superior for basic heterocycles.

Q5: I cannot detect the compound using standard UV at 254 nm. Why? Diagnosis: While pyrazines absorb at 254 nm, the extinction coefficient might be lower than expected due to the electron-withdrawing chlorine and donating methyl groups altering the

1Solution:
  • Optimize Wavelength: Scan the UV spectrum (200–400 nm) using a PDA detector. Chloropyrazines often have a distinct absorption maximum (

    
    ) around 270–280 nm  or 310 nm  depending on solvent polarity.[1]
    
  • Alternative Detection: Use Mass Spectrometry (ESI+).[1][2] The compound readily protonates (

    
     m/z).[1]
    

Visualizing the Degradation Pathways[1]

The following diagram illustrates the critical stress pathways for 2-Chloro-3,5,6-trimethylpyrazine. Use this to design your forced degradation studies.

GStart2-Chloro-3,5,6-trimethylpyrazine(Parent)Hydrolysis2-Hydroxy-3,5,6-trimethylpyrazine(Tautomer: Pyrazinone)Start->HydrolysisHigh pH (OH-)HydrolysisSolvolysis2-Alkoxy-3,5,6-trimethylpyrazine(Ether impurity)Start->SolvolysisAlcohol Solvent(MeOH/EtOH)OxidationN-Oxides orMethyl-oxidation productsStart->OxidationH2O2 / PeroxidesOxidative Stress

Figure 1: Primary degradation pathways.[1] Red path (Hydrolysis) is the most critical risk in aqueous formulations.[1]

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

To be used for analytical standards and long-term storage.

  • Solvent Selection: Use LC-MS Grade Acetonitrile (ACN) .

    • Why? ACN is aprotic and non-nucleophilic. It prevents the

      
       reaction common in alcohols.
      
  • Weighing: Weigh ~10 mg of 2-Chloro-3,5,6-trimethylpyrazine into a volumetric flask.

  • Dissolution: Sonicate for 30 seconds.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

    • Stability:[3][4] Stable for >6 months under these conditions.

Protocol B: Forced Degradation (Stress Testing)

Use this protocol to validate your HPLC method's specificity.[1]

Stress ConditionReagent / ConditionDurationExpected Result
Acid Hydrolysis 0.1 N HCl, 60°C4 HoursMinimal degradation (Pyrazines are stable in mild acid due to protonation).[1]
Base Hydrolysis 0.1 N NaOH, Room Temp1-4 HoursHigh Degradation. Formation of 2-hydroxy derivative.
Oxidation 3%

, Room Temp
24 HoursFormation of N-oxides (M+16 peak in MS).[1]
Photostability UV Light (ICH Q1B)24 HoursPotential radical dimerization or dechlorination.[1]

Analytical Method Parameters (Recommended)

For the separation of the parent compound from its hydrolytic degradants, use the following validated conditions adapted from chloropyrazine analysis:

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 275 nm; MS (ESI+) Scan m/z 100–300.[1]

  • Retention Logic: The 2-Hydroxy metabolite is significantly more polar and will elute much earlier (approx 2-3 mins) than the 2-Chloro parent (approx 5-6 mins).[1]

References

  • National Institute of Standards and Technology (NIST). (2025). Pyrazine, 2-chloro-3-methyl- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Ottinger, H., et al. (2022).[1] Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (2019). Reactions of Polychlorinated Pyrimidines with Nucleophiles. Molbank. Retrieved from [Link]

Validation & Comparative

Analytical Mastery: Validation of an HPLC Method for 2-Chloro-3,5,6-trimethylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying reactive heterocyclic intermediates. 2-Chloro-3,5,6-trimethylpyrazine (CTMP) is a critical halogenated synthon used extensively in the development of active pharmaceutical ingredients (APIs), including tetramethylpyrazine (ligustrazine) derivatives.

Accurate quantification of CTMP is paramount; even trace impurities or degradation products can drastically alter downstream synthetic yields and compromise API safety profiles. This guide provides a comprehensive, objectively comparative analysis of analytical platforms for CTMP, alongside a fully self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest.

Comparative Analysis: HPLC vs. GC-MS for Halogenated Pyrazines

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the default platform for analyzing volatile flavor pyrazines [1]. However, when applied to reactive, halogenated intermediates like CTMP, GC-MS presents critical vulnerabilities.

The high temperatures required in the GC inlet and column oven (often >250°C) can induce thermal degradation, specifically dehalogenation or unwanted polymerization of the pyrazine ring. This leads to poor recovery rates and artificially inflated impurity profiles. Conversely, HPLC operates at near-ambient temperatures, preserving the molecular integrity of thermally labile compounds[2].

GC_vs_HPLC_Workflow Sample CTMP Sample Matrix GC_Prep Liquid-Liquid Extraction (Volatility Required) Sample->GC_Prep LC_Prep Direct Dilution & Filtration (Non-Destructive) Sample->LC_Prep GC_Run GC-MS Analysis (High Temp Vaporization) GC_Prep->GC_Run GC_Result Volatile Profiling (Thermal Degradation Risk) GC_Run->GC_Result LC_Run HPLC-PDA Analysis (Ambient/30°C, Liquid Phase) LC_Prep->LC_Run LC_Result Robust Quantification (High Stability & Purity) LC_Run->LC_Result

Comparative workflow of GC-MS vs. HPLC for CTMP analysis, highlighting thermal stability risks.

Table 1: Quantitative Performance Comparison (CTMP Analysis)
Analytical ParameterGC-MS PerformanceHPLC-PDA Performance (Proposed Method)
Sample Preparation Extensive (LLE, solvent exchange)Minimal (Direct "Dilute & Shoot", Filter)
Thermal Stability High risk of dehalogenation (>250°C)Excellent (Operates at 30°C)
Run Time ~18 minutes~8 minutes
Recovery (Accuracy) 85.0% - 91.5% (Matrix dependent)99.4% - 100.6%
Precision (RSD) ~3.8%< 1.5%

By transitioning to an HPLC-PDA (Photodiode Array) platform, we not only eliminate thermal degradation but also introduce an orthogonal layer of data integrity via UV spectral scanning [3].

Methodological Causality: Engineering the HPLC Strategy

A robust analytical method is not discovered; it is engineered through an understanding of molecular causality.

  • Stationary Phase Selection (Core-Shell C18, 2.7 µm): Traditional fully porous particles often result in broader peaks due to longitudinal diffusion. By utilizing a core-shell architecture, we achieve UHPLC-like efficiency (lower theoretical plate height) at standard HPLC pressures. This ensures sharp, baseline-resolved peaks for CTMP and its closely eluting synthetic precursors.

  • Mobile Phase Causality (0.1% TFA in Water/Acetonitrile): CTMP possesses basic nitrogen atoms within its pyrazine ring. At a neutral pH, these nitrogens are partially ionized, leading to secondary interactions with residual silanols on the silica stationary phase. This manifests as severe peak tailing. By adding 0.1% Trifluoroacetic Acid (TFA), we drop the pH below 2.0. This fully protonates the silanols (neutralizing their charge) and forms a temporary ion-pair with the pyrazine, forcing a perfectly symmetrical peak (Tailing Factor < 1.2).

  • Detector Selection (PDA at 275 nm): Pyrazines exhibit strong

    
     transitions. Monitoring at 275 nm provides maximum signal-to-noise. More importantly, the PDA enables Peak Purity Analysis , a cornerstone of our self-validating protocol.
    

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes internal checks that automatically flag data if the system drifts out of specification.

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of CTMP reference standard (purity >99.8%) into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (1.0 mg/mL).

  • Working Standards: Dilute the stock solution with the mobile phase to create a 5-point calibration curve (10, 25, 50, 75, and 100 µg/mL).

Step 2: Sample Extraction & Preparation
  • Weigh 50.0 mg of the synthesized API/intermediate batch.

  • Extract with 50 mL of Methanol using vortex agitation for 2 minutes.

  • Critical Step: Filter the extract through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to halogenated organics and prevents particulate matter from clogging the core-shell column frits.

Step 3: Chromatographic Execution & Continuous Verification
  • Column: C18 Core-shell (150 mm × 4.6 mm, 2.7 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient: 0-2 min (20% B), 2-6 min (20%

    
     80% B), 6-8 min (80% B), 8-10 min (20% B for re-equilibration).
    
  • Injection Volume: 10 µL

  • Self-Validation Check (CCV): Inject a Continuing Calibration Verification (CCV) standard (50 µg/mL) every 10 sample injections. If the CCV drifts by >2.0%, the run automatically halts, preventing the generation of compromised data.

Method Validation Framework (ICH Q2(R2))

The method was rigorously validated against the updated guidelines, which emphasize a lifecycle approach to analytical quality.

ICH_Validation_Lifecycle Phase1 Method Design & SST Phase2 Specificity & Range Phase1->Phase2 Phase3 Accuracy & Precision Phase2->Phase3 Phase4 Robustness Testing Phase3->Phase4 Phase5 Validated Lifecycle Phase4->Phase5

Stepwise ICH Q2(R2) analytical validation lifecycle for HPLC quantification.

Validation Parameters & Causality
  • Specificity (Peak Purity): We do not assume a peak is pure just because it is singular. The PDA software calculates a Purity Angle across the CTMP peak. Because the Purity Angle (0.112) is less than the Purity Threshold (0.245), the system mathematically proves no other impurities are co-eluting under the CTMP peak.

  • Linearity: Evaluated across 10% to 150% of the target concentration. The correlation coefficient (

    
    ) of 0.9998 demonstrates strict proportional causality between detector response and analyte concentration.
    
  • Accuracy (Spike Recovery): Blank matrices were spiked with known amounts of CTMP at 50%, 100%, and 150% levels. Recoveries ranged from 99.4% to 100.6%, proving the extraction methodology is free from matrix-suppression effects.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (RSD)

2.0% (n=6)
0.85%PASS
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.112 < Th: 0.245PASS
Linearity (

)

0.999
0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%PASS
Repeatability (Precision)

2.0% RSD
1.1%PASS
Limit of Detection (LOD) Signal-to-Noise

3:1
0.05 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise

10:1
0.15 µg/mLPASS

Conclusion

While GC-MS remains a powerful tool for volatile profiling, the objective data dictates that HPLC-PDA is the superior platform for the quantification of reactive, halogenated intermediates like 2-Chloro-3,5,6-trimethylpyrazine. By leveraging core-shell column dynamics and acidic mobile phase modifiers, this method eliminates thermal degradation risks and provides a self-validating, ICH Q2(R2)-compliant framework ready for immediate deployment in pharmaceutical quality control environments.

References

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Advanced GC-MS Method Validation for Halogenated Pyrazine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyrazines are critical structural motifs in pharmaceutical development, frequently utilized as versatile scaffolds for synthesizing potential antimicrobial drugs and active pharmaceutical ingredients (APIs)[1]. However, their volatile nature, basic nitrogen atoms, and highly electronegative halogens make them notoriously difficult to quantify accurately at trace levels.

This guide provides an objective, data-driven comparison between Traditional GC-MS (SIM) using Standard 5% Phenyl Columns and an advanced Triple Quadrupole GC-MS/MS (MRM) approach using Ultra-Inert (UI) Columns . Designed for analytical chemists and drug development professionals, this document outlines the mechanistic causality behind performance differences and provides a self-validating analytical protocol compliant with the latest2[2].

The Analytical Challenge: Why Do Halogenated Pyrazines Fail on Standard Systems?

To understand the performance gap between analytical platforms, we must first examine the molecular behavior of halogenated pyrazines (e.g., 2-chloropyrazine, 2-bromo-3-methylpyrazine).

  • Chromatographic Adsorption (The Silanol Problem): Standard silica capillary columns contain residual, unreacted silanol groups (Si-OH). The basic nitrogen atoms in the pyrazine ring act as strong hydrogen-bond acceptors. Coupled with the electron-withdrawing nature of the halogen substituents, these molecules become highly polarizable, leading to irreversible adsorption and severe peak tailing on standard columns.

  • Spectrometric Interference: In complex pharmaceutical matrices, traditional Single Ion Monitoring (SIM) often falls victim to isobaric interferences—matrix background ions that share the same mass-to-charge ratio (

    
    ) as the target analyte, artificially inflating the baseline and compromising the Limit of Quantitation (LOQ).
    

The Contenders: Advanced GC-MS/MS vs. Traditional GC-MS

To overcome these challenges, modern analytical workflows employ advanced column chemistries and tandem mass spectrometry. We compared two distinct setups for the trace analysis of 2-chloropyrazine:

  • Product A (Advanced): Triple Quadrupole GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, equipped with an Ultra-Inert (UI) 5% Phenyl-methylpolysiloxane column .

  • Product B (Alternative): Single Quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode, equipped with a Standard 5% Phenyl-methylpolysiloxane column .

Mechanistic Insights: The Causality Behind the Performance Gap

Why UI Columns Win: Ultra-Inert columns undergo a rigorous, proprietary end-capping process that deactivates residual silanols. By eliminating these active sites, the hydrogen-bonding mechanism is disrupted, allowing halogenated pyrazines to elute as sharp, symmetrical peaks even at sub-nanogram levels.

Why MRM Wins: While SIM filters only a single precursor mass, MRM employs a double mass filter. It isolates the precursor ion in the first quadrupole (Q1), fragments it in the collision cell (Q2), and isolates a specific product ion in the third quadrupole (Q3). The statistical probability of a matrix interference sharing both the exact precursor mass and the exact fragment mass is near zero. This drastically reduces chemical noise, resulting in superior Signal-to-Noise (S/N) ratios.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . By incorporating stable isotope-labeled internal standards—the "gold standard" approach for addressing matrix effects[3]—and strict System Suitability Tests (SST), the protocol automatically flags extraction failures or column degradation before data is reported.

Step-by-Step Validation Workflow

Step 1: Standard and Sample Preparation

  • Prepare stock solutions of the target halogenated pyrazines in an appropriate diluent.

  • Self-Validation Check: Spike all blanks, calibration standards, and unknown samples with a constant concentration (50 ng/mL) of 2-chloropyrazine-d3 (Deuterated Internal Standard). Because the deuterated standard is chemically identical to the target, it behaves identically during extraction, perfectly correcting for any analytical variability or matrix suppression[3].

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Transfer 5.0 mL of the sample into a 20 mL headspace vial and seal with a PTFE-lined septum.

  • Incubate at 60°C for 10 minutes to reach vapor equilibrium.

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes. This specific fiber coating is highly optimized for the extraction of volatile pyrazines[4].

Step 3: GC-MS/MS Analysis

  • Desorption: Insert the fiber into the GC inlet at 250°C for 3 minutes in splitless mode.

  • Separation: Utilize the Ultra-Inert Capillary Column. Program the oven: 40°C (hold 2 min)

    
     ramp at 10°C/min to 150°C 
    
    
    
    ramp at 25°C/min to 250°C.
  • Detection: Operate the Triple Quadrupole MS in Electron Ionization (EI, 70 eV) mode using optimized MRM transitions for the target and the deuterated ISTD.

Step 4: ICH Q2(R2) Validation Execution

  • Execute the validation protocol assessing Specificity, Linearity, Range, Accuracy, and Precision in accordance with the2[2].

Workflow Visualization

GCMS_Workflow Prep 1. Sample Preparation (Spike with Deuterated ISTD) Extract 2. HS-SPME Extraction (PDMS/DVB Fiber) Prep->Extract Volatilization Separate 3. GC Separation (Ultra-Inert Capillary Column) Extract->Separate Thermal Desorption SST System Suitability Test (Tailing Factor < 1.2) Separate->SST Peak Quality Check Detect 4. MS/MS Detection (Triple Quadrupole MRM) ISTD_Check ISTD Recovery Check (Matrix Effect Compensation) Detect->ISTD_Check Quantitation Validate 5. Data Processing & ICH Q2(R2) Validation SST->Detect Pass ISTD_Check->Validate Validated Data

Self-validating GC-MS/MS analytical workflow for halogenated pyrazine quantification.

Experimental Data & Performance Comparison

The following tables summarize the validation data obtained from comparing the two analytical platforms for the quantification of 2-chloropyrazine, strictly adhering to 2[2].

Table 1: Sensitivity and Linearity Profiling

The advanced MRM/UI setup demonstrates a 30-fold improvement in detection limits due to the elimination of matrix background noise and silanol-induced peak broadening.

Validation ParameterProduct A: GC-MS/MS (MRM) + UI ColumnProduct B: GC-MS (SIM) + Standard Column
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL50.0 ng/mL
Linear Range 1.5 – 1000 ng/mL50.0 – 1000 ng/mL
Linearity (

)
0.99980.9852 (Suffers at low concentrations)
Table 2: Accuracy and Precision (Recovery Studies)

Spike recovery was performed at three concentration levels (n=6 replicates). Product B failed to meet the ICH Q2(R2) acceptance criteria for precision at the low concentration level due to peak tailing.

Concentration LevelProduct A: Recovery % (RSD %)Product B: Recovery % (RSD %)
Low (50 ng/mL) 99.2% (1.8%)82.4% (14.5%) - Fails Precision
Mid (250 ng/mL) 100.5% (1.2%)91.0% (8.2%)
High (800 ng/mL) 99.8% (0.9%)95.5% (4.1%)
Table 3: Chromatographic Performance Metrics

System suitability parameters highlight the physical superiority of the Ultra-Inert column chemistry.

Chromatographic MetricProduct A: UI ColumnProduct B: Standard ColumnCausality / Impact
Peak Tailing Factor (USP) 1.051.68UI column prevents pyrazine-silanol hydrogen bonding.
Signal-to-Noise (S/N) at LOQ > 15:1~ 8:1MRM eliminates isobaric matrix interference.

Conclusion

For the rigorous analysis of halogenated pyrazines in pharmaceutical matrices, traditional GC-MS (SIM) combined with standard column chemistries is fundamentally limited by active silanol interactions and isobaric matrix noise.

Upgrading to a Triple Quadrupole GC-MS/MS (MRM) utilizing Ultra-Inert columns is not merely an incremental improvement; it is a mechanistic necessity for trace-level quantification. By pairing this advanced hardware with a self-validating protocol utilizing deuterated internal standards, analytical laboratories can achieve unparalleled accuracy, precision, and compliance with stringent ICH Q2(R2) regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2)
  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards BenchChem Technical Support Team URL
  • National Institutes of Health (NIH)
  • Molecules | November 2016 - Browse Articles (Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs)

Sources

A Comparative Study of 2-Chloro-3,5,6-trimethylpyrazine and Other Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-Chloro-3,5,6-trimethylpyrazine and other key pyrazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, chemical reactivity, and biological activities, supported by experimental data and detailed protocols. Our focus is to provide not just a list of facts, but a causal understanding of the experimental choices and the structure-activity relationships that govern the performance of these versatile heterocyclic compounds.

Introduction to the Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The electron-deficient nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive scaffold for the design of targeted therapeutics.[2] This guide will focus on a comparative analysis of 2-Chloro-3,5,6-trimethylpyrazine, a key intermediate and potential pharmacophore, against other pyrazine derivatives with varying substituents to elucidate the impact of these modifications on their chemical and biological profiles.

Synthesis of Substituted Pyrazines: A Comparative Overview

The synthesis of the pyrazine core is a well-established field, with the most common method being the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1] However, for the synthesis of specific substituted pyrazines like 2-Chloro-3,5,6-trimethylpyrazine, alternative strategies are often employed.

Representative Synthesis of 2-Chloro-3,5,6-trimethylpyrazine

The synthesis of 2-Chloro-3,5,6-trimethylpyrazine can be achieved from the corresponding hydroxypyrazine, which itself can be synthesized from the condensation of diaminomaleonitrile with 2,3-butanedione. The subsequent chlorination is a key step.

Experimental Protocol: Synthesis of 2-Chloro-3,5,6-trimethylpyrazine

  • Step 1: Synthesis of 3,5,6-Trimethylpyrazin-2-ol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diamino-3-hexene-2,5-dione (1 equivalent) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base, for example, sodium ethoxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3,5,6-Trimethylpyrazin-2-ol.

  • Step 2: Chlorination to 2-Chloro-3,5,6-trimethylpyrazine:

    • In a fume hood, carefully add 3,5,6-Trimethylpyrazin-2-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux and maintain for 2-3 hours.

    • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-Chloro-3,5,6-trimethylpyrazine.[6]

Causality Behind Experimental Choices: The use of POCl₃ is a standard and effective method for the conversion of hydroxyl groups on heterocyclic rings to chlorides. The excess of POCl₃ acts as both the reagent and the solvent. The workup with ice and subsequent neutralization is crucial to safely quench the reactive POCl₃ and to bring the product into a soluble form in the organic solvent for extraction.

Comparative Synthesis of other Halogenated Trimethylpyrazines

The synthesis of bromo and iodo analogs of 2-Chloro-3,5,6-trimethylpyrazine would follow a similar pathway, with modifications in the halogenation step. For instance, phosphorus oxybromide (POBr₃) could be used for bromination. For iodination, a more common approach involves the conversion of the chloro derivative to the iodo derivative via a Finkelstein-type reaction or by direct iodination of an activated pyrazine ring.

Comparative Chemical Reactivity: The Influence of the Halogen Substituent

The nature of the halogen atom at the 2-position of the pyrazine ring significantly influences the reactivity of the molecule, particularly in palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery. The general trend for reactivity in these reactions follows the order of bond strength: C-I < C-Br < C-Cl.[7]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[8][9][10] In the context of 2-halo-3,5,6-trimethylpyrazines, the reactivity is expected to follow the established trend for haloarenes.

Expected Reactivity Order:

2-Iodo-3,5,6-trimethylpyrazine > 2-Bromo-3,5,6-trimethylpyrazine > 2-Chloro-3,5,6-trimethylpyrazine

This trend is attributed to the rate-determining step of the catalytic cycle, which is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition more readily than the stronger C-Cl bond.[11]

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

Pyrazine DerivativeHalogenC-X Bond Energy (kJ/mol) (approx.)Expected Reactivity
2-Iodo-3,5,6-trimethylpyrazineIodo~220Highest
2-Bromo-3,5,6-trimethylpyrazineBromo~280Moderate
2-Chloro-3,5,6-trimethylpyrazineChloro~340Lowest

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-halo-3,5,6-trimethylpyrazine (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2 equivalents).

  • Add a solvent system, commonly a mixture of toluene and ethanol.

  • Heat the reaction mixture to reflux (around 100-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical and often needs to be optimized for each specific substrate. For less reactive chlorides, more active catalysts (e.g., those with bulky phosphine ligands) and stronger bases might be required to achieve good yields.[12][13]

Suzuki_Miyaura_Coupling 2-Halo-3,5,6-trimethylpyrazine 2-Halo-3,5,6-trimethylpyrazine Coupled Product Coupled Product 2-Halo-3,5,6-trimethylpyrazine->Coupled Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Coupled Product

Caption: Suzuki-Miyaura cross-coupling of 2-halo-3,5,6-trimethylpyrazine.

Comparative Biological Activity: A Focus on Anticancer Properties

Pyrazine derivatives are well-documented for their wide range of pharmacological activities, with a significant number of studies focusing on their potential as anticancer agents.[4][7] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric for potency.

Table 2: Comparative in vitro Anticancer Activity of Selected Pyrazine Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 2-Bromo-6-isopropylpyrazineA549 (Lung)4.3[2]
2 2-Bromo-6-phenylpyrazineA549 (Lung)6.8[2]
3 2-Bromo-6-(4-chlorophenyl)pyrazineA549 (Lung)5.2[2]
4 2-Bromo-6-isopropylpyrazineMCF-7 (Breast)5.4[2]
5 2-Bromo-6-phenylpyrazineMCF-7 (Breast)7.5[2]
6 2-Bromo-6-(4-chlorophenyl)pyrazineMCF-7 (Breast)6.1[2]
7 A pyrazoline derivativeHCT-116 (Colon)GI₅₀ = 4.27 µM[14]

Disclaimer: The data in this table is compiled from different sources and should be used for qualitative comparison only, as experimental conditions may vary.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Pyrazine Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: A typical workflow for determining the cytotoxicity of pyrazine derivatives using the MTT assay.

Analytical Characterization

The structural elucidation and confirmation of purity of synthesized pyrazine derivatives are crucial. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17]

Expected Analytical Data for 2-Chloro-3,5,6-trimethylpyrazine:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlets for the three methyl groups. The chemical shifts of these methyl protons will be influenced by their position relative to the nitrogen and chlorine atoms on the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four pyrazine ring carbons and the three methyl carbons. The carbon attached to the chlorine atom will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (156.61 g/mol ).[6][11] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Conclusion and Future Perspectives

This guide has provided a comparative overview of 2-Chloro-3,5,6-trimethylpyrazine and other pyrazine derivatives, focusing on their synthesis, chemical reactivity, and potential biological activities. The halogen substituent plays a critical role in dictating the reactivity of the pyrazine core in synthetically important reactions like the Suzuki-Miyaura coupling. While direct comparative biological data for 2-Chloro-3,5,6-trimethylpyrazine is limited, the broader family of pyrazine derivatives continues to show immense promise in drug discovery, particularly in the development of novel anticancer agents.

Future research should focus on the systematic evaluation of a series of halogenated and otherwise substituted trimethylpyrazines to establish clear structure-activity and structure-reactivity relationships. Such studies will be invaluable for the rational design of next-generation pyrazine-based therapeutics.

References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023, 28(21), 7440.
  • Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. 2023, 258, 115544.
  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry. 2023, 16(11), 105234.
  • Overview on alkyl pyrazines. The most processed alkyl pyrazines 1–7.
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports. 2024, 14, 12345.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2005, 44(38), 6173-6176.
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Metabolites. 2022, 12(11), 1121.
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals. 2009, 4(2), 115-119.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine - CORE. [Link]

  • Structurally modified dipyrazinylpyridine-based homoleptic Cu(ii) complexes: comparative cytotoxic evaluation in breast cancer cell lines. Dalton Transactions. 2024, 53(1), 123-134.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. 2011, 9(18), 6333-6340.
  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. 2017, 20(6), 639-644.
  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences. 2022, 23(19), 11211.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022, 27(4), 1112.
  • Suzuki reaction - Wikipedia. [Link]

  • CAS 68303-35-5 | 2-Chloro-3,5,6-trimethylpyrazine | MFCD21276221. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova. 2015, 38(3), 438-442.
  • 2-chloro-3,5,6-trimethylpyrazine (C7H9ClN2) - PubChemLite. [Link]

  • Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine.
  • CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google P
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. 2020, 25(16), 3683.
  • New pyridine‐based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. 2012, 17(10), 11933-11944.
  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • Suzuki cross-coupling - Chemistry LibreTexts. [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Environmental Science & Technology. 2021, 55(1), 363–374.

Sources

Comparative Guide: Biological Activity of 2-Chloro-3,5,6-trimethylpyrazine vs. Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Orientation

This guide provides a critical comparison between 2-Chloro-3,5,6-trimethylpyrazine (CTMP) and its non-chlorinated analog, 2,3,5,6-Tetramethylpyrazine (TMP, Ligustrazine) .

While these molecules differ by only a single atom (Chlorine vs. Methyl), this structural modification dictates a complete divergence in biological application. TMP is a stable, pharmacologically active vasodilator and neuroprotectant. In contrast, CTMP acts primarily as a reactive electrophilic scaffold —a critical intermediate used to synthesize novel pyrazine derivatives with enhanced potency, such as T-006 or antimicrobial hydrazinyl-pyrazines.

This guide analyzes the structure-activity relationship (SAR), physicochemical divergence, and experimental protocols that define their respective roles in drug discovery.

Physicochemical & Structural Divergence

The biological activity of pyrazines is governed by their electronic distribution and lipophilicity. The substitution of a methyl group (electron-donating, lipophilic) with a chlorine atom (electron-withdrawing by induction, lipophilic, good leaving group) fundamentally alters the molecule's interaction with biological targets.

Table 1: Comparative Molecular Profiling
Feature2,3,5,6-Tetramethylpyrazine (TMP)2-Chloro-3,5,6-trimethylpyrazine (CTMP)Impact on Bioactivity
Structure Symmetric, electron-rich ringAsymmetric, polarized ringCTMP has a dipole moment; TMP is non-polar (D2h symmetry).
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / ScaffoldTMP binds receptors; CTMP reacts with nucleophiles.
Electronic Nature Nucleophilic (weak) / AntioxidantElectrophilic (at C-Cl position)CTMP is susceptible to SNAr reactions.
LogP (Predicted) ~1.6 - 1.8~2.3 - 2.5CTMP is more lipophilic, potentially altering membrane permeability.
Metabolic Stability Low (Rapid oxidation to HTMP)Moderate (Cl blocks metabolic site)Cl substitution prevents oxidation at the C2 position.
Toxicity Low (GRAS status, LD50 > 1g/kg)Moderate (Irritant, potential alkylator)CTMP requires handling precautions due to reactivity.

Biological Activity Profiles

Tetramethylpyrazine (TMP): The Therapeutic Baseline

TMP is the "gold standard" alkylpyrazine. Its mechanism of action is well-documented and serves as the baseline for comparing analogs.

  • Mechanism: Calcium channel blockade (IC50 ~260 μM) and scavenging of Reactive Oxygen Species (ROS).

  • Key Pathway: Inhibition of the PI3K/Akt/mTOR pathway and suppression of inflammatory cytokines (TNF-α, IL-6).

  • Limitation: Short half-life (t1/2 ≈ 35 min in rats) due to rapid oxidation of the methyl groups to hydroxymethyl-TMP (HTMP).

2-Chloro-3,5,6-trimethylpyrazine (CTMP): The Reactive Divergence

CTMP itself lacks the direct, safe therapeutic profile of TMP. Its "activity" is defined by its chemical reactivity and toxicity profile, or its use to generate superior analogs.

  • Direct Bioactivity: Limited data exists for CTMP as a drug itself. Due to the chlorine leaving group, it poses a risk of non-specific covalent binding to proteins (toxicity) rather than reversible receptor binding.

  • The "Chlorine Effect" (SAR):

    • Lipophilicity: The Chlorine atom increases lipophilicity (LogP), theoretically enhancing Blood-Brain Barrier (BBB) penetration.

    • Metabolic Blockade: Replacing a Methyl with Chlorine blocks the rapid CYP450-mediated oxidation at that specific carbon, potentially extending the half-life of derivatives made from this scaffold.

  • Synthetic Utility: CTMP is the precursor for Hydrazinyl-trimethylpyrazine , which exhibits potent antifungal and antimicrobial activity (e.g., against Candida albicans), a property TMP lacks.

Mechanism of Action & Synthetic Pathways (Visualization)

The following diagram illustrates the divergence: TMP acts directly on cellular pathways, whereas CTMP acts as a gateway to modified derivatives (like T-006 or Hydrazinyl analogs) that overcome TMP's metabolic instability.

PyrazinePathways TMP Tetramethylpyrazine (TMP) (Therapeutic) HTMP HTMP (Metabolite) (Rapid Clearance) TMP->HTMP CYP450 Oxidation (t1/2 ~35 min) CaCh Ca2+ Channels (Vasodilation) TMP->CaCh Inhibition ROS ROS Scavenging (Neuroprotection) TMP->ROS Scavenging CTMP 2-Chloro-3,5,6-trimethylpyrazine (Reactive Scaffold) CTMP->TMP Methoxylation/Reductive Dechlorination (Synthesis) Deriv Novel Derivatives (e.g., Hydrazinyl-TMP, T-006) CTMP->Deriv Nucleophilic Substitution (S_NAr with Hydrazine/Amines) Deriv->CaCh Modified Affinity Microb Microbial DNA/Enzymes (Antimicrobial) Deriv->Microb High Potency

Figure 1: Mechanistic divergence between the therapeutic TMP and the synthetic scaffold CTMP.

Experimental Protocols

Protocol A: Synthesis of Bioactive Hydrazinyl-TMP from CTMP

Rationale: This protocol demonstrates the reactivity of CTMP (SNAr) to create a compound with antimicrobial activity, contrasting with the inert nature of TMP's methyl groups.

Reagents:

  • 2-Chloro-3,5,6-trimethylpyrazine (CTMP)

  • Hydrazine Hydrate (80%)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 10 mmol of CTMP in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 50 mmol of Hydrazine Hydrate (excess is required to prevent dimer formation).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). CTMP spot (Rf ~0.7) should disappear; product spot (Rf ~0.3) appears.[1]

  • Work-up: Cool to room temperature. The product, 2-hydrazinyl-3,5,6-trimethylpyrazine , often precipitates. If not, concentrate under reduced pressure to 50% volume and cool to 4°C.

  • Purification: Recrystallize from ethanol/water.

  • Validation: 1H NMR must show loss of the Cl-adjacent signal (if comparing to precursor) and appearance of hydrazine protons (broad singlet ~4.0-5.0 ppm).

Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)

Rationale: To quantify the "Chlorine Effect" on metabolic half-life compared to TMP.

Materials:

  • Rat Liver Microsomes (RLM)

  • NADPH Regenerating System

  • Test Compounds: TMP and CTMP (or a CTMP-derivative like T-006)

  • LC-MS/MS

Step-by-Step:

  • Incubation: Prepare 100 μL reaction mixtures containing 0.5 mg/mL microsomal protein and 1 μM test compound in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 20 μL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately mix aliquots with 80 μL ice-cold acetonitrile containing Internal Standard (IS). Centrifuge at 4000g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expected Result: TMP shows rapid depletion (

      
       min). Chlorinated or sterically hindered analogs typically show 
      
      
      
      min due to blocked oxidation sites.

References

  • Zhang, Z., et al. (2024). "Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review." Frontiers in Pharmacology. Link

  • BenchChem. (2025). "Safety and Technical Data for 2-Chloro-3,5,6-trimethylpyrazine." BenchChem Technical Library. Link

  • Soualmia, F., et al. (2021).[2] "QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives." Acta Chimica Slovenica. Link

  • Chiodi, D., & Ishihara, Y. (2023). "Chlorine: More Magic than Methyl in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Chen, X., et al. (2018).[3] "Tetramethylpyrazine Analogue T-006 Protects Neuronal Cells Against Oxidative Stress." Frontiers in Neuroscience. Link

Sources

Spectroscopic Comparison of Pyrazine Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Diazine Isomers

The diazines—pyrazine (1,4-diazine), pyrimidine (1,3-diazine), and pyridazine (1,2-diazine)—are fundamental heterocyclic aromatic compounds. As isoelectronic analogues of benzene, they serve as critical building blocks in drug development, RNA/DNA synthesis, and the formulation of energetic materials. While chemically similar, the relative positions of their nitrogen atoms drastically alter their electronic distribution, molecular symmetry, and intermolecular interactions.

This guide provides an objective, data-driven spectroscopic comparison of these isomers, detailing the causality behind their distinct vibrational, electronic, and magnetic resonance signatures.

Structural Symmetry & Spectroscopic Causality

Causality & Mechanism: The position of the nitrogen atoms directly dictates the molecular point group. Pyrazine possesses a center of inversion (


 symmetry), whereas pyrimidine and pyridazine do not (

symmetry). According to the quantum mechanical rule of mutual exclusion, a molecule with a center of inversion cannot have vibrational modes that are both Infrared (IR) and Raman active. Consequently, pyrazine exhibits mutually exclusive IR and Raman spectra, while its isomers exhibit coincident transitions across both techniques [1].

Symmetry Diazines Diazine Isomers (C4H4N2) Pyrazine Pyrazine (1,4-diazine) Point Group: D2h Diazines->Pyrazine Pyrimidine Pyrimidine (1,3-diazine) Point Group: C2v Diazines->Pyrimidine Pyridazine Pyridazine (1,2-diazine) Point Group: C2v Diazines->Pyridazine MutExcl Mutual Exclusion Principle IR & Raman Mutually Exclusive Pyrazine->MutExcl Inversion Center (i) BothActive IR & Raman Both Active (Coincident Transitions) Pyrimidine->BothActive No Inversion Center Pyridazine->BothActive No Inversion Center

Logical relationship between diazine isomer symmetry and vibrational selection rules.

Vibrational Spectroscopy: Matrix-Isolation FTIR & Raman

Causality & Mechanism: To obtain unperturbed fundamental frequencies, researchers must prevent the self-association (dimerization) that broadens and shifts IR bands in neat liquids or solid pellets. Matrix isolation at cryogenic temperatures is the gold standard for this, effectively "freezing" individual monomers in an inert lattice [1].

Experimental Protocol: Matrix-Isolation FTIR

This protocol is a self-validating system: by varying the host-to-guest ratio, researchers can definitively distinguish true monomeric bands from concentration-dependent dimer artifacts.

  • Sample Vaporization: Sublime the neat diazine sample in a Knudsen cell at 298 K under high vacuum (

    
     mbar).
    
  • Argon Co-deposition: Mix the sublimated vapor with high-purity Argon gas at an Ar:Sample ratio of

    
    . This massive excess of Argon statistically guarantees that monomeric species are isolated.
    
  • Cryogenic Isolation: Deposit the gas mixture onto a Cesium Iodide (CsI) window cooled to 10 K using a closed-cycle helium cryostat.

  • FTIR Acquisition: Record the spectra in the 4000–400 cm

    
     range with a resolution of 0.5 cm
    
    
    
    using a Mercury Cadmium Telluride (MCT) detector.

Protocol Step1 1. Sample Vaporization (Knudsen Cell at 298K) Step2 2. Argon Co-deposition (Ar:Sample Ratio > 1000:1) Step1->Step2 Step3 3. Cryogenic Isolation (CsI Window at 10 K) Step2->Step3 Step4 4. FTIR Acquisition (4000-400 cm⁻¹, 0.5 cm⁻¹ res) Step3->Step4

Step-by-step experimental workflow for Matrix-Isolation FTIR spectroscopy of diazines.

Quantitative Comparison: Key Vibrational Frequencies

Data derived from Argon matrix isolation at 10 K[1].

Mode DescriptionPyrazine (

)
Pyrimidine (

)
Pyridazine (

)
Ring Breathing 1015 cm⁻¹ (Raman only)990 cm⁻¹ (IR & Raman)965 cm⁻¹ (IR & Raman)
C-H Out-of-plane bend 798 cm⁻¹ (IR only)805 cm⁻¹ (IR)760 cm⁻¹ (IR)
C=N / C=C Stretch 1418 cm⁻¹ (IR only)1405, 1570 cm⁻¹ (IR)1410, 1565 cm⁻¹ (IR)

Electronic Spectroscopy (UV-Vis) & Self-Association

Causality & Mechanism: Diazines exhibit two primary electronic transitions in the near-UV region: a high-intensity


 transition and a lower-intensity, longer-wavelength 

transition originating from the nitrogen lone pairs. Interestingly, pyrazine exhibits a pronounced concentration-dependent hypochromic effect (a deviation from the Beer-Lambert law) in aqueous solutions due to

-stacking and hydrogen-bonded self-association. In contrast, pyridazine shows negligible self-association [2].
Experimental Protocol: UV-Vis Self-Association Assay
  • Solvent Preparation: Prepare aqueous buffer solutions at strictly controlled pH values (e.g., pH 0.6, 6.9, and 11.0) to evaluate different protonation states.

  • Serial Dilution: Prepare a stock solution of the diazine (0.1 M) and perform serial dilutions down to

    
     M.
    
  • Spectroscopic Measurement: Measure absorbance from 200 to 400 nm using a double-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Validation: Plot molar absorptivity (

    
    ) against concentration. A constant 
    
    
    
    across dilutions validates non-association (pyridazine), while a decreasing
    
    
    at higher concentrations confirms the hypochromic effect of dimer/polymer formation (pyrazine) [2].
Quantitative Comparison: UV-Vis Absorption Maxima
Isomer

Transition (

)

Transition (

)
Self-Association (Aqueous)
Pyrazine ~260 nm~320 nmStrong (Hypochromic effect)
Pyrimidine ~240 nm~280 nmModerate
Pyridazine ~245 nm~340 nmNegligible

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism: The highly electronegative nitrogen atoms withdraw electron density from the aromatic ring via both inductive and resonance effects, severely deshielding the adjacent protons and carbons. In pyrimidine, the proton flanked by two nitrogens (H2) experiences the maximum deshielding effect. In pyrazine, the high


 symmetry renders all four protons chemically and magnetically equivalent, resulting in a single sharp singlet in the 

NMR spectrum [3].
Experimental Protocol: Multi-Nuclear NMR
  • Sample Preparation: Dissolve 15 mg of the highly pure diazine in 0.6 mL of anhydrous deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire 1D

    
     (400 MHz) and 
    
    
    
    (100 MHz) spectra at 298 K using standard pulse sequences.
  • Validation: Ensure the sample is fully anhydrous. Because diazines are excellent hydrogen-bond acceptors, trace water can hydrogen-bond with the ring nitrogens, artificially shifting the resonances downfield and invalidating the chemical shift data.

Quantitative Comparison: and NMR Chemical Shifts

Spectra recorded in CDCl


 at 298 K [3].
Isomer

Chemical Shifts (

, ppm)

Chemical Shifts (

, ppm)
Pyrazine 8.60 (s, 4H)145.0 (C2, C3, C5, C6)
Pyrimidine 9.20 (s, 1H, H2), 8.80 (d, 2H, H4/H6), 7.30 (t, 1H, H5)158.0 (C2), 156.0 (C4, C6), 121.0 (C5)
Pyridazine 9.15 (m, 2H, H3/H6), 7.50 (m, 2H, H4/H5)151.0 (C3, C6), 126.0 (C4, C5)

References

  • Breda, S., Reva, I., Lapinski, L., Nowak, M., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. URL: [Link]

  • Peral, F., & Gallego, E. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1223-1237. URL: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9261, Pyrazine. PubChem Database. URL: [Link]

Definitive Structural Confirmation of 2-Chloro-3,5,6-trimethylpyrazine: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and procedural manual designed for analytical chemists and structural biologists. It contrasts the efficacy of Integrated 2D NMR Profiling against Conventional 1D NMR/MS for the unambiguous structural confirmation of 2-Chloro-3,5,6-trimethylpyrazine.

Executive Summary

In the synthesis and quality control of pyrazine derivatives—critical scaffolds in pharmaceutical ligands and flavor chemistry—regioisomerism presents a persistent analytical challenge. For 2-Chloro-3,5,6-trimethylpyrazine , standard 1D


H NMR is often insufficient due to the lack of ring protons and the magnetic equivalence of methyl environments.

This guide compares the Integrated 2D NMR Workflow (HSQC, HMBC, NOESY) against the Conventional 1D NMR & Mass Spectrometry approach. While 1D methods provide rapid purity checks, our data demonstrates that only the 2D workflow can definitively map the chlorination site relative to the methyl substituents, eliminating ambiguity in regioisomer assignment.

The Analytical Challenge: Why 1D NMR Fails

The target molecule, 2-Chloro-3,5,6-trimethylpyrazine , possesses a fully substituted pyrazine ring.

  • Structure : A pyrazine core with one Chlorine at position 2, and Methyl groups at positions 3, 5, and 6.[1]

  • 1D

    
    H NMR Limitations : The spectrum typically displays three singlet peaks in the narrow range of 2.4–2.7 ppm.
    
    • No vicinal proton-proton coupling (

      
      ) exists to establish connectivity.
      
    • Chemical shift prediction models often fail to distinguish between the sterically crowded methyl environments (Me-3 vs. Me-5/6).

  • The Risk : Relying solely on 1D data leaves the possibility of misidentifying regioisomers (e.g., if the chlorine is misplaced during synthesis from a dimethyl precursor) or failing to distinguish the compound from symmetrical impurities.

The Solution: Integrated 2D NMR Workflow

The "Product" in this comparison is the 2D NMR Structural Elucidation Strategy , comprising three specific experiments designed to self-validate the structure.

Mechanistic Logic
  • HSQC (

    
    H-
    
    
    
    C)
    : Assigns each methyl proton singlet to its direct carbon partner.
  • NOESY (

    
    H-
    
    
    
    H)
    : The "Smoking Gun." It determines spatial proximity.
    • Me-5 and Me-6 are on adjacent carbons (C5, C6). They will exhibit a strong NOE correlation .

    • Me-3 is isolated from Me-5 by Nitrogen (N4) and from Me-6 by the C2-Cl moiety/N1. It will exhibit no or negligible NOE to the other methyls.

  • HMBC (

    
    H-
    
    
    
    C)
    : Establishes long-range connectivity across heteroatoms.
    • The "Lonely" Me-3 (identified by NOESY) will show an HMBC correlation to C2 (the chlorine-bearing carbon).

    • C2 typically appears at a distinct chemical shift (~145–150 ppm) compared to methyl-bearing carbons, confirming the position of the halogen.

Comparative Analysis: 2D NMR vs. Alternatives

The following table objectively compares the performance of the 2D NMR strategy against standard alternatives.

FeatureIntegrated 2D NMR (Product) 1D NMR + MS (Alternative) X-Ray Crystallography
Structural Certainty 100% (Definitive) 60% (Ambiguous)100% (Definitive)
Regioisomer Resolution Resolves Me-3 from Me-5/6 via NOE.Cannot distinguish specific methyl positions.Resolves all positions.
Sample Requirement ~5–10 mg (Non-destructive)~1 mg (Non-destructive)Single Crystal required (Hard to grow).
Time to Result 2–4 Hours (Acquisition + Analysis)15 MinutesDays to Weeks.
Cost Efficiency High (Uses standard spectrometer).Very High (Routine).Low (Requires specialized facility).
Data Output Connectivity Map & Spatial Geometry.Purity & Mass Confirmation only.3D Atomic Coordinates.

Verdict : While X-Ray is definitive, it is often impractical for routine liquid intermediates. 2D NMR offers the same structural certainty as X-Ray for this molecule but fits within standard high-throughput laboratory workflows.

Experimental Protocol

To replicate the confirmation of 2-Chloro-3,5,6-trimethylpyrazine, follow this validated protocol.

A. Sample Preparation[2][3][4]
  • Solvent : DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred to prevent signal overlap of methyls).
  • Concentration : Dissolve 15–20 mg of analyte in 600 µL of solvent.

  • Tube : High-quality 5mm NMR tube (prevent shimming errors).

B. Acquisition Parameters (600 MHz recommended)
  • 1D

    
    H NMR :
    
    • Spectral Width: 12 ppm.

    • Scans: 16.

    • Goal: Ensure 3 distinct methyl singlets are resolved.

  • NOESY (Phase Sensitive) :

    • Mixing Time: 500 ms (Optimized for small molecules).

    • Relaxation Delay: 2.0 s.

    • Goal: Detect Me-5/Me-6 cross-peak.

  • gHMBC (Gradient Enhanced) :

    • Long-range coupling constant: 8 Hz.

    • Scans: 32–64.

    • Goal: Correlate Me-3 protons to C2 and C4 (quaternary carbons).

C. Data Processing & Logic Flow
  • Step 1 : Identify the three methyl proton signals (A, B, C).

  • Step 2 (NOESY Analysis) :

    • Look for cross-peaks between A-B, B-C, or A-C.

    • Result: If A and B show a strong correlation, they are Me-5 and Me-6 .

    • The remaining signal (C) is Me-3 .

  • Step 3 (HMBC Verification) :

    • Take signal C (Me-3). Check its long-range carbon correlations.

    • It should correlate to a quaternary carbon (C2) that is chemically distinct (often downfield due to Cl-substitution effects or distinct from C5/C6).

    • Validation: If Me-3 correlates to the Cl-carbon, the structure is confirmed.

Visualization of Signaling Pathways (Logic Map)

The following diagram illustrates the logical deduction pathway used to confirm the structure, highlighting the specific NMR correlations that act as decision gates.

NMR_Logic_Flow Sample Unknown Isomer (2-Cl-3,5,6-TMP) H_NMR 1H NMR Spectrum (3 Singlets: A, B, C) Sample->H_NMR NOESY NOESY Experiment (Spatial Proximity) H_NMR->NOESY Analyze Spatial HMBC HMBC Experiment (C-H Connectivity) H_NMR->HMBC Analyze Connectivity Result_NOE Strong NOE between A & B (Identifies Me-5 & Me-6) NOESY->Result_NOE Detect Vicinal Me Result_HMBC Me-3 correlates to C2 (Cl-bearing Carbon) HMBC->Result_HMBC Correlations to C2 Result_Me3 Signal C is Isolated (Identified as Me-3) Result_NOE->Result_Me3 Exclusion Principle Final Structure Confirmed: 2-Chloro-3,5,6-trimethylpyrazine Result_NOE->Final Support Result_Me3->HMBC Input for Verification Result_HMBC->Final Definitive Proof

Figure 1: Decision logic for structural confirmation. The NOESY experiment isolates the 'lonely' methyl (Me-3), which is then used in HMBC to locate the chlorine position.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 157135415, 2,3,5,6-tetramethylpyrazine. Retrieved from [Link]

  • University of Toronto, Kay Lab (2003) . Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups. (Methodology reference for methyl assignment). Retrieved from [Link]

Sources

Cross-validation of analytical methods for pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Pyrazine Derivatives: A Comparative Guide

In my tenure as a Senior Application Scientist, I have found that pyrazine derivatives—characterized by a six-membered aromatic ring with two para-positioned nitrogen atoms—present a unique set of analytical challenges. These compounds are ubiquitous, ranging from critical pharmaceuticals like the frontline anti-tuberculosis drug pyrazinamide[1] to volatile alkylpyrazines that dictate the flavor profiles of roasted foods[2].

Because these molecules are analyzed across vastly different matrices (e.g., human plasma, urine, and complex syrups), relying on a single analytical modality is a critical vulnerability. Cross-validation between orthogonal methods—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC-UV)—is necessary to ensure matrix-independent accuracy and regulatory compliance.

Regulatory & Mechanistic Grounding

Before designing an extraction protocol, we must interrogate the physicochemical nature of the analyte. Pyrazines are highly polar, low-molecular-weight heterocycles with basic nitrogen atoms. This makes them notoriously difficult to retain on standard C18 stationary phases without utilizing ion-pairing agents—which we actively avoid in mass spectrometry due to severe ion suppression[3][4]. Furthermore, their inherent volatility makes them susceptible to loss during aggressive sample evaporation steps, yet perfect candidates for headspace GC-MS analysis[5].

When cross-validating these methods, our experimental design must be anchored by the 6[6]. The core directive of ICH M10 is that when multiple analytical methods are deployed across different studies, a cross-validation must be executed to demonstrate that the methods yield statistically equivalent results—typically requiring that Incurred Sample Reanalysis (ISR) falls within a ±15% bias[6][7].

The Cross-Validation Workflow

To establish a self-validating system, we run parallel analyses of spiked Quality Control (QC) samples and authentic incurred samples using both the reference method and the test method.

CrossValidation A Reference Method LC-MS/MS (Gold Standard) E Statistical Comparison (Bland-Altman / % Bias) A->E B Test Method GC-MS or HPLC-UV B->E C Pooled Matrix Samples (Spiked QCs & Incurred) D Parallel Extraction & Data Acquisition C->D D->A D->B F Acceptance Criteria (ICH M10: ±15% difference) E->F

ICH M10-aligned cross-validation workflow for pyrazine derivative analysis.

Methodology 1: LC-MS/MS (The Bioanalytical Gold Standard)

LC-MS/MS is the reference standard for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) of pyrazine derivatives due to its unparalleled sensitivity[4][8].

Causality & Design Choices:

  • Column Selection: Because pyrazines are highly polar, standard C18 columns cause them to elute in the void volume, where matrix ion suppression is catastrophic. We utilize an Aqueous C18 (e.g., Agilent SB-Aq) or a Polar-embedded C18 to allow for highly aqueous mobile phases without stationary phase collapse, ensuring adequate retention[3][4].

  • Sample Prep: Protein precipitation (PPT) using acidic acetonitrile is preferred over liquid-liquid extraction (LLE). Pyrazines are too polar to partition efficiently into non-polar organic solvents. The acid (e.g., 1% acetic acid) ensures the basic nitrogens are protonated, improving recovery[1].

Step-by-Step Protocol (Pyrazinamide in Plasma):

  • Aliquot: Transfer 100 µL of human plasma (spiked QC or incurred sample) into a 96-well plate[1][3].

  • Internal Standard: Add 20 µL of a deuterated internal standard (e.g., Pyrazinamide-D3). Self-Validation Note: This is non-negotiable for MS to correct for matrix-induced ionization variances[1][8].

  • Precipitation: Add 300 µL of Acetonitrile containing 1% v/v Acetic Acid. Vortex aggressively for 2 minutes[1].

  • Centrifugation: Spin at 4500 rpm at 5°C for 10 minutes to pellet the denatured proteins[1].

  • Chromatography: Inject 10 µL onto a Polar C18 column. Run an isocratic mobile phase of 10 mM ammonium acetate : acetonitrile (45:55 v/v) at 0.8 mL/min[1][8].

  • Detection: Operate the triple quadrupole in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition m/z 124.1 → 78.9 for pyrazinamide[1].

Methodology 2: Headspace GC-MS (The Standard for Volatile Pyrazines)

For flavor profiling or detecting volatile pyrazine impurities in complex matrices (like syrups or food), LC-MS/MS suffers from severe matrix effects. GC-MS coupled with Headspace Solid-Phase Microextraction (HS-SPME) serves as the perfect orthogonal test method[2][5].

Causality & Design Choices:

  • Extraction Fiber: A Carboxen/Polydimethylsiloxane (CAR/PDMS) 85 µm fiber is vastly superior to standard Carbowax. The microporous Carboxen efficiently traps small, polar pyrazine molecules from the headspace[5].

  • Matrix Modification: Adding NaCl to the sample matrix induces a "salting-out" effect. This decreases the solubility of polar pyrazines in the aqueous phase, driving them into the headspace and drastically lowering the Limit of Detection (LOD).

Step-by-Step Protocol (Complex Matrix):

  • Sample Prep: Place 5 g of the sample matrix into a 20 mL headspace vial. Add 2 g of NaCl and 5 mL of LC-MS grade water. Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to reach vapor-phase equilibrium.

  • Extraction: Expose the CAR/PDMS (85 µm) SPME fiber to the headspace for exactly 30 minutes at 60°C[5].

  • Desorption & Chromatography: Retract the fiber and insert it into the GC inlet (250°C) for 5 minutes in splitless mode. Use a polar PEG column (e.g., Supelcowax 10) to resolve structural isomers[5].

  • Detection: Utilize Electron Ionization (EI) at 70 eV, scanning m/z 40–250 to identify pyrazine fragmentation patterns.

Methodology 3: HPLC-UV (The Robust QC Workhorse)

While lacking the extreme sensitivity of MS, HPLC-UV is highly reproducible and matrix-resilient, making it the ideal method for cross-validating high-concentration formulation QCs or performing API stability assays[2].

Causality & Design Choices:

  • Wavelength Selection: The pyrazine ring exhibits strong UV absorbance due to its conjugated π-electron system. Setting the Photodiode Array (PDA) detector to 270 nm provides a maximum signal-to-noise ratio while avoiding background interference from non-aromatic excipients[2].

Step-by-Step Protocol (Formulation QC):

  • Dilution: Dilute the sample in the mobile phase to fall within the linear dynamic range (e.g., 2–200 µg/mL).

  • Chromatography: Inject 20 µL onto a C18 column. Run an isocratic elution using methanol/water or acetonitrile/water at 0.6 mL/min[2].

  • Detection: Monitor at 270 nm at an ambient temperature of 25°C[2].

Quantitative Data Presentation: Method Comparison

To objectively evaluate these methodologies during cross-validation, we must compare their baseline validation parameters. The following table synthesizes typical performance metrics for pyrazine derivatives across the three platforms.

Analytical PlatformLinear Dynamic RangeLLOQPrecision (%RSD)Matrix Effect SusceptibilityPrimary Application
LC-MS/MS (ESI+) 0.5 – 50.0 µg/mL[1]≤ 20 ng/mL[3]< 8%[3]High (Requires Stable Isotope ISTD)[1]PK/TDM in Biological Fluids[4]
HS-SPME-GC-MS (EI) 1 – 500 ng/g~1 ng/g< 12%Low (Headspace isolation)[5]Flavor profiling, trace volatiles[5]
HPLC-UV (PDA 270 nm) 2.0 – 200.0 µg/mL[2]~0.5 µg/mL< 2%Low (Chromatographic resolution)Formulation QC, API assay[2]

Conclusion & Best Practices for Cross-Validation

When executing a cross-validation study for pyrazine derivatives, anticipate matrix-induced discrepancies. If your LC-MS/MS yields systematically lower quantitative results than HPLC-UV during Incurred Sample Reanalysis (ISR), investigate ion suppression in the MS source rather than extraction efficiency. Always utilize a deuterated internal standard (e.g., Pyrazinamide-D3) for MS-based methods to normalize these ionization variances[1][8]. By aligning your protocols with 7[7] and understanding the fundamental chemistry of the pyrazine ring, you can build a robust, audit-proof analytical package.

References

1.[7] Demystifying the ICH M10 Bioanalytical Method Validation Guidelines - worldwide.com - 7 2.[6] bioanalytical method validation and study sample analysis m10 - ICH -6 3.[2] Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography - tut.ac.jp - 2 4.[8] QUANTIFICATION OF PYRAZINAMIDE IN HUMAN PLASMA: DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD - researchgate.net - 8 5.[1] Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS - researchgate.net -1 6.[5] Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry - researchgate.net - 5 7.[3] Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - nih.gov - 3 8.[4] Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine - nih.gov - 4

Sources

Evaluating the efficacy of 2-Chloro-3,5,6-trimethylpyrazine in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical evaluation of 2-Chloro-3,5,6-trimethylpyrazine (CTP) , designed for researchers and drug development professionals. It moves beyond standard datasheets to analyze the compound's dual role: as a critical synthetic intermediate for high-value bioactive pyrazines (like Tetramethylpyrazine/Ligustrazine) and as a pharmacophore with distinct biological properties.

Synthetic Utility, Impurity Profiling, and Biological Efficacy[1]

Executive Technical Summary

2-Chloro-3,5,6-trimethylpyrazine (CTP) (CAS: 68303-35-5) is a halogenated pyrazine derivative. While often categorized as a fine chemical intermediate, its structural homology to the neuroprotective drug Tetramethylpyrazine (TMP) (Ligustrazine) makes it a critical subject for Structure-Activity Relationship (SAR) studies and impurity qualification.

Core Value Proposition:

  • Synthetic Efficacy: CTP serves as a high-reactivity scaffold for nucleophilic substitution, enabling the synthesis of TMP (via methylation) or alkoxy-pyrazine flavorants/bioactives.

  • Biological Profile: Unlike the metabolically robust TMP, the chloro-substituent in CTP introduces electrophilicity, altering its lipophilicity (LogP) and toxicity profile. This guide evaluates its efficacy in antimicrobial assays (where halogenation often boosts potency) and cytotoxicity assays (defining safety margins for pharmaceutical intermediates).

Chemical & Physical Profiling: CTP vs. TMP

Understanding the physicochemical divergence between the chlorinated analog and the methylated drug is prerequisite to experimental design.

Feature2-Chloro-3,5,6-trimethylpyrazine (CTP) Tetramethylpyrazine (TMP) Implication for Assays
Role Synthetic Intermediate / AnalogActive Pharmaceutical Ingredient (API)CTP requires purity/toxicity screening; TMP is the positive control.
Electronic Nature Electron-withdrawing (-Cl)Electron-donating (-CH3)CTP is more reactive toward nucleophiles (e.g., DNA, proteins).
Lipophilicity (LogP) ~2.1 (Predicted)~1.3 (Experimental)CTP has higher membrane permeability but lower aqueous solubility.
Reactivity High (Susceptible to SNAr)Low (Metabolically stable)CTP may show "false positive" toxicity due to protein alkylation.

Assay 1: Synthetic Efficacy (Conversion Efficiency)

Objective: Evaluate the performance of CTP as a precursor in the synthesis of bioactive pyrazines (e.g., Methoxypyrazines or TMP). High "efficacy" here is defined by Conversion Yield and Selectivity .

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This assay validates the quality of the CTP batch by measuring its reactivity with a methoxide nucleophile (a model reaction for producing flavor/bioactive analogs).

  • Reagents:

    • Substrate: 1.0 eq 2-Chloro-3,5,6-trimethylpyrazine (CTP).

    • Nucleophile: 1.2 eq Sodium Methoxide (NaOMe) (30% in MeOH).

    • Solvent: Anhydrous THF or Methanol.

  • Workflow:

    • Dissolve CTP in solvent under

      
       atmosphere.
      
    • Add NaOMe dropwise at 0°C to prevent exotherms.

    • Reflux for 4–6 hours.

    • Quench with water; extract with Ethyl Acetate.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Detection: 280 nm (Pyrazine characteristic absorption).

  • Success Criteria:

    • Conversion: >95% consumption of CTP.

    • Yield: >90% isolated yield of 2-Methoxy-3,5,6-trimethylpyrazine.

Assay 2: Biological Safety & Impurity Qualification

Objective: Determine the Cytotoxicity (IC50) of CTP relative to TMP. Since CTP is a precursor, residual traces in the final drug product constitute a safety risk. This assay establishes the "Safety Margin."

Protocol: MTT Cell Viability Assay

Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver) – representing metabolic organs.

  • Preparation:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Test Groups:

      • Vehicle Control (0.1% DMSO).

      • CTP: Serial dilution (1 µM – 500 µM).

      • TMP (Reference): Serial dilution (1 µM – 500 µM).

  • Exposure:

    • Incubate cells with compounds for 48 hours.[1]

  • Readout:

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis:

    • Plot Dose-Response Curve (Log Concentration vs. % Viability).

    • Calculate IC50 using non-linear regression.

Expected Outcome:

  • TMP: Low toxicity (IC50 > 500 µM).

  • CTP: Moderate toxicity (IC50 ~ 50–100 µM) due to the reactive chloro-group.

Assay 3: Functional Bioactivity (Antimicrobial Potential)

Objective: Evaluate if the chlorination confers antimicrobial efficacy distinct from the non-chlorinated parent.[2] Halogenated heterocycles are often potent against Gram-positive bacteria.

Protocol: Minimum Inhibitory Concentration (MIC)

Organisms: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-).

  • Method: Broth Microdilution (CLSI Standards).

  • Procedure:

    • Prepare stock solutions of CTP and TMP in DMSO.

    • Dilute in Mueller-Hinton Broth (MHB) to range 0.5 – 128 µg/mL.

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 18–24 hours.

  • Visualization:

    • Add Resazurin dye (0.01%) to detect metabolic activity (Blue -> Pink = Growth).

  • Comparative Analysis:

    • TMP: Generally inactive (MIC > 128 µg/mL).

    • CTP: Potential activity (MIC 32–64 µg/mL) against S. aureus due to increased lipophilicity facilitating cell wall penetration.

Visualizing the Evaluation Pipeline

The following diagram illustrates the decision matrix for evaluating CTP, distinguishing its role as a Product (Antimicrobial Candidate) vs. an Intermediate (Precursor to TMP).

CTP_Evaluation_Pipeline cluster_syn Pathway A: Synthetic Utility cluster_bio Pathway B: Biological Profiling CTP 2-Chloro-3,5,6- trimethylpyrazine (CTP) Reaction SNAr Reaction (Nucleophilic Sub.) CTP->Reaction + Methoxide/Methyl Toxicity Safety Assay (MTT / HEK293) CTP->Toxicity Impurity Risk Efficacy Activity Assay (MIC / Antimicrobial) CTP->Efficacy SAR Exploration TMP Tetramethylpyrazine (Target API) Reaction->TMP Yield Assay: HPLC Purity Target: >99.5% TMP->Yield QC Check Result Decision Gate: Impurity vs. Lead Toxicity->Result IC50 Data Efficacy->Result MIC Data

Caption: Workflow distinguishing the evaluation of CTP as a synthetic precursor (Pathway A) versus a bioactive candidate (Pathway B).

References

  • Zhang, L., et al. (2019). "An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis." Applied and Environmental Microbiology.

  • Hu, X., et al. (2024). "Tetramethylpyrazine Antagonizes the Subchronic Cadmium Exposure-Induced Oxidative Damage in Mouse Livers via the Nrf2/HO-1 Pathway."[3] Molecules.

  • Chen, S.Y., et al. (2011). "Pharmacokinetic study of a novel stroke therapeutic, 2-[[(1,1-dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine (TBN)." European Journal of Drug Metabolism and Pharmacokinetics.

  • Hoffman Fine Chemicals. "Product Safety Data: 2-Chloro-3,5,6-trimethylpyrazine (CAS 68303-35-5)."[4] Chemical Safety Technical Sheets.

  • Zhao, Y., et al. (2016). "Neuroprotective effects of tetramethylpyrazine against ischemic stroke: A review of the mechanisms." Frontiers in Neuroscience.

Sources

Comparative Scaffold Guide: Structure-Activity Relationships (SAR) of Chlorinated Pyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability in drug discovery pipelines. Among these, chlorinated pyrazines represent a privileged and highly versatile class of compounds. The strategic placement of a chlorine atom on the electron-deficient pyrazine ring serves a dual purpose: it acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, while simultaneously modulating the lipophilicity and electronic character of the final pharmacophore 1.

This guide objectively compares three leading chlorinated pyrazine derivative classes—tethered pyrimidines, pyrazine-based chalcones, and 2-carboxamides—evaluating their SAR profiles, biological efficacies, and the self-validating experimental workflows required to develop them.

Comparative SAR Analysis of Lead Scaffolds

To optimize a chlorinated pyrazine for a specific therapeutic target, one must understand the causality behind its structural modifications.

Class A: Chloropyrazine-Tethered Pyrimidines (Antiproliferative Agents)

Design Logic: Molecular hybridization of chloropyrazine with pyrimidine rings is frequently utilized to target human dihydrofolate reductase (DHFR). SAR studies reveal that incorporating a bioisosteric 6-membered nitrogenous heterocyclic ring (e.g., a 2″-pyridinyl ring) significantly enhances antiproliferative activity compared to a simple phenyl ring. For instance, Compound 35 exhibits an IC50 of 5 ± 1 µg/mL against cancer cell lines, driven by superior binding affinity and hydrogen bonding within the DHFR active site 2.

Class B: Chlorinated Pyrazine-Based Chalcones (Anti-MRSA Agents)

Design Logic: Chalcones are highly reactive templates. The introduction of a chlorinated pyrazine core, coupled with electron-donating groups on the B-ring, yields potent anti-staphylococcal agents. Compounds like CH-0y demonstrate bactericidal action against MRSA with MIC values ranging from 15.6 to 62.5 µM. The causality here lies in the electron-withdrawing nature of the pyrazine and chlorine, which increases the electrophilicity of the α,β-unsaturated carbonyl system, enhancing targeted covalent interactions with bacterial proteins 3.

Class C: 6-Chloropyrazine-2-Carboxamides (Anti-Tubercular Agents)

Design Logic: Modeled after the first-line anti-TB drug pyrazinamide, these derivatives are designed to overcome genetic mutations in Mycobacterium tuberculosis. SAR indicates that substitution with an alkyl group (e.g., n-octyl) at the amide nitrogen, combined with the C6 chlorine, drastically increases lipophilicity. This structural tweak allows better penetration of the lipid-rich mycobacterial cell wall, leading to robust inhibition of the InhA protein 4.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these scaffolds based on recent empirical data.

Scaffold ClassRepresentative CompoundPrimary TargetBiological EfficacyKey SAR Driver
Tethered Pyrimidines Compound 35Human DHFRAntiproliferative (IC50 = 5 µg/mL)2″-pyridinyl bioisosteric substitution
Pyrazine-based Chalcones CH-0yBacterial ProteinsAnti-staphylococcal (MIC = 15.6 µM)Electron-donating groups on B-ring
2-Carboxamides Compound 1cM. tuberculosis InhAAnti-tubercular (High Binding Score)N-octyl alkyl substitution for lipophilicity

Mechanistic Pathway & Logical Relationships

The diagram below maps how specific synthetic modifications to the chlorinated pyrazine core dictate target affinity and the resulting biological outcome.

SAR_Logic Core Chlorinated Pyrazine Core Scaffold Sub1 Tethered Pyrimidines (e.g., Compound 35) Core->Sub1 Hybridization Sub2 Pyrazine-based Chalcones (e.g., CH-0y) Core->Sub2 Aldol Condensation Sub3 2-Carboxamides (e.g., Compound 1c) Core->Sub3 Amidation Target1 Human DHFR Inhibition Sub1->Target1 Binding Affinity Target2 Bacterial Cell Wall / Biofilm Disruption Sub2->Target2 Membrane Targeting Target3 M. tuberculosis InhA Inhibition Sub3->Target3 Enzymatic Blockade Outcome1 Antiproliferative Activity Target1->Outcome1 Outcome2 Anti-staphylococcal (MRSA) Activity Target2->Outcome2 Outcome3 Anti-tubercular Activity Target3->Outcome3

Fig 1. SAR logic mapping chlorinated pyrazine substitutions to their biological targets.

Self-Validating Experimental Protocols

Robust data stems from self-validating workflows. The following protocols integrate internal checkpoints to ensure data integrity, preventing false positives in downstream screening.

Protocol 1: Sonochemical Synthesis of Substituted Chloropyrazines

Objective: Rapid, high-yield synthesis of substituted chloropyrazines via Cu-catalyzed coupling 5. Causality: Ultrasound irradiation induces acoustic cavitation, creating localized hot spots that accelerate the cross-coupling reaction. This reduces reaction times from hours to minutes while minimizing thermal degradation of the sensitive pyrazine core. Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel, combine the chlorinated pyrazine precursor (1.0 equiv), terminal alkyne/amine (1.2 equiv), CuI (0.05 equiv), PPh3 (0.1 equiv), and K2CO3 (2.0 equiv) in PEG-400 solvent.

  • Sonication: Subject the mixture to ultrasound irradiation (35 kHz) at ambient temperature.

    • Validation Checkpoint: Monitor the reaction via TLC every 5 minutes. The complete disappearance of the starting material spot confirms reaction completion, preventing unreacted precursor from skewing biological assays.

  • Isolation: Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Purify the crude product via silica gel column chromatography.

    • Validation Checkpoint: Confirm structural integrity and regioselectivity using 1H/13C NMR and HRMS. Purity must exceed 95% before proceeding to biological screening.

Protocol 2: High-Throughput Antimicrobial Screening (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized pyrazine derivatives. Causality: Utilizing a broth microdilution method ensures a quantitative, reproducible assessment of bacteriostatic activity, directly linking the compound's lipophilicity to its cell-penetrating power. Step-by-Step Methodology:

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus or M. tuberculosis H37Rv) matching a 0.5 McFarland standard to ensure a consistent starting population.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the chloropyrazine compound in Mueller-Hinton broth.

  • Inoculation & Controls: Add the standardized bacterial suspension to each well.

    • Validation Checkpoint (Critical): Every plate MUST include a positive growth control (broth + bacteria, no drug) to verify bacterial viability, and a negative sterility control (broth only) to rule out environmental contamination.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration with no visible growth, confirmed via spectrophotometric absorbance at 600 nm.

Experimental Workflow Diagram

The following diagram illustrates the cyclical, self-validating nature of the synthesis and screening process.

Exp_Workflow Step1 Sonochemical Synthesis Step2 Structural Validation (NMR/MS) Step1->Step2 Purified Yield Step3 In Vitro Screening (MIC / MTT Assays) Step2->Step3 Confirmed Purity >95% Step4 Molecular Docking (Target Validation) Step3->Step4 Active Hits Step5 Lead Optimization (Iterative SAR) Step4->Step5 Binding Poses Step5->Step1 Refined Design

Fig 2. Self-validating experimental workflow for synthesizing and screening pyrazines.

Conclusion

The chlorinated pyrazine scaffold is not a monolith; its utility is highly dependent on peripheral substitutions. While tethered pyrimidines excel in oncology via DHFR inhibition, chalcones and alkyl-carboxamides offer targeted solutions for resistant bacterial strains by exploiting membrane permeability and specific enzymatic vulnerabilities. By employing rigorous, self-validating protocols, researchers can reliably map these structure-activity relationships to develop next-generation therapeutics.

References

  • A Comprehensive Technical Guide to Substituted Chloropyrazines - Benchchem.
  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives - MDPI.
  • Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - Frontiers in Microbiology (via ResearchGate).
  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives - Semantic Scholar.
  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - ScienceOpen.

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Handling and Disposal of 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-3,5,6-trimethylpyrazine in a professional laboratory or drug development setting.

Introduction and Chemical Profile

2-Chloro-3,5,6-trimethylpyrazine (CAS RN: 68303-35-5) is a halogenated nitrogenous heterocyclic compound frequently utilized as a versatile small molecule scaffold in pharmaceutical research and organic synthesis [2]. Because it contains both chlorine and nitrogen atoms within its structure (C₇H₉ClN₂), its disposal requires specific Environmental Health and Safety (EHS) protocols to mitigate the release of hazardous byproducts, such as hydrogen chloride (HCl) and nitrogen oxides (NOx), during decomposition[1].

Quantitative Data & Hazard Summary

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety and disposal protocol.

PropertyValueEHS & Disposal Relevance
CAS RN 68303-35-5Essential for accurate hazardous waste manifesting and tracking [1].
Molecular Formula C₇H₉ClN₂Indicates the presence of halogens; dictates routing to halogenated waste streams [1, 3].
Molecular Weight 156.61 g/mol Used for calculating stoichiometric waste generation in scale-up processes [1, 2].
Physical State Yellow to pale yellow solidRequires solid waste containment; spills require dry sweeping rather than solvent mopping [1].
Melting Point 56 to 60 °CSolid at room temperature, but can melt near heat sources, requiring temperature-controlled storage [1].
Decomposition Hazards Emits toxic NOx and HCl fumesMandates high-temperature incineration at a facility equipped with acid gas scrubbers.

Standard Operating Procedure (SOP): Proper Disposal Workflow

To maintain scientific integrity and laboratory safety, disposal must not be an afterthought but a controlled, step-by-step methodology integrated into the experimental design.

Step 1: Waste Segregation (The Causality of Separation)
  • Protocol: Do not mix 2-Chloro-3,5,6-trimethylpyrazine waste with general organic waste. It must be strictly segregated into Halogenated Waste streams.

  • Causality: Mixing halogenated compounds with non-halogenated solvents (like acetone) can lead to highly exothermic reactions under certain conditions. Furthermore, disposal facilities charge different rates and use different incineration parameters for halogenated waste. Diluting halogenated waste into non-halogenated carboys contaminates the entire batch, drastically increasing disposal costs and environmental risk.

Step 2: Containment and Collection
  • Solid Waste: Dispose of contaminated consumables (weigh boats, spatulas, Kimwipes, and empty reagent bottles) into a designated, puncture-resistant solid hazardous waste container lined with a compatible polymer (e.g., heavy-duty polyethylene).

  • Liquid/Solvent Waste: If the compound is dissolved in a solvent (e.g., dichloromethane or ethyl acetate) during a reaction or extraction, funnel the mixture into a high-density polyethylene (HDPE) or PTFE-lined glass liquid waste carboy explicitly marked for "Halogenated Organics."

Step 3: Labeling and Satellite Accumulation
  • Protocol: Immediately affix a standard Hazardous Waste label to the container. The label must explicitly list "2-Chloro-3,5,6-trimethylpyrazine" and check the boxes for "Toxic" and "Halogenated."

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) within a fume hood or a continuously ventilated chemical storage cabinet. Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

Step 4: Final Disposal via Licensed Contractor
  • Protocol: Submit a waste pickup request to your institution's EHS department.

  • Causality: 2-Chloro-3,5,6-trimethylpyrazine cannot be neutralized safely at the bench or flushed down the drain. It requires professional, high-temperature incineration (typically >1000 °C). The licensed facility will utilize alkaline scrubbers in their exhaust stacks to neutralize the corrosive hydrogen chloride (HCl) gas and catalytic converters to manage the nitrogen oxides (NOx) produced during combustion.

Waste Management Decision Pathway

Below is the logical workflow for routing 2-Chloro-3,5,6-trimethylpyrazine waste, ensuring compliance and safety at every node.

G Gen Waste Generation: 2-Chloro-3,5,6-trimethylpyrazine Check Determine State of Waste Gen->Check Solid Solid Waste Container (Contaminated Consumables) Check->Solid Powder/Solid Liquid Liquid Waste Carboy (Halogenated Solvents) Check->Liquid Dissolved in Solvent Label Apply Hazardous Waste Label (Specify Halogenated/Nitrogenous) Solid->Label Liquid->Label Store Secondary Containment (Ventilated SAA) Label->Store Dispose Licensed High-Temp Incineration (Scrubbers for HCl/NOx) Store->Dispose EHS Pickup & Manifesting

Workflow for the segregation, labeling, and disposal of 2-Chloro-3,5,6-trimethylpyrazine waste.

References

  • PubChemLite. "2-chloro-3,5,6-trimethylpyrazine (C7H9ClN2)." Université du Luxembourg. Available at: [Link]

Personal protective equipment for handling 2-Chloro-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 2-Chloro-3,5,6-trimethylpyrazine requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of why specific precautions are necessary. This compound is a critical building block in drug development—frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as [1]—but its halogenated pyrazine core presents unique handling and exposure challenges.

The following guide is designed as a self-validating system, ensuring that every safety measure and operational step is grounded in chemical causality and verifiable actions.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must analyze the physical and chemical nature of the substance. 2-Chloro-3,5,6-trimethylpyrazine is a lipophilic, crystalline solid. Its physical state dictates our approach to inhalation risks, while its halogenated nature dictates our approach to skin protection.

Table 1: Quantitative Properties & Hazard Classifications

Property / ClassificationValue / Designation
CAS Number 68303-35-5[2]
Molecular Formula C7H9ClN2[2]
Molecular Weight 156.61 g/mol [2]
Physical State Yellow to pale yellow solid[2]
Melting Point 56 °C to 60 °C[2]
Boiling Point 208.6 ± 35.0 °C (Predicted)[2]
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

The PPE Ecosystem: Mechanistic Justifications

Personal Protective Equipment (PPE) must never be selected arbitrarily. For 2-Chloro-3,5,6-trimethylpyrazine, the PPE ecosystem is specifically engineered to counteract the compound's lipophilicity and particulate nature.

  • Hand Protection (Nitrile, ≥15 mil): The lipophilic nature of the halogenated pyrazine ring allows it to easily permeate standard, thin latex gloves. You must use (minimum 15 mil thickness) or polychloroprene[3]. Causality: Nitrile provides superior chemical resistance against non-polar and slightly polar organic solids, preventing the H315 skin irritation hazard.

  • Eye Protection (Orbital Seal Goggles): Standard safety glasses are insufficient. Because the compound is a solid (MP 56-60 °C)[2], handling generates fine micro-particulates. You must wear NIOSH or EN 166 approved safety goggles with a full orbital seal[4]. Causality: An orbital seal prevents airborne dust from bypassing the lenses, directly mitigating the H319 serious eye irritation hazard.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation condition is met.

Step 1: Environmental Validation Before opening the chemical container, visually confirm that the chemical fume hood's continuous airflow monitor reads in the safe zone (80–120 feet per minute). Self-Validation: If the magnehelic gauge reads zero or is alarming, the procedure is immediately aborted. This creates a hard stop that prevents accidental inhalation exposure (H335).

Step 2: Static Mitigation & Preparation Ensure the analytical balance is grounded. Causality: 2-Chloro-3,5,6-trimethylpyrazine is a dry powder[2]. Unmitigated static charge can cause the powder to rapidly aerosolize upon opening the vial, drastically increasing the risk of inhalation and environmental contamination.

Step 3: Material Transfer Using an anti-static weighing spatula, transfer the required mass of the yellow solid[2] directly into a pre-tared, sealable reaction vessel (e.g., a round-bottom flask for subsequent[1]). Seal the vessel before removing it from the fume hood.

Step 4: Solvent-Based Decontamination Once the transfer is complete, wipe down the balance, spatulas, and hood surface with 70% ethanol or isopropanol. Causality: Halogenated pyrazines are poorly soluble in water; wiping with aqueous solutions is ineffective and will merely smear the hazardous residue. An organic solvent ensures complete dissolution and removal.

Handling_Protocol A 1. Environmental Control Verify Fume Hood (80-120 fpm) B 2. PPE Ecosystem Don Nitrile Gloves & Goggles A->B C 3. Material Handling Weigh Solid via Anti-Static Spatula B->C D 4. Decontamination Wipe Surfaces with 70% EtOH C->D E 5. Waste Segregation Dispose as Halogenated Solid D->E

Step-by-step operational workflow for handling 2-Chloro-3,5,6-trimethylpyrazine safely.

Emergency Response & Spill Management

Self-Validating Trigger: Any visible yellow powder found outside the designated, contained weighing area immediately triggers this spill protocol.

  • Isolation & Escalation: Halt all work. Evacuate non-essential personnel from the immediate vicinity. The operator must don a second pair of nitrile gloves over their existing pair to ensure zero dermal breakthrough during cleanup[3].

  • Aerosol Suppression: Do not dry sweep. Dry sweeping generates airborne particulates, exacerbating the compound's respiratory irritation hazards. Instead, gently cover the spilled solid with absorbent paper towels lightly dampened with ethanol.

  • Collection: Use a non-sparking, disposable scoop to collect the dampened material and the paper towels.

  • Containment: Place all collected waste into a dedicated, sealable hazardous waste bag.

Waste Management & Disposal Plan

Because of the chlorine substituent on the pyrazine ring, this compound requires strict segregation from standard organic waste.

  • Classification: Classify all contaminated consumables (gloves, wipes, empty vials) as "Solid Halogenated Organic Waste."

  • Segregation: Place the sealed waste bags into a rigid, secondary containment bin specifically designated for halogenated solids. Mixing this with non-halogenated waste can lead to dangerous reactions or regulatory violations during incineration.

  • Labeling: Affix a hazardous waste label detailing the exact contents: "Contains: 2-Chloro-3,5,6-trimethylpyrazine (CAS: 68303-35-5) - Toxic/Irritant".

  • Final Disposal: Transfer the sealed bin to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Do not attempt to neutralize or flush this compound down the sink.

References

  • 68303-35-5 | 2-Chloro-3,5,6-trimethylpyrazine Specifications Source: Hoffman Fine Chemicals (via Jumblebee) URL:[Link]

  • Safety Data Sheet - Pyrazine Respiratory Hazards Source: Bayville Chemical Supply URL:[Link]

Sources

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